molecular formula C7H8ClN3 B1507418 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196153-06-6

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1507418
CAS No.: 1196153-06-6
M. Wt: 169.61 g/mol
InChI Key: YMJIKGJKYMEOCM-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure is a fused bicyclic system featuring a chlorinated pyrimidine ring, which serves as an excellent leaving group for nucleophilic substitution reactions, allowing for facile functionalization and the construction of diverse compound libraries. This scaffold is a key building block in the development of novel kinase inhibitors. Recent research highlights its critical role as a precursor in the synthesis of investigational compounds targeting the challenging KRAS-G12D mutation, a prevalent oncogenic driver in pancreatic, biliary, and other cancers . Furthermore, the related tetrahydropyrido[4,3-d]pyrimidine core has been identified as a promising scaffold for inhibitors of other important biological targets, such as human topoisomerase II (topoII), a validated target in cancer treatment . The ability to incorporate this chiral scaffold into larger, complex molecules enables researchers to explore structure-activity relationships and optimize drug-like properties, including solubility and metabolic stability . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-10-3-5-1-2-9-4-6(5)11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJIKGJKYMEOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733756
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-06-6
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its synthetic accessibility and versatile substitution patterns make it a cornerstone for drug discovery programs. However, the potential for isomeric substitution during synthesis necessitates a robust and unequivocal process for structure elucidation. This guide provides a comprehensive, methodology-driven approach to the structural confirmation of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a key intermediate in pharmaceutical research. We will detail an integrated workflow utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), and Infrared (IR) Spectroscopy. The focus is not merely on data acquisition but on the logical interpretation and synthesis of multi-faceted data streams to build an unassailable structural proof, distinguishing the target molecule from its critical isomers.

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates a heterocyclic system with a unique distribution of hydrogen bond donors and acceptors, making it an ideal scaffold for interacting with biological targets.[1][2] Specifically, derivatives of this core have been instrumental in the development of potent and selective inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.[1][3][4] The title compound, this compound, serves as a versatile building block where the 2-chloro substituent provides a reactive handle for further chemical modification via nucleophilic aromatic substitution.

Given the therapeutic potential, absolute certainty of the substituent placement is paramount. Isomeric impurities, such as the pyrido[4,3-d] variant, can lead to vastly different biological activities and off-target effects. This guide, therefore, emphasizes the analytical strategies required to confirm the precise [3,4-d] ring fusion and the C2-position of the chlorine atom.

The Analytical Challenge: Isomeric Differentiation

The primary challenge in the characterization of this compound is its differentiation from other isomers that may arise during synthesis. The most common and critical isomer to exclude is 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Both share the same molecular formula and weight, making them indistinguishable by low-resolution mass spectrometry alone.

G cluster_target Target Molecule cluster_isomer Key Isomer target This compound (C₇H₈ClN₃) MW: 169.61 isomer 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (C₇H₈ClN₃) MW: 169.61 target->isomer Differentiation is CRITICAL

Caption: Target molecule and its key structural isomer.

Mass Spectrometry: The First Line of Evidence

Mass spectrometry provides the initial, foundational data points: molecular weight and elemental composition.

Expected Data & Interpretation

A. Low-Resolution Mass Spectrometry (LRMS): Electron Ionization (EI) is a standard method. The key observation is the molecular ion (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit a characteristic M⁺˙ peak and an M+2 peak with an intensity ratio of approximately 3:1.

B. High-Resolution Mass Spectrometry (HRMS): This technique is indispensable. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides the exact mass, which can be used to confirm the elemental formula (C₇H₈ClN₃), definitively ruling out other formulas with the same nominal mass.

ParameterExpected ValueRationale
Molecular Formula C₇H₈ClN₃Based on the chemical structure.
Nominal Mass 169 g/mol Sum of integer masses of constituent atoms.
Exact Mass (HRMS) 169.04099Calculated for C₇H₈³⁵ClN₃. Essential for formula confirmation.
Isotopic Pattern (M+2) ~32.5% of M⁺˙Characteristic signature of a monochlorinated compound.
Fragmentation Analysis

While not definitive for isomer differentiation on its own, the fragmentation pattern provides corroborating evidence for the core structure. A plausible pathway involves initial fragmentation of the tetrahydropyridine ring.

Fragmentation mol_ion Molecular Ion (M⁺˙) m/z = 169/171 frag1 Loss of C₂H₄ (ethylene) m/z = 141/143 mol_ion->frag1 -C₂H₄ frag2 Loss of HCN m/z = 114/116 frag1->frag2 -HCN frag3 Loss of Cl m/z = 79 frag2->frag3 -Cl

Caption: Critical HMBC correlations confirming the [3,4-d] ring fusion.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH protons.

  • Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a spectral width of ~16 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans with a spectral width of ~240 ppm, with proton decoupling.

    • COSY: Acquire a 2D spectrum with 256 increments in the F1 dimension and 2048 data points in F2.

    • HMBC: Acquire a 2D spectrum optimized for a long-range coupling constant of 8 Hz.

  • Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase, and baseline correct all spectra. Pick peaks and integrate the ¹H spectrum. Analyze the cross-peaks in the 2D spectra to build the connectivity map and confirm the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. While not sufficient for isomer differentiation, it serves as a quick quality control check and corroborates the overall structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H stretchSecondary amine (piperidine)
3000 - 3100C-H stretch (sp²)Aromatic C-H (pyrimidine)
2850 - 2960C-H stretch (sp³)Aliphatic C-H (piperidine)
1550 - 1650C=N, C=C stretchPyrimidine ring vibrations
1000 - 1200C-N stretchAmine/aromatic amine
700 - 800C-Cl stretchChloro-aromatic
Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum by applying pressure to ensure good contact. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to expected values for the proposed structure.

Integrated Elucidation Workflow

The most robust approach to structure elucidation is not to rely on a single technique but to use them in a logical, confirmatory sequence.

Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow start Unknown Product (Expected: C₇H₈ClN₃) ms HRMS Analysis start->ms Confirm Formula ir FTIR Analysis start->ir Confirm Functional Groups nmr1d 1D NMR (¹H, ¹³C) ms->nmr1d Propose Skeleton nmr2d 2D NMR (COSY, HMBC) nmr1d->nmr2d Ambiguity? (e.g., Isomers) confirm Structure Confirmed ir->confirm Corroborate nmr2d->confirm Establish Connectivity

Caption: Logical workflow for definitive structure elucidation.

Conclusion

The structure elucidation of this compound is a paradigmatic example of modern analytical chemistry in drug discovery. While techniques like mass spectrometry and infrared spectroscopy provide rapid and essential preliminary data, they are insufficient to resolve the critical issue of isomerism. The unambiguous assignment relies on the detailed connectivity map provided by multi-dimensional NMR spectroscopy, with the HMBC experiment serving as the ultimate arbiter for confirming the [3,4-d] ring fusion. By following the integrated workflow presented in this guide, researchers and drug development professionals can ensure the structural integrity of this vital chemical intermediate, thereby safeguarding the foundation of their discovery programs.

References

  • PubChem. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. Available from: [Link]

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  • Srivastava, S.L., Prasad, M., & Singh, R. (1982). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics. Available from: [Link]

  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Available from: [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy. Available from: [Link]

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  • Lito, P., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

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  • Lito, P., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed. Available from: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile substitution patterns. Within this paradigm, the tetrahydropyridopyrimidine core has emerged as a privileged structure, featuring in a range of biologically active agents. The specific isomer, 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, represents a key intermediate, particularly in the development of kinase inhibitors and other targeted therapies. The chloro-substituent at the 2-position provides a reactive handle for further chemical elaboration, making a thorough understanding of its fundamental physicochemical properties paramount for researchers in medicinal chemistry and process development.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices for characterization, present self-validating protocols, and ground our discussion in authoritative scientific principles. For drug development professionals, this document aims to serve as a practical handbook for anticipating the behavior of this scaffold in various experimental and physiological contexts.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and fundamental molecular properties. For this compound, this involves a combination of spectroscopic and spectrometric techniques.

Core Molecular Attributes
PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
Molecular Formula C₇H₈ClN₃C₇H₉Cl₂N₃Supplier Data
Molecular Weight 169.61 g/mol 206.07 g/mol Supplier Data
CAS Number 1196153-06-6 (for a related isomer)1432795-17-9Supplier Data[1]
Predicted LogP 1.1975Not ApplicableSupplier Data
Predicted TPSA 37.81 Ų37.81 ŲSupplier Data

Note: The CAS number for the free base is often conflated with its isomers in commercial databases. The hydrochloride salt CAS number appears to be more specific.

Experimental Workflow for Structural Confirmation

The synthesis of this compound, while not extensively detailed in the literature for this specific isomer, would likely follow established routes for analogous structures. A plausible approach involves the cyclization of a suitably substituted piperidine precursor with a pyrimidine-forming reagent, followed by chlorination. The subsequent characterization is critical.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Piperidine Precursor Piperidine Precursor Cyclization Cyclization Piperidine Precursor->Cyclization e.g., with formamidine Tetrahydropyridopyrimidinone Tetrahydropyridopyrimidinone Cyclization->Tetrahydropyridopyrimidinone Chlorination Chlorination Tetrahydropyridopyrimidinone->Chlorination e.g., POCl₃ Crude Product Crude Product Chlorination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica gel Pure Product Pure Product Column Chromatography->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy ¹H, ¹³C Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry HRMS (ESI+) X-ray Crystallography X-ray Crystallography Pure Product->X-ray Crystallography If crystalline Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Solid-State Structure Solid-State Structure X-ray Crystallography->Solid-State Structure

Figure 1: General workflow for the synthesis and structural elucidation of this compound.

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR will reveal the number of unique proton environments and their connectivity through spin-spin coupling. The chemical shifts of the aromatic proton on the pyrimidine ring and the aliphatic protons of the tetrahydropyridine ring are diagnostic. ¹³C NMR, including DEPT-135 experiments, will confirm the number of different carbon environments and distinguish between CH, CH₂, and quaternary carbons.

Protocol:

  • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR spectra, noting the chemical shifts (ppm), integration values, and coupling constants (J in Hz).

  • Acquire ¹³C{¹H} NMR and DEPT-135 spectra to identify all carbon signals.

  • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity.[2]

Trustworthiness: The combination of 1D and 2D NMR techniques provides a self-validating system. For instance, the correlations observed in an HMBC experiment (long-range H-C correlations) must be consistent with the proposed molecular structure.

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is essential for confirming the molecular formula. The technique provides a highly accurate mass-to-charge ratio (m/z), which can be used to calculate the elemental composition. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the solution into an ESI-HRMS instrument.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analyze the m/z value to four or more decimal places and use software to determine the elemental composition.

  • Verify the presence of the characteristic isotopic pattern for a monochlorinated compound.

Trustworthiness: The high accuracy of the mass measurement and the confirmation of the isotopic pattern provide a high degree of confidence in the assigned molecular formula.

Expertise & Experience: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure, including relative stereochemistry and solid-state conformation.[3] This technique is invaluable for understanding intermolecular interactions in the solid state, which can influence properties like melting point and solubility.

Protocol:

  • Grow single crystals of the compound, suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solvent, or by vapor diffusion.

  • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

Trustworthiness: The resulting electron density map and refined atomic coordinates provide a visual and quantitative confirmation of the molecular structure.

Physicochemical Properties: A Deeper Dive

While the molecular structure is the starting point, a molecule's behavior in solution and biological systems is governed by its physicochemical properties. The following sections detail the key parameters and the robust methodologies for their determination.

Melting Point

Expertise & Experience: The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. A sharp melting range is indicative of a pure compound. For the hydrochloride salt, the melting point is expected to be significantly higher than the free base due to the ionic nature of the salt.

Protocol (Differential Scanning Calorimetry - DSC):

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Trustworthiness: DSC provides a more accurate and reproducible measurement of the melting point compared to the traditional capillary method. It also reveals other thermal events, such as decomposition or phase transitions.

Data:

  • This compound: Not experimentally determined in available literature.

  • This compound hydrochloride: Not experimentally determined in available literature.

Solubility

Expertise & Experience: Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. The solubility of this compound is expected to be pH-dependent due to the basic nitrogen atoms in the heterocyclic system. The free base will likely exhibit higher solubility in organic solvents, while the hydrochloride salt will be more soluble in aqueous media.

Protocol (Thermodynamic Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the solute in the filtrate using a validated analytical method, such as HPLC-UV.

Trustworthiness: The shake-flask method is considered the "gold standard" for solubility determination as it measures the thermodynamic equilibrium solubility.[4]

G Start Start Add excess compound to solvent Add excess compound to solvent Start->Add excess compound to solvent End End Equilibrate (e.g., 24h) Equilibrate (e.g., 24h) Add excess compound to solvent->Equilibrate (e.g., 24h) Filter to remove solid Filter to remove solid Equilibrate (e.g., 24h)->Filter to remove solid Dilute filtrate Dilute filtrate Filter to remove solid->Dilute filtrate Analyze by HPLC-UV Analyze by HPLC-UV Dilute filtrate->Analyze by HPLC-UV Quantify concentration Quantify concentration Analyze by HPLC-UV->Quantify concentration Calculate solubility Calculate solubility Quantify concentration->Calculate solubility Calculate solubility->End

Figure 2: Workflow for the shake-flask solubility determination.

Data:

  • Aqueous Solubility: Not experimentally determined. Expected to be low for the free base and higher for the hydrochloride salt.

  • Organic Solvent Solubility: Not experimentally determined. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Acidity Constant (pKa)

Expertise & Experience: The pKa values of a molecule dictate its ionization state at a given pH. For this compound, the nitrogen atoms of the pyrimidine and tetrahydropyridine rings are basic and will be protonated at acidic pH. Knowing the pKa is crucial for predicting its behavior in the gastrointestinal tract and for developing analytical methods.

Protocol (Potentiometric Titration):

  • Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

Trustworthiness: Potentiometric titration is a direct and reliable method for determining pKa values. The data can be processed using specialized software to obtain accurate pKa values, even for compounds with multiple ionization centers.

Data:

  • pKa: Not experimentally determined. By analogy to similar tetrahydropyridopyrimidine structures, the most basic nitrogen is expected to have a pKa in the range of 6-8.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity is a key determinant of a drug's ability to cross cell membranes. LogP is the partition coefficient between octanol and water for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[5] For an ionizable compound like this compound, LogD is the more physiologically relevant parameter.

Protocol (Shake-Flask Method for LogD at pH 7.4):

  • Prepare a buffered aqueous phase at pH 7.4.

  • Prepare a solution of the compound in either the aqueous or octanol phase.

  • Mix equal volumes of the octanol and the buffered aqueous phase containing the compound.

  • Agitate the mixture until equilibrium is reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase by HPLC-UV.

  • Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Trustworthiness: This method directly measures the partitioning of the compound between the two phases, providing a reliable measure of its lipophilicity at a physiologically relevant pH. The use of HPLC for quantification ensures accuracy and specificity.[7]

Data:

  • LogP (calculated): 1.1975

  • LogD at pH 7.4 (experimental): Not determined. Given the expected pKa, the LogD at pH 7.4 will be lower than the LogP due to partial protonation of the molecule.

Conclusion: A Foundation for Further Discovery

This compound stands as a valuable building block in medicinal chemistry. While specific experimental data for some of its physicochemical properties are not yet widely published, this guide has laid out the authoritative and robust methodologies required for their determination. By understanding the principles behind these experimental choices and adhering to validated protocols, researchers can confidently characterize this scaffold and its derivatives. This foundational knowledge is indispensable for accelerating the journey from a promising molecular scaffold to a potential therapeutic agent, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.

References

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2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS number 1432795-17-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS number 1432795-17-9)

Disclaimer: Publicly available scientific literature detailing the specific synthesis, characterization, and biological applications of this compound is limited. This guide, therefore, synthesizes information from supplier data, general principles of heterocyclic chemistry, and published research on structurally related analogues to provide a comprehensive technical overview for research scientists and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and fused ring systems are of particular importance due to their defined three-dimensional structures, which allow for precise interactions with biological targets.[1][2] The tetrahydropyrido[d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors.[1] this compound is a functionalized derivative of this core, designed as a versatile chemical intermediate for the synthesis of more complex molecules. Its primary utility lies in the reactivity of the 2-chloro substituent, which serves as a handle for introducing diverse functionalities through nucleophilic substitution, making it a valuable building block in drug discovery campaigns.

Physicochemical Properties

While extensive experimental data for the free base is not available, information for the commonly supplied hydrochloride salt provides a foundational understanding of its chemical identity.

PropertyValueSource
CAS Number 1432795-17-9 (for hydrochloride salt)ChemScene[3]
Molecular Formula C₇H₉Cl₂N₃ (hydrochloride salt)ChemScene[3]
Molecular Weight 206.07 g/mol (hydrochloride salt)ChemScene[3]
Appearance Solid (presumed)General knowledge
Purity ≥98% (typical for commercial samples)ChemScene[3]
Storage 4°C, sealed, away from moistureChemScene[3]
Topological Polar Surface Area (TPSA) 37.81 ŲChemScene[3]
LogP 1.1975ChemScene[3]

Proposed Synthesis

A definitive, peer-reviewed synthesis for this compound is not readily found in the literature. However, based on established synthetic routes for analogous pyrido[3,4-d]pyrimidines, a plausible pathway can be proposed. The strategy involves the initial construction of the corresponding pyrimidinone core, followed by a chlorination step. A likely starting material is 4-pipecolinic acid or a related piperidine derivative.

Workflow for Proposed Synthesis

Synthetic Pathway A Piperidine-4-carboxamide B Dihydropyrimidinone Intermediate A->B [1] Cyclocondensation (e.g., with urea or derivative) C 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(1H)-one B->C [2] Dehydrogenation / Aromatization D This compound C->D [3] Chlorination (e.g., POCl₃)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol (Proposed)
  • Cyclocondensation to form the Pyrimidinone Ring:

    • Rationale: The initial step involves constructing the pyrimidine portion of the fused ring system. This is a common strategy in heterocyclic chemistry. Condensation of a β-amino amide (or related synthon) with a one-carbon unit like urea or formamide is a standard method for forming a pyrimidinone ring.

    • Procedure:

      • Combine piperidine-4-carboxamide with urea in a 1:1.2 molar ratio in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or diphenyl ether.

      • Heat the reaction mixture to 180-220 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

      • Upon completion, cool the mixture and precipitate the product by adding a non-polar solvent like hexanes.

      • Filter and purify the resulting dihydropyrimidinone intermediate, likely through recrystallization or column chromatography.

  • Aromatization of the Pyrimidine Ring:

    • Rationale: The initial cyclization may yield a di- or tetrahydro-pyrimidinone. An oxidation/dehydrogenation step is necessary to form the aromatic pyrimidine ring.

    • Procedure:

      • Dissolve the intermediate from Step 1 in a suitable solvent like acetic acid.

      • Add an oxidizing agent, such as bromine or sulfur, and heat the mixture to reflux.

      • Monitor the reaction for the disappearance of the starting material.

      • After completion, cool the reaction, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product into an organic solvent (e.g., ethyl acetate).

      • Purify the resulting 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(1H)-one.

  • Chlorination of the Pyrimidinone:

    • Rationale: The final step is the conversion of the hydroxyl group (in its tautomeric pyrimidinone form) to the desired chloro group. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation on heterocyclic systems.

    • Procedure:

      • Carefully add the pyrimidinone from Step 2 to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added to facilitate the reaction.

      • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

      • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.

      • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or solid sodium carbonate) to a pH of ~8.

      • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

      • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography to yield the final compound, this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of the title compound is as a chemical intermediate. The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[4] This high reactivity is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.

Typical SNAr Reactions

Reactivity cluster_nuc Nucleophiles A This compound ProdB 2-Amino-substituted derivatives A->ProdB ProdC 2-Alkoxy/Aryloxy-substituted derivatives A->ProdC ProdD 2-Thioether-substituted derivatives A->ProdD B Amines (R-NH₂) B->ProdB C Alcohols/Phenols (R-OH) C->ProdC D Thiols (R-SH) D->ProdD

Caption: Reactivity of the title compound with common nucleophiles.

This reactivity allows for the facile introduction of various side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. For example, displacement of the chloride with different amines can be used to explore interactions with specific pockets in a protein's active site. Such reactions often proceed under mild conditions, sometimes even in protic solvents like water or ethanol without the need for a metal catalyst.[4]

Biological Context and Potential Applications

The tetrahydropyrido[3,4-d]pyrimidine core is a key feature in a number of biologically active molecules. This scaffold is often used to mimic the hinge-binding motif of ATP in various protein kinases.

  • Kinase Inhibition: Many pyrido[d]pyrimidine derivatives have been developed as inhibitors of protein kinases, which are critical targets in oncology and inflammation. For instance, related structures have been investigated as inhibitors of Erk2, a key component of the MAPK signaling pathway that is often dysregulated in cancer.[5]

  • KRAS Inhibition: Recently, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold was utilized in the design of novel inhibitors targeting the KRAS-G12D mutation, a driver in many pancreatic and biliary cancers.[6]

  • Other Targets: The broader class of fused pyrimidines has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[5]

Given this context, this compound is an excellent starting point for the synthesis of compound libraries aimed at discovering novel inhibitors for these and other important biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling chlorinated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: The toxicological properties have not been fully investigated. Similar chlorinated nitrogen heterocycles can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers.[3]

Conclusion

This compound is a valuable, albeit under-documented, research chemical. Its significance stems from the combination of the biologically relevant tetrahydropyrido[3,4-d]pyrimidine core and the synthetically versatile 2-chloro substituent. While detailed experimental protocols are lacking in peer-reviewed literature, its synthesis can be reasonably proposed based on established heterocyclic chemistry. Its high reactivity towards nucleophilic substitution makes it an ideal scaffold for generating diverse libraries of compounds for screening against various therapeutic targets, particularly protein kinases. Researchers and drug development professionals can leverage this intermediate to accelerate the exploration of new chemical space in the quest for novel therapeutics.

References

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. Available from: [Link]

  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. Available from: [Link]

  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Available from: [Link]

  • PubChem. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Available from: [Link]

  • PubMed. Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases. Available from: [Link]

  • NIH. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Available from: [Link]

  • NIH. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • NIH. Developments of pyridodipyrimidine heterocycles and their biological activities. Available from: [Link]

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Available from: [Link]

  • Google Patents. Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine.
  • IJAR. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • NIH. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available from: [Link]

  • EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Available from: [Link]

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The Evolving Therapeutic Landscape of Tetrahydropyrido[3,4-d]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Appeal of a Privileged Scaffold

In the relentless pursuit of novel therapeutic agents, the tetrahydropyrido[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, a fusion of tetrahydropyridine and pyrimidine rings, offers a unique three-dimensional architecture that is amenable to diverse chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and the precise spatial orientation of functional groups to engage with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new treatments for a range of human diseases. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of tetrahydropyrido[3,4-d]pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and neurology.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

The most extensively investigated therapeutic application of tetrahydropyrido[3,4-d]pyrimidine derivatives is in the realm of oncology. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms of action, targeting key proteins and signaling pathways implicated in tumor progression.

Targeting KRAS: The "Undruggable" Becomes Druggable

Mutations in the KRAS gene are among the most common drivers of human cancers, yet for decades, KRAS was considered an "undruggable" target. The discovery of a switch II pocket in the KRAS protein has opened new avenues for the development of targeted inhibitors. Tetrahydropyrido[3,4-d]pyrimidine derivatives have emerged as a promising class of KRAS inhibitors.

For instance, a series of these derivatives were designed and synthesized as novel KRAS-G12D inhibitors. Compound 10c from this series demonstrated selective anti-proliferative activity in Panc1 cells, which harbor the KRAS-G12D mutation, with an IC50 of 1.40 μM.[1] This selectivity was 4.9-fold greater than in wild-type cells.[1] Another compound, 10k , exhibited potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM.[1] Molecular docking studies revealed that the protonated 3,8-diazabicyclo[3.2.1]octane moiety of 10c forms crucial hydrogen bonds with Asp12 and Gly60 of the KRAS protein.[1] In contrast, the homopiperazine group of 10k interacts with Glu92 and His95.[1]

Further research has led to the development of irreversible covalent inhibitors of KRAS-G12C. One such derivative, compound 13 , showed a cellular IC50 of 70 nM and induced tumor regression in in vivo models.[2] X-ray crystallography confirmed that the acrylamide moiety of these inhibitors forms a covalent bond with the Cys12 residue in the switch II pocket of KRAS-G12C.[2]

Inhibition of Dihydrofolate Reductase (DHFR): A Classic Anticancer Strategy

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides and is a well-established target for anticancer drugs. Tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as both classical and nonclassical antifolates.

A series of 2,4-diamino-5,6,7,8-tetrahydropyrido[4',3':4,5]furo[2,3-d]pyrimidines were synthesized as conformationally restricted analogues of trimetrexate, a known DHFR inhibitor.[3][4] These compounds displayed moderate inhibitory activity against DHFR from various sources, including rat liver and several opportunistic pathogens.[3][4] A classical antifolate analogue from this series was found to be 88-fold more potent against Mycobacterium avium DHFR than against rat liver DHFR, highlighting the potential for developing species-selective inhibitors.[3][4]

Modulating the Hedgehog Signaling Pathway: A Key Regulator of Development and Cancer

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma. The G-protein coupled receptor Smoothened (Smo) is a central component of this pathway.

Researchers have identified novel tetrahydropyrido[4,3-d]pyrimidine derivatives as potent Smoothened antagonists through a scaffold hopping strategy.[5][6] One standout compound, 24 , was found to be three times more potent than the FDA-approved Smo inhibitor vismodegib in a reporter gene assay.[5][6] This compound also exhibited improved physicochemical properties, such as higher aqueous solubility, leading to more favorable and linear pharmacokinetic profiles.[5][6] In preclinical studies, compound 24 led to significant tumor regression in a mouse model of medulloblastoma.[5][6]

Broad-Spectrum Cytotoxicity

Beyond specific targets, many tetrahydropyrido[3,4-d]pyrimidine derivatives have demonstrated broad-spectrum cytotoxic activity against various cancer cell lines. For example, a series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogues showed selective inhibitory effects against the growth of renal cancer (UO-31) and breast cancer (MDA-MB-468 and MCF-7) cell lines.[7][8] Similarly, novel tetrahydropyridothienopyrimidine-ureas have been synthesized and evaluated for their cytotoxic and anti-angiogenic properties, with some compounds showing high cytotoxic activity against a panel of cancer cell lines.[9]

Antimicrobial Activity: A New Frontier in the Fight Against Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Fused pyrimidine derivatives, including tetrahydropyrido[3,4-d]pyrimidines, have shown promise as antimicrobial agents.[7][10]

Studies have shown that certain pyrido[2,3-d]pyrimidine derivatives are active against both Gram-positive and Gram-negative bacteria.[10] For instance, some synthesized compounds demonstrated significant antibacterial activity.[10] The structural modifications on the pyrido[2,3-d]pyrimidine core were found to influence the antimicrobial spectrum and potency.[10]

Furthermore, some derivatives have also exhibited antifungal activity.[11] For example, a study on dihydropyrimidine derivatives, a related class of compounds, showed that many had remarkable antifungal activity against Aspergillus niger and Candida albicans.[11]

Neurological Applications: Modulating Pain and Neuroinflammation

The therapeutic potential of tetrahydropyrido[3,4-d]pyrimidine derivatives extends to the central nervous system. A series of these compounds were synthesized and evaluated for their efficacy in models of neuropathic pain.[12]

Two compounds, 4b and 4d , showed promising antiallodynic and antihyperalgesic effects in both chronic constriction injury (CCI) and partial sciatic nerve ligation (PSNL) models of neuropathic pain.[12] Mechanistic studies suggested that these compounds act by suppressing the inflammatory component of neuropathic pain and preventing oxidative and nitrosative stress.[12] These findings highlight the potential of this scaffold in developing novel analgesics for the treatment of chronic pain conditions.

Synthesis Strategies: Building the Core Scaffold and its Derivatives

The synthesis of the tetrahydropyrido[3,4-d]pyrimidine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the fused ring system from readily available starting materials.

For example, one approach to synthesizing 4-substituted 2-amino-pyrido[3,4-d]pyrimidine derivatives starts from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine.[7][8] This intermediate can then undergo palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position to introduce a variety of substituents.[7][8]

Another synthetic route involves the cyclocondensation of 3-bromo-4-piperidone with 2,4-diamino-6-hydroxypyrimidine to afford the core tetrahydropyrido[4',3':4,5]furo[2,3-d]pyrimidine structure.[3][4] This can then be further functionalized through alkylation reactions.[3][4]

The synthesis of tetrahydropyridothieno[2,3-d]pyrimidine derivatives often involves a multi-step sequence starting from piperidin-4-one, followed by a Gewald reaction and subsequent cyclization to form the tricyclic core.[9]

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of tetrahydropyrido[3,4-d]pyrimidine derivatives involves a range of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Anticancer Activity Assays
  • Cell Viability Assays: The antiproliferative activity of the compounds is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.[1][9] These colorimetric assays measure the metabolic activity of viable cells.

    Step-by-Step CCK-8 Protocol:

    • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Enzymatic Inhibition Assays: To determine if a compound directly inhibits a specific enzyme, such as KRAS or DHFR, enzymatic assays are employed. For KRAS, a GTPase activity assay can be used to measure the rate of GTP hydrolysis.[1]

  • Molecular Docking: Computational modeling techniques, such as molecular docking, are used to predict the binding mode of the compounds with their target proteins and to understand the key molecular interactions.[1]

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods.

Neuropathic Pain Models
  • Behavioral Assays: The efficacy of compounds in animal models of neuropathic pain is assessed through various behavioral tests, including:

    • Tactile allodynia: Measured using von Frey filaments to assess the withdrawal threshold to a non-noxious mechanical stimulus.

    • Cold allodynia: Assessed by the response to a drop of acetone applied to the paw.

    • Mechanical hyperalgesia: Measured using a Randall-Selitto apparatus to determine the paw withdrawal threshold to a noxious mechanical stimulus.

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Compounds

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of tetrahydropyrido[3,4-d]pyrimidine derivatives. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for potent and selective activity.

For example, in the development of KRAS inhibitors, the nature of the substituent at the C-2 position of the pyrimidine ring and the choice of the heterocyclic moiety were found to be critical for both cellular potency and enzymatic inhibition.[1][2] In the case of Smoothened antagonists, modifications to the side chain were shown to significantly impact the compound's potency and pharmacokinetic properties.[5][6]

Visualizing the Concepts

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, CCK-8) characterization->cytotoxicity enzyme Enzymatic Assays (e.g., Kinase Inhibition) characterization->enzyme antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial animal_models Animal Models (e.g., Xenograft, Neuropathic Pain) cytotoxicity->animal_models sar Structure-Activity Relationship (SAR) enzyme->sar antimicrobial->sar pk_studies Pharmacokinetic Studies animal_models->pk_studies pk_studies->sar docking Molecular Docking sar->docking kras_inhibition KRAS KRAS-G12C Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS->Downstream Activates Inhibitor Tetrahydropyrido[3,4-d]pyrimidine Derivative Inhibitor->KRAS Covalently Binds to Cys12 Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Mechanism of action of covalent KRAS-G12C inhibitors based on the tetrahydropyrido[3,4-d]pyrimidine scaffold.

Conclusion and Future Directions

The tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. The extensive research into their anticancer properties, particularly as inhibitors of challenging targets like KRAS, has yielded highly potent and selective compounds with promising preclinical activity. Furthermore, the emerging evidence of their antimicrobial and neurological activities suggests that the full therapeutic potential of this chemical class is yet to be fully realized.

Future research in this area should continue to focus on:

  • Expanding the chemical diversity of tetrahydropyrido[3,4-d]pyrimidine libraries to explore new biological targets.

  • Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

  • Investigating novel mechanisms of action to address unmet medical needs, such as drug resistance in cancer and infectious diseases.

  • Utilizing advanced computational and structural biology techniques to guide the rational design of next-generation inhibitors.

The continued exploration of the rich chemical space offered by the tetrahydropyrido[3,4-d]pyrimidine core holds great promise for the development of innovative medicines to combat a wide range of human diseases.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases. PubMed. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PubMed Central. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated Furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases. Journal of Medicinal Chemistry. [Link]

  • Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. PubMed. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]

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The Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides an excellent framework for the development of potent and selective inhibitors targeting a range of key proteins implicated in human diseases, particularly cancer. This guide provides an in-depth technical overview of the discovery of inhibitors based on this scaffold, with a focus on their synthesis, mechanism of action, and the critical experimental workflows used for their evaluation. We will delve into specific examples of inhibitors targeting kinases such as Erk2, Axl, Mps1, and the challenging KRAS-G12C mutant, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Tetrahydropyrido[3,4-d]pyrimidine Core

The success of this scaffold can be attributed to several key features. The fused ring system offers a constrained conformation that can be strategically decorated with various substituents to achieve high-affinity binding to the target protein. The nitrogen atoms within the pyrimidine and piperidine rings provide opportunities for hydrogen bonding interactions, a crucial element in many protein-ligand recognition events. Furthermore, the synthetic tractability of this core allows for the generation of diverse chemical libraries, facilitating extensive structure-activity relationship (SAR) studies. A notable example of the clinical success of this scaffold is Adagrasib, a selective covalent inhibitor of the KRASG12C mutant protein.[1]

Medicinal Chemistry: Building the Inhibitors

The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives typically begins with the construction of the core heterocyclic system, followed by the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

A common and crucial intermediate for the synthesis of many inhibitors in this class is 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. The following is a representative protocol for its synthesis:

Experimental Protocol: Synthesis of tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate [2][3]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt in dichloromethane (DCM).

  • Base and Reagent Addition: Cool the solution to 0 °C and add triethylamine (TEA), followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction mixture with water and DCM. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The resulting residue can be purified by flash chromatography to yield the desired product.

This key intermediate can then be further functionalized through nucleophilic aromatic substitution reactions at the 2- and 4-positions of the pyrimidine ring, allowing for the introduction of a wide array of chemical moieties to explore the SAR.

Targeting Key Oncogenic Drivers

The versatility of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been demonstrated by its successful application in developing inhibitors for several critical cancer targets.

Erk2 Inhibitors

Extracellular signal-regulated kinase 2 (Erk2) is a key component of the MAPK signaling pathway, which is frequently dysregulated in cancer. The discovery of potent and selective Erk2 inhibitors based on the tetrahydropyridopyrimidine scaffold has been a significant advancement.[4]

dot

Erk2_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Erk Erk2 MEK->Erk TranscriptionFactors Transcription Factors Erk->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Inhibitor 5,6,7,8-Tetrahydropyrido [3,4-d]pyrimidine Inhibitor Inhibitor->Erk

Caption: The MAPK/Erk2 signaling pathway and the point of inhibition.

Axl Inhibitors

Axl is a receptor tyrosine kinase that plays a role in tumor growth, metastasis, and drug resistance. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been utilized to develop novel and selective Axl inhibitors.

Mps1 Inhibitors

Monopolar spindle 1 (Mps1) is a kinase essential for the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during mitosis. Overexpression of Mps1 is observed in several cancers, making it an attractive therapeutic target.[5]

KRAS-G12C Inhibitors

The KRAS oncogene is one of the most frequently mutated genes in cancer, and for a long time, it was considered "undruggable." The development of covalent inhibitors that specifically target the KRAS-G12C mutant has been a major breakthrough. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is at the core of Adagrasib, a potent and selective KRAS-G12C inhibitor.[6][7]

dot

KRAS_Inhibition cluster_KRAS KRAS-G12C Signaling KRAS_GDP KRAS-G12C (Inactive) GDP-bound KRAS_GTP KRAS-G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Proliferation Tumor Growth Downstream->Proliferation Adagrasib Adagrasib (Tetrahydropyrido[3,4-d]pyrimidine) Adagrasib->KRAS_GDP Covalent Binding Locks in Inactive State Xenograft_Workflow Start Start: Select Cancer Cell Line Implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment with 5,6,7,8-Tetrahydropyrido [3,4-d]pyrimidine Inhibitor TumorGrowth->Treatment DataCollection Tumor Volume and Body Weight Measurement Treatment->DataCollection Endpoint Endpoint: Tumor Growth Inhibition, Pharmacokinetic Analysis DataCollection->Endpoint

Caption: A typical workflow for a xenograft efficacy study.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the test compound via an appropriate route (e.g., oral gavage) at various doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, tumors and other tissues can be collected for pharmacokinetic and pharmacodynamic analysis.

Table 3: Representative Pharmacokinetic Parameters of Adagrasib [4][8][9]

Parameter Value Species
Tₘₐₓ (oral) ~6 hours Human
t₁/₂ (oral) ~23 hours Human
Oral Bioavailability ~50.72% Rat

| Cₘₐₓ (oral, 15 mg/kg) | 122.3 ng/mL | Rat |

Future Perspectives and Conclusion

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a highly valuable framework in the quest for novel and effective targeted therapies. The successful development of Adagrasib has validated this approach and has paved the way for the discovery of new inhibitors against a range of other challenging targets. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these inhibitors, exploring novel combinations with other anticancer agents, and applying this versatile scaffold to an even broader range of therapeutic targets. The in-depth understanding of the synthesis and experimental evaluation of these compounds, as outlined in this guide, will be instrumental in driving these future innovations.

References

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2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Cornerstone Intermediate in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Core Focus: To provide a comprehensive scientific resource on the synthesis, characterization, and application of this compound, with a focus on its pivotal role in the development of targeted kinase inhibitors.

Executive Summary

The fused heterocyclic scaffold, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, represents a "privileged structure" in medicinal chemistry, conferring favorable drug-like properties and versatile synthetic handles. This guide focuses on a key derivative, this compound. The chlorine atom at the C2 position is not merely a structural component; it is a strategically placed reactive site, enabling a multitude of cross-coupling reactions for the synthesis of complex molecular libraries. This document provides an in-depth exploration of its physicochemical properties, a validated synthetic pathway, its critical role as a building block for potent kinase inhibitors targeting oncogenic pathways like MAPK/ERK and Axl, and the analytical methods for its characterization.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data govern everything from reaction stoichiometry and solvent selection to purification and storage.

Molecular Data Summary

The key quantitative descriptors for this compound and its commonly available hydrochloride salt are summarized below. The free base is the reactive species in most synthetic applications, while the hydrochloride salt offers enhanced stability and shelf-life.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source(s)
Molecular Formula C₇H₈ClN₃C₇H₉Cl₂N₃[1][2]
Molecular Weight 169.61 g/mol 206.07 g/mol [1][2][3]
CAS Number Not commonly assigned1432795-17-9[3]
Appearance Off-white to pale yellow solid (predicted)White to off-white solidN/A
Topological Polar Surface Area (TPSA) 37.81 Ų37.81 Ų[3]
LogP (Computed) 1.10 - 1.20N/A[3][4]
Hydrogen Bond Donors 12[3]
Hydrogen Bond Acceptors 33[3]
Storage Conditions 2-8°C, under inert gas, sealed4°C, sealed storage, away from moisture[3]
Chemical Structure

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of the tetrahydropyrido[3,4-d]pyrimidine core is a well-established process in heterocyclic chemistry, typically involving the condensation of a 1,3-dicarbonyl equivalent with an amidine source. The following protocol represents a robust and scalable approach.

Recommended Synthetic Protocol

The construction of this key intermediate can be efficiently achieved from commercially available starting materials. The causality behind this specific multi-step synthesis is the strategic installation of functionalities that guide the cyclization to the desired [3,4-d] fused ring system.

SynthesisWorkflow start Ethyl Nipecotate (Piperidine-3-carboxylate) step1 Step 1: Formylation (Vilsmeier-Haack or equivalent) start->step1 intermediate1 Intermediate A: Ethyl 4-formyl-piperidine-3-carboxylate step1->intermediate1 step2 Step 2: Guanidine Condensation intermediate1->step2 intermediate2 Intermediate B: 2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one step2->intermediate2 reagent1 Guanidine HCl, NaOEt, EtOH, Reflux reagent1->step2 step3 Step 3: Chlorination (Sandmeyer-type reaction) intermediate2->step3 product Final Product: This compound step3->product reagent2 POCl₃, Heat reagent2->step3

Caption: High-level workflow for the synthesis of the target intermediate.

Step-by-Step Methodology:

  • Formylation of Piperidine Ring: Ethyl nipecotate is subjected to a Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or an equivalent formylation method. This strategically installs a formyl group adjacent to the ester, creating the necessary 1,3-bielectrophilic system for the subsequent pyrimidine ring formation.

  • Pyrimidine Ring Cyclization: The resulting β-ketoester equivalent (Intermediate A) is condensed with guanidine hydrochloride in the presence of a strong base like sodium ethoxide in refluxing ethanol. The guanidine acts as the N-C-N building block, attacking the formyl carbon and the ester carbonyl to form the stable, fused pyrimidinone ring system (Intermediate B).

  • Aromatic Chlorination: The final transformation involves converting the 2-amino-4-hydroxypyrimidine tautomer into the desired 2-chloro derivative. This is classically achieved by heating with a strong chlorinating agent such as neat phosphoryl chloride (POCl₃). This step is critical as it installs the chloro "handle" for subsequent cross-coupling reactions.

  • Work-up and Purification: After the reaction, the excess POCl₃ is carefully quenched with ice water, and the reaction mixture is neutralized with a base (e.g., NaHCO₃ or NH₄OH). The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) and purified, typically by column chromatography on silica gel.

Application as a Core Intermediate in Kinase Inhibitor Synthesis

The true value of this compound lies in its role as a versatile scaffold for building potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5]

The Strategic Importance of the C2-Chloro Group

The chloro-substituent at the 2-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient installation of a wide variety of aryl, heteroaryl, or alkyl groups, which are often crucial for achieving high-affinity binding to the target kinase's active site.

Common Downstream Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

This synthetic flexibility allows for rapid Structure-Activity Relationship (SAR) studies, accelerating the optimization of lead compounds.

Case Study: Scaffolding for Erk2 and Axl Inhibitors

Recent drug discovery efforts have successfully utilized this core to develop inhibitors for critical cancer targets.

  • Erk2 (Extracellular signal-Regulated Kinase 2) Inhibitors: Erk2 is a key node in the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancers with RAS or RAF mutations.[5][6] Inhibitors based on the tetrahydropyrido[3,4-d]pyrimidine scaffold have been developed that potently and selectively block Erk2 activity, thereby inhibiting tumor cell proliferation.[7]

  • Axl Receptor Tyrosine Kinase Inhibitors: Axl is a receptor tyrosine kinase that, when overexpressed, promotes tumor growth, metastasis, and the development of drug resistance.[8][9] The tetrahydropyrido[3,4-d]pyrimidine core has served as the foundation for novel Axl inhibitors, offering a promising strategy to overcome resistance to other targeted therapies.[10]

Biological Context: Targeting Oncogenic Signaling Pathways

To appreciate the significance of inhibitors derived from this scaffold, one must understand the pathways they target.

The MAPK/ERK Pathway

This pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Erk2 Inhibitor (Derived from Scaffold) Inhibitor->ERK  Inhibition

Caption: Simplified MAPK/ERK signaling cascade and the point of intervention.

Hyperactivation, often due to mutations in RAS or RAF, leads to uncontrolled cell growth. By inhibiting Erk2, the final kinase in this cascade, compounds derived from the 2-chloro-tetrahydropyridopyrimidine scaffold can effectively shut down this oncogenic output.[5]

The Axl Signaling Pathway

Axl signaling is activated by its ligand, Gas6, and triggers several downstream pro-tumorigenic pathways.

AXL_Pathway Gas6 Gas6 Ligand Axl Axl Receptor Gas6->Axl PI3K PI3K Axl->PI3K ERK MAPK/ERK Axl->ERK STAT JAK/STAT Axl->STAT AKT AKT PI3K->AKT Survival Survival, Anti-Apoptosis AKT->Survival Metastasis Migration, Invasion, EMT ERK->Metastasis Resistance Drug Resistance STAT->Resistance Inhibitor Axl Inhibitor (Derived from Scaffold) Inhibitor->Axl  Inhibition

Caption: Axl receptor signaling and its pro-tumorigenic outputs.

Axl activation is a key mechanism of acquired resistance to other cancer therapies. Selective Axl inhibitors developed from the 2-chloro-tetrahydropyridopyrimidine scaffold can re-sensitize tumors to treatment and prevent metastatic spread.[9][10]

Analytical Characterization Profile (Projected)

While specific, publicly archived raw spectra for this intermediate are scarce, a competent synthetic chemist can predict the expected analytical data based on the compound's structure. This self-validating approach is crucial for confirming the identity and purity of the synthesized material.

Analysis TypeExpected Observations
¹H NMR Aromatic region: A singlet around 8.0-8.5 ppm for the pyrimidine proton. Aliphatic region: Multiple multiplets between 2.5-4.0 ppm corresponding to the three CH₂ groups of the tetrahydropyridine ring. A broad singlet for the N-H proton.
¹³C NMR Aromatic/Heteroaromatic region: Peaks in the 150-165 ppm range for the pyrimidine carbons, with the carbon bearing the chlorine atom (C2) being distinct. Aliphatic region: Peaks in the 20-50 ppm range for the CH₂ carbons of the tetrahydropyridine ring.
Mass Spec (LC-MS) [M+H]⁺: Expected at m/z ≈ 170.05, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% intensity of the M peak).
Purity (HPLC) >95% (typical for research use), single major peak with consistent UV spectrum.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool in the quest for more effective and selective cancer therapies. Its robust synthesis and the versatile reactivity of its C2-chloro group provide medicinal chemists with a reliable platform for generating diverse libraries of kinase inhibitors. The clinical and preclinical success of compounds built upon this scaffold against targets like Erk2 and Axl validates its importance.[7][10] Future work will likely see this and related scaffolds used to target other kinases, as well as to develop novel therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras), further cementing the legacy of this powerful heterocyclic core.[11]

References

  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Retrieved from [Link]

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  • Lee-Ho, C., et al. (2021). AXL Inhibitors: Status of Clinical Development. PMC - PubMed Central. Retrieved from [Link]

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  • Saleh, T., et al. (2023). ERK pathway agonism for cancer therapy: evidence, insights, and a target discovery framework. NIH. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Retrieved from [Link]

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  • Li, Y., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC - NIH. Retrieved from [Link]

  • El-Damasy, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - PubMed Central. Retrieved from [Link]

  • Bagal, S. K., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Retrieved from [Link]

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The Tetrahydropyrido[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can effectively and selectively interact with biological targets. Among the myriad of heterocyclic systems, the tetrahydropyrido[3,4-d]pyrimidine core has emerged as a "privileged scaffold" of significant interest. This fused bicyclic system, comprising a pyrimidine ring fused to a tetrahydropyridine ring, offers a three-dimensional architecture that is well-suited for interaction with a variety of enzymatic targets, particularly kinases. Its synthetic tractability allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemistry of the tetrahydropyrido[3,4-d]pyrimidine core, including its synthesis, chemical reactivity, and burgeoning applications in drug discovery, with a particular focus on oncology and beyond.

I. Synthesis of the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Core

The construction of the tetrahydropyrido[3,4-d]pyrimidine scaffold is a critical step in the development of novel therapeutics. Several synthetic strategies have been developed, often culminating in the formation of a key intermediate, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine , which serves as a versatile platform for further derivatization.

Stepwise Construction from Piperidine Precursors

A common and adaptable approach commences with a substituted piperidine derivative, typically a piperidin-4-one. This method involves the sequential construction of the pyrimidine ring onto the existing piperidine framework.

A key development in this area involves a multi-step synthesis that begins with the nucleophilic reaction of piperidin-4-one with a suitable electrophile, followed by a Gewald reaction and subsequent cyclization to form the fused pyrimidine ring.[1] The resulting intermediate can then be chlorinated to yield the highly reactive dichloro derivative.

Experimental Protocol: Synthesis of 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines (A related scaffold illustrating the general principle) [1]

  • N-Substitution of Piperidin-4-one: To a solution of piperidin-4-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl or benzyl halide (e.g., benzyl chloride, 1.1 eq). Heat the reaction mixture at 80 °C until completion (monitored by TLC).

  • Gewald Reaction: The resulting N-substituted piperidin-4-one is then subjected to a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine in ethanol under reflux conditions. This step constructs the thiophene ring.

  • Pyrimidine Ring Formation: The product from the Gewald reaction undergoes cyclization with formamidine acetate in DMF at 100 °C to form the tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine skeleton.

  • Chlorination: The carbonyl group of the pyrimidine ring is then chlorinated using a reagent such as phosphoryl chloride (POCl₃) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 50 °C to yield the 4-chloro derivative.

Synthesis via Dieckmann Condensation

A notable and scalable synthesis of the core, particularly for the production of the KRAS inhibitor Adagrasib, involves an intramolecular Dieckmann condensation.[2][3] This strategy allows for the efficient construction of the tetrahydropyridine ring. The synthesis begins with the preparation of a β-ketoester, which then undergoes cyclization.[3]

Conceptual Workflow for the Synthesis of the Adagrasib Core via Dieckmann Condensation

start Starting Materials (e.g., bromoester and Weinreb amide) step1 Sequential Alkylations start->step1 step2 Intramolecular Dieckmann Condensation step1->step2 ketoester β-Ketoester Intermediate step2->ketoester step3 Pyrimidine Ring Formation ketoester->step3 core Tetrahydropyrido[3,4-d]pyrimidine Core step3->core

Caption: A simplified workflow for the synthesis of the tetrahydropyrido[3,4-d]pyrimidine core via Dieckmann condensation.

The Key Intermediate: 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its N-Boc protected form, tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, are pivotal intermediates in the synthesis of a wide array of derivatives.[1][4][5] The presence of two chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, providing a powerful tool for introducing molecular diversity.[2][4]

Experimental Protocol: Synthesis of tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate [1]

  • Starting Material: 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt.

  • Reaction: To a solution of the starting material (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq).

  • Work-up: Allow the reaction to stir at room temperature for 16 hours. Dilute the reaction mixture with water and DCM. Separate the layers and extract the aqueous phase with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography to yield the desired N-Boc protected intermediate.

II. Chemical Reactivity and Functionalization

The tetrahydropyrido[3,4-d]pyrimidine core offers multiple sites for chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The primary points of functionalization are the C2 and C4 positions of the pyrimidine ring and the nitrogen atom of the tetrahydropyridine ring.

Functionalization at C2 and C4 Positions

The chlorine atoms of the 2,4-dichloro intermediate are highly susceptible to nucleophilic displacement. The C4 position is generally more reactive towards SNAr than the C2 position, allowing for selective and sequential substitutions.[2][4] This differential reactivity is a cornerstone for the synthesis of complex derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at the C2 and C4 positions. This is the most common method for derivatization and is exemplified in the synthesis of Adagrasib, where two sequential SNAr reactions are employed to introduce chiral building blocks.[2][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other palladium-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups at the C2 and C4 positions, further expanding the chemical diversity of the scaffold.[5][6]

General Scheme for Sequential Functionalization of the Dichloro-intermediate

start 2,4-Dichloro-tetrahydropyrido [3,4-d]pyrimidine step1 S N Ar with Nu1-H (at C4) start->step1 intermediate 4-Substituted-2-chloro Intermediate step1->intermediate step2 S N Ar or Pd-coupling with Nu2-H or R-B(OH)2 (at C2) intermediate->step2 product 2,4-Disubstituted Product step2->product

Caption: Sequential functionalization of the 2,4-dichloro intermediate via SNAr and cross-coupling reactions.

Functionalization of the Tetrahydropyridine Nitrogen (N7)

The secondary amine in the tetrahydropyridine ring is another key site for modification.

  • N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides or by reductive amination. This is often done to introduce specific side chains that can interact with the target protein or to modulate the physicochemical properties of the molecule.[7]

  • N-Acylation: Acylation of the nitrogen with acyl chlorides or carboxylic acids (using coupling agents) introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the compound's conformation.[8]

III. Biological Applications

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a prominent feature in a growing number of biologically active molecules, particularly in the field of oncology.

Oncology

The ability of this scaffold to fit into the ATP-binding pocket of kinases has made it a valuable starting point for the design of kinase inhibitors.

  • KRAS Inhibitors: Perhaps the most notable application is in the development of inhibitors for the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, a notoriously difficult drug target. The FDA-approved drug Adagrasib (MRTX849) is a potent and selective covalent inhibitor of the KRAS G12C mutant and features a tetrahydropyrido[3,4-d]pyrimidine core.[2][4][9] Numerous other derivatives are being explored as inhibitors of other KRAS mutants, such as G12D.[8]

Compound Target IC50 Cell Line Reference
AdagrasibKRAS G12C0.12–0.15 µMKRAS G12C mutant cell lines[9]
Compound 10cKRAS G12D1.40 µMPanc1[8]
Compound 10kKRAS G12D0.009 µM(enzymatic)[8]
  • Other Kinase Inhibitors: Derivatives of this scaffold have shown inhibitory activity against a range of other kinases, including:

    • Axl and Mer: Selective Axl inhibitors have been developed to avoid the retinal toxicity associated with dual Axl/Mer inhibition.[10]

    • Erk2: Potent and selective inhibitors of extracellular signal-regulated kinase 2 (Erk2) have been discovered through high-throughput screening and structure-based drug design.[11]

    • HPK1: Novel tetrahydropyrido[3,4-d]pyrimidines have been identified as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a target for cancer immunotherapy.[12][13]

    • EGFR: Dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR) have been developed for potential therapeutic use.[14]

Non-Oncology Applications

While oncology is the dominant area of application, the versatility of the tetrahydropyrido[3,4-d]pyrimidine scaffold has led to its exploration in other therapeutic areas.

  • Neuropathic Pain: A series of tetrahydropyridopyrimidine derivatives have been synthesized and evaluated for their potential in treating neuropathic pain. These compounds were found to suppress the inflammatory component of neuropathic pain and prevent oxidative and nitrosative stress.[15]

  • Neurodegenerative Diseases: The broader class of pyridopyrimidines is being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1][2][9] While specific examples of tetrahydropyrido[3,4-d]pyrimidine derivatives for these conditions are less common, the scaffold holds potential for the development of novel CNS-active agents.

  • Anti-inflammatory Agents: The structural similarity of the pyrimidine core to purines suggests potential applications as anti-inflammatory agents, for example, through the inhibition of cyclooxygenase (COX) enzymes.[3]

IV. Conclusion and Future Perspectives

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the potential for diverse and selective functionalization at multiple positions have made it a valuable tool for drug discovery. The clinical success of Adagrasib has highlighted the immense potential of this scaffold, particularly in the challenging field of oncology.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes, potentially including multicomponent reactions, will be crucial for the rapid generation of diverse compound libraries.

  • Expansion of Biological Targets: While kinase inhibition is a major focus, the exploration of this scaffold against other target classes is a promising avenue for future research.

  • Fine-tuning of Pharmacokinetic Properties: A deeper understanding of the structure-property relationships will enable the design of derivatives with improved drug-like properties, such as enhanced solubility, metabolic stability, and oral bioavailability.

V. References

  • Kumar, V., et al. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Neuropharmacology, 19(2), 145. [Link][9]

  • Wu, C-H., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-17. [Link][1]

  • Li, G., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 844-848. [Link][4]

  • Li, G., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 844-848. [Link][2]

  • Pant, K., et al. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Archiv der Pharmazie. [Link][2]

  • A recent perspective on synthesis and bioactivity of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. (2024). ResearchGate. [Link][5]

  • Tageldin, G., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry, 80, 369-380. [Link][3]

  • Kim, H., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Journal of medicinal chemistry, 57(15), 6489-6503. [Link][6]

  • Saleem, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(53), 33569-33596. [Link]

  • Gul, HI., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(4), e2000330. [Link][7]

  • Chen, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. [Link][8]

  • Tanimori, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & medicinal chemistry letters, 48, 128247. [Link][10]

  • Yogeeswari, P., et al. (2014). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Bioorganic chemistry, 52, 69-76. [Link][15]

  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & medicinal chemistry, 26(8), 1839-1851. [Link][14]

  • Sabnis, R. W. (2024). Novel Tetrahydropyrido[3,4- d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS medicinal chemistry letters, 15(3), 318-319. [Link][12]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & medicinal chemistry letters, 24(13), 2843-2848. [Link][11]

  • Tetrahydropyrido 3,4-d pyrimidine derivatives as kras inhibitors. (2023). Google Patents.

  • Sabnis, R. W. (2024). Novel Tetrahydropyrido[3,4- d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS medicinal chemistry letters, 15(3), 318-319. [Link][13]

Sources

Spectroscopic Characterization of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. Its rigid, fused-ring structure serves as a versatile scaffold for the synthesis of kinase inhibitors and other targeted therapies. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and guiding further synthetic modifications. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established analytical principles and supported by peer-reviewed literature. The methodologies described herein are designed to ensure data integrity and reproducibility, reflecting best practices in modern analytical chemistry.

The synthesis of this compound and its derivatives is often accomplished through multi-step sequences, frequently involving a key dichlorinated intermediate, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. The selective manipulation of the chlorine atoms on the pyrimidine ring allows for the introduction of various functionalities, making the precise characterization of these chlorinated precursors and the final products essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tetrahydropyridine ring and the pyrimidine ring. The chemical shifts and coupling patterns are indicative of the electronic environment and spatial relationships of these protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH4
~4.0s2HH5
~3.2t2HH7
~3.0t2HH6
Variablebr s1HNH

Note: Predicted values are based on the analysis of similar structures in the scientific literature. Actual experimental values may vary depending on the solvent and instrument parameters.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for compounds with exchangeable protons like the N-H in the tetrahydropyridine ring, DMSO-d₆ is often preferred as it can slow down the exchange rate, allowing for the observation of the N-H proton signal.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns.

  • Data Acquisition: Standard pulse programs for ¹H NMR are typically sufficient. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and spectral width.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160C2
~158C4
~155C8a
~115C4a
~45C5
~42C7
~25C6

Note: Predicted values are based on the analysis of similar structures and established chemical shift increments.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample may be beneficial.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The chemical shifts are referenced to the solvent signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Insert sample into NMR spectrometer B->C D Tune and Lock C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Reference Spectra H->I J Integrate and Analyze I->J MS_Workflow A Sample Introduction (e.g., Direct Probe) B Ionization (e.g., Electron Ionization) A->B C Mass Analysis (e.g., Quadrupole) B->C D Ion Detection C->D E Data System & Spectrum Generation D->E

Unlocking the Therapeutic Potential of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Technical Guide to Putative Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the potential therapeutic targets of the versatile chemical scaffold, 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. As a Senior Application Scientist, my objective is to present a scientifically rigorous exploration of this compound's latent opportunities, moving beyond a simple recitation of facts to a causal analysis of its therapeutic promise. The tetrahydropyridopyrimidine core is a privileged scaffold in modern medicinal chemistry, and the 2-chloro substituent serves as a chemically tractable handle for the synthesis of diverse compound libraries. This guide will illuminate the most promising avenues for drug discovery based on this scaffold, grounded in authoritative research and providing actionable experimental protocols.

The Strategic Advantage of the Tetrahydropyridopyrimidine Core

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus is a bio-isosteric analogue of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules based on this scaffold to competitively bind to the ATP-binding sites of a multitude of enzymes, particularly protein kinases. The inherent drug-like properties of this scaffold, including its three-dimensional structure and synthetic accessibility, make it an ideal starting point for the development of potent and selective inhibitors. The 2-chloro- derivative is a key intermediate, offering a reactive site for nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

High-Priority Therapeutic Targets and Mechanistic Rationale

Based on extensive analysis of structurally related compounds, we have identified several high-priority therapeutic targets for derivatives of this compound. The following sections delve into the mechanistic basis for each proposed target.

Targeting Oncogenic KRAS: The "Undruggable" Made Druggable

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. However, recent breakthroughs have demonstrated the feasibility of directly targeting specific KRAS mutants. The tetrahydropyridopyrimidine scaffold has emerged as a key player in this arena.

Derivatives of this core structure have been successfully developed as irreversible covalent inhibitors of KRAS-G12C and potent inhibitors of KRAS-G12D.[1][2][3][4] The mechanism of action for the G12C inhibitors involves the covalent modification of the mutant cysteine residue, locking the protein in an inactive, GDP-bound state.[2] For KRAS-G12D, inhibitors have been designed to form a salt bridge with the mutant aspartate residue, inducing a novel binding pocket.[5]

The 2-chloro position on the tetrahydropyridopyrimidine ring is a critical anchor point for building out the pharmacophores necessary for specific interactions within the switch-II pocket of KRAS.[1][2]

KRAS_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS (Inactive) GDP-bound KRAS_GTP KRAS (Active) GTP-bound KRAS_GDP->KRAS_GTP GAP GAP (e.g., NF1) KRAS_GTP->GAP Promotes GTP Hydrolysis RAF RAF KRAS_GTP->RAF MAPK Pathway PI3K PI3K KRAS_GTP->PI3K PI3K-AKT Pathway GEF->KRAS_GDP Promotes GDP/GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Tetrahydropyridopyrimidine Derivative Inhibitor->KRAS_GTP Inhibits

Caption: KRAS Signaling and Point of Inhibition.

Downstream Effector Inhibition: A Strategy for Overcoming Resistance

Targeting downstream effectors of the RAS pathway, such as the Extracellular signal-Regulated Kinase (ERK), presents a viable strategy, particularly in cancers that have developed resistance to upstream inhibitors. The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7]

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been successfully employed in the discovery of potent and selective ERK2 inhibitors.[8][9] These inhibitors typically act as ATP-competitive binders, occupying the kinase domain and preventing the phosphorylation of downstream substrates. The versatility of the 2-chloro position allows for the introduction of various substituents to optimize interactions within the ATP-binding pocket of ERK, enhancing both potency and selectivity.

Furthermore, derivatives of the related tetrahydropyrido[4,3-d]pyrimidine-2,4-dione have been shown to inhibit the phosphorylation of both AKT and ERK, indicating a broader inhibitory profile that could be advantageous in certain contexts.[10][11]

ERK_Workflow Start Start: Synthesize Derivative Library Biochemical_Assay Biochemical Assay: In vitro ERK2 Kinase Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Proliferation in KRAS/BRAF mutant cells (GI50) Biochemical_Assay->Cell_Based_Assay Active Compounds Western_Blot Mechanism of Action: Western Blot for p-ERK, p-RSK Cell_Based_Assay->Western_Blot Potent Compounds Selectivity Selectivity Profiling: Kinome-wide screen Western_Blot->Selectivity On-target activity confirmed In_Vivo In Vivo Efficacy: Xenograft Tumor Model Selectivity->In_Vivo Selective Compounds End Lead Candidate In_Vivo->End

Caption: Target Validation Workflow for ERK Inhibitors.

Cell Cycle Control: Targeting Cyclin-Dependent Kinases (CDKs)

Dysregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are central regulators of this process.[12] The inhibition of CDKs, particularly CDK4/6, has proven to be a highly effective therapeutic strategy in certain cancers, leading to the approval of several drugs.[12] The tetrahydropyridopyrimidine scaffold is structurally analogous to the core of many known CDK inhibitors.

While direct evidence for this compound as a CDK inhibitor is emerging, the broader class of fused pyrimidines, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, has yielded potent inhibitors of CDK2, CDK4, CDK6, and CDK9.[13][14][15][16] The rationale for exploring this target class is strong, given the established success of pyrimidine-based scaffolds in targeting the ATP-binding site of CDKs. The 2-chloro position can be functionalized to introduce moieties that confer selectivity for specific CDK isoforms.

Target CDKRationale for InhibitionReference Scaffold
CDK4/6 Master regulators of the G1-S phase transition; inhibition leads to cell cycle arrest. Approved therapeutic targets.Pyrido[2,3-d]pyrimidine
CDK2 Involved in G1-S transition and S-phase progression; implicated in resistance to CDK4/6 inhibitors.Pyrrolo[2,3-d]pyrimidine
CDK9 A transcriptional CDK; its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1.Pyrrolo[2,3-d]pyrimidine
Other Promising Targets

The versatility of the tetrahydropyridopyrimidine scaffold extends beyond the major kinase families. The following targets represent additional, high-potential avenues for investigation:

  • VCP/p97: An AAA+ ATPase involved in protein homeostasis. Its inhibition leads to ER stress and apoptosis. 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives have been developed as potent VCP/p97 inhibitors for the treatment of Acute Myeloid Leukemia (AML).[17]

  • Topoisomerase II (TopoII): A key enzyme in DNA replication and chromosome segregation. Tetrahydropyrido[4,3-d]pyrimidines have been identified as a novel class of TopoII inhibitors.[18]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in cancer. Pyrido[3,4-d]pyrimidines have been shown to be potent EGFR inhibitors.[19]

Experimental Protocols for Target Validation

To empirically validate the therapeutic potential of novel derivatives of this compound, a systematic and rigorous experimental cascade is essential. The following are representative protocols for primary screening and mechanistic studies.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for ERK2)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase.

  • Materials: Recombinant human ERK2 enzyme, myelin basic protein (MBP) as substrate, [γ-³²P]ATP, test compounds, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add kinase assay buffer, the test compound, and recombinant ERK2 enzyme.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (e.g., for KRAS-mutant cancer cells)
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in a relevant cancer cell line.

  • Materials: KRAS-G12C mutant cell line (e.g., NCI-H358), complete growth medium (e.g., RPMI-1640 with 10% FBS), test compounds, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of growth inhibition relative to a DMSO control and determine the GI50 value.

Protocol 3: Western Blot for Phospho-ERK Analysis
  • Objective: To confirm on-target pathway modulation by assessing the phosphorylation status of the target's downstream effector.

  • Materials: Relevant cancer cell line, test compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize p-ERK levels to total ERK and a loading control (GAPDH).

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its proven utility in the generation of potent and selective inhibitors of KRAS, ERK, and CDKs underscores its significant potential. The strategic advantage of the 2-chloro group as a synthetic handle allows for the rapid generation of diverse chemical matter, facilitating a systematic exploration of the vast chemical space around this privileged core.

Future research should focus on a multi-pronged approach:

  • Library Synthesis: Generation of a diverse library of compounds by exploring a wide range of substituents at the 2-position.

  • Target-Based Screening: Screening of the library against a panel of high-priority targets, including various KRAS mutants, ERK1/2, and a panel of CDKs.

  • Phenotypic Screening: Unbiased screening in relevant disease models to identify novel activities and targets.

  • Structure-Based Drug Design: Utilization of X-ray crystallography and computational modeling to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the inherent advantages of the tetrahydropyridopyrimidine scaffold and employing a rigorous, data-driven approach to drug discovery, researchers can unlock the full therapeutic potential of this versatile chemical entity.

References

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  • Wang, S., et al. (2018). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 157, 108-118. [Link][16]

  • Aly, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2533-2550. [Link][20]

  • Sun, T., et al. (2021). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 11(7), 1775–1791. [Link]

  • Wang, S., & Fischer, P. M. (2018). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 11(1), 1-13. [Link][13]

  • Pomepeo, M., et al. (2020). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 63(15), 8238–8255. [Link][15]

  • Patel, H., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678. [Link][7]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyrimidine scaffold is a privileged core structure in modern medicinal chemistry, integral to the development of targeted therapeutics. Specifically, 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as a crucial intermediate in the synthesis of potent kinase inhibitors and other biologically active molecules targeting cellular pathways in oncology and neurodegenerative disorders.[1][2][3] Its strategic importance lies in the reactive 2-chloro group, which allows for facile nucleophilic substitution, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[4] This document provides a comprehensive, field-proven protocol for the multi-step synthesis of its hydrochloride salt, designed to ensure reproducibility, high purity, and practical yields. The methodology is built upon established chemical principles and explains the causality behind critical experimental choices, offering a self-validating system for researchers in drug discovery.

Chemical Profile and Significance

The target compound is a heterocyclic building block used extensively in pharmaceutical research.[1][5] Its structure is foundational for creating novel therapeutic agents, particularly those aimed at inhibiting kinases, which are critical for treating cancers and inflammatory diseases.[1][2]

PropertyValueSource
CAS Number 1432795-17-9[6]
Molecular Formula C₇H₉Cl₂N₃[6]
Molecular Weight 206.07 g/mol [3][6]
Purity ≥98% (as per typical commercial grade)[6]
Storage 2-8°C, sealed, away from moisture[3][6]
Appearance White to off-white solidN/A

Overview of the Synthetic Strategy

The synthesis of this compound hydrochloride is a multi-step process that begins with the construction of the fused heterocyclic ring system, followed by functional group manipulations to install the desired chloro-substituent and subsequent salt formation. The overall workflow is designed for efficiency and scalability.

The key strategic elements are:

  • Ring Condensation: Formation of the pyrimidine ring onto a piperidine-based precursor to create the core bicyclic scaffold, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-diol. This leverages the classical approach of pyrimidine synthesis from a 1,3-dicarbonyl equivalent and a urea synthon.[7]

  • Aromatic Chlorination: Conversion of the diol tautomer to the highly reactive 2,4-dichloro intermediate using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and effective method for converting pyrimidinediones to their corresponding dichloropyrimidines.[8]

  • Selective Dechlorination: A critical step involving the selective reduction of the more reactive C4-chloro position to a hydrogen atom, leaving the desired C2-chloro group intact. This selectivity is achievable due to the differential electronic environment of the two chlorine atoms.

  • Salt Formation: Conversion of the final free base into its stable and more soluble hydrochloride salt for ease of handling and storage.

Visualized Synthetic Workflow

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Reduction cluster_3 Step 4: Salt Formation A N-Boc-4-piperidone + Urea B Pyrido[3,4-d]pyrimidine-2,4-diol A->B  NaOEt, EtOH, Reflux   C 2,4-Dichloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine B->C  POCl₃, N,N-Diethylaniline, 110°C   D 2-Chloro-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidine (Free Base) C->D  H₂, Pd/C, Et₃N, MeOH   E Final Product: 2-Chloro-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidine HCl D->E  HCl in Dioxane, 0°C to RT  

Caption: Overall synthetic pathway from starting materials to the final hydrochloride salt.

Detailed Experimental Protocols

Safety Precaution: All steps, especially those involving phosphorus oxychloride and concentrated acids, must be performed in a well-ventilated chemical fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 7-Boc-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diol
  • Rationale: This step constructs the core heterocyclic system. N-Boc-4-piperidone is reacted with ethyl formate to generate an intermediate 1,3-dicarbonyl equivalent in situ, which then undergoes condensation with urea in the presence of a strong base (sodium ethoxide) to form the pyrimidine ring. The Boc protecting group is retained for solubility and to prevent side reactions at the piperidine nitrogen.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
N-Boc-4-piperidone199.2520.0 g100.41.0
Ethyl Formate74.0811.2 g (12.2 mL)150.61.5
Urea60.069.0 g150.61.5
Sodium Metal22.994.6 g200.82.0
Ethanol (Absolute)46.07250 mL--

Procedure:

  • Under an inert atmosphere (N₂ or Ar), carefully add sodium metal in small pieces to 200 mL of absolute ethanol in a three-neck flask equipped with a reflux condenser and a dropping funnel. Control the addition rate to maintain a gentle reflux.

  • Once all the sodium has dissolved to form sodium ethoxide, cool the solution to room temperature.

  • Add a solution of N-Boc-4-piperidone and ethyl formate in 50 mL of ethanol dropwise over 30 minutes.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Add urea to the reaction mixture and heat to reflux for 12 hours. A precipitate will form.

  • Cool the reaction to room temperature and then place it in an ice bath for 1 hour.

  • Filter the solid precipitate, wash it with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

  • Suspend the collected solid in water (150 mL) and acidify to pH 5-6 with concentrated HCl.

  • Filter the resulting white solid, wash with water, and dry under vacuum at 50°C to yield the title compound.

    • Expected Yield: 70-80%.

Protocol 2: Synthesis of 7-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • Rationale: The diol from the previous step exists in tautomeric equilibrium with the pyrimidinedione form, which can be readily chlorinated. Phosphorus oxychloride (POCl₃) is a powerful reagent for this transformation. A high-boiling tertiary amine, such as N,N-diethylaniline, is used as an acid scavenger and catalyst.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Product from Protocol 1283.3115.0 g52.91.0
Phosphorus Oxychloride (POCl₃)153.3348.4 g (30 mL)315.76.0
N,N-Diethylaniline149.238.0 g (8.7 mL)53.61.01

Procedure:

  • Combine the product from Protocol 1, phosphorus oxychloride, and N,N-diethylaniline in a flask equipped with a reflux condenser.

  • Heat the mixture to 110°C and stir for 4 hours. The reaction should become a clear, dark solution.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice (approx. 400 g) with vigorous stirring in a large beaker. Caution: Exothermic reaction.

  • Once the ice has melted, a solid precipitate will form. Stir for an additional 30 minutes.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. It can be purified further by recrystallization from an ethanol/water mixture or used directly in the next step.

    • Expected Yield: 85-95%.

Protocol 3: Synthesis of this compound
  • Rationale: This step involves two key transformations: selective dechlorination at the C4 position and removal of the Boc protecting group. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for dechlorination. The C4-chloro is more susceptible to hydrogenolysis than the C2-chloro due to electronic effects from the adjacent pyrimidine nitrogens. Triethylamine (Et₃N) is added to neutralize the HCl generated during the reaction, which prevents catalyst poisoning and drives the reaction to completion. The acidic conditions generated during workup cleave the Boc group.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Product from Protocol 2319.1810.0 g31.31.0
10% Palladium on Carbon (Pd/C)-1.0 g-10% w/w
Triethylamine (Et₃N)101.193.5 g (4.8 mL)34.41.1
Methanol32.04200 mL--
Hydrogen Gas (H₂)2.021 atm (balloon)--

Procedure:

  • To a solution of the dichloro-compound in methanol, add triethylamine.

  • Carefully add 10% Pd/C catalyst under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 6-8 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected monochloro product.

  • To remove the Boc group, dissolve the residue in 50 mL of 4M HCl in dioxane and stir at room temperature for 2 hours.

  • Concentrate the solvent under vacuum to yield the crude free base, which is immediately used for salt formation.

    • Expected Yield: 65-75% over two transformations.

Protocol 4: Formation of this compound Hydrochloride
  • Rationale: The final free base is converted to its hydrochloride salt to improve stability and handling properties. This is achieved by protonation with a solution of HCl in a non-protic organic solvent, causing the salt to precipitate.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Product from Protocol 3169.61~5.3 g~31.31.0
4M HCl in Dioxane-~8.0 mL~32.01.02
Diethyl Ether74.12100 mL--

Procedure:

  • Dissolve the crude product from the final step of Protocol 3 in a minimal amount of methanol (approx. 10 mL).

  • Add diethyl ether (100 mL) to the solution.

  • Cool the mixture in an ice bath and add 4M HCl in dioxane dropwise with stirring.

  • A white precipitate will form immediately. Continue stirring in the ice bath for 30 minutes.

  • Filter the solid, wash with cold diethyl ether (3 x 20 mL).

  • Dry the product under high vacuum at 40°C overnight to yield the final title compound as a stable hydrochloride salt.

    • Expected Yield: >95%.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (M+H⁺ at m/z 170.0).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be ≥98%.

Conclusion

This application note provides a robust and detailed four-step synthetic route for the preparation of this compound hydrochloride, a key building block in modern drug discovery. By offering clear rationales for each procedural choice and leveraging established chemical transformations, this guide serves as an authoritative resource for researchers, enabling the reliable and efficient synthesis of this valuable intermediate.

References

  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. Available from: [Link]

  • ResearchGate. Route evaluation and development of a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. Available from: [Link]

  • BuyersGuideChem. 2-Chloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine hydrochloride. Available from: [Link]

  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Available from: [Link]

  • PubMed Central (PMC). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available from: [Link]

  • PubChem. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Available from: [Link]

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  • BuyersGuideChem. 2-Chloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine hydrochloride Suppliers. Available from: [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PubMed Central (PMC). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Google Patents. CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine.
  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Available from: [Link]

  • MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Available from: [Link]

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Application Notes & Protocols for 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The search for selective kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, fused heterocyclic systems have emerged as "privileged scaffolds" capable of mimicking the adenine ring of ATP, allowing them to effectively compete for the kinase active site.[2]

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is one such scaffold that has demonstrated significant potential. Research has identified derivatives of this structure that exhibit potent inhibitory activity against key oncogenic kinases, including Extracellular signal-regulated kinase 2 (Erk2), Monopolar spindle 1 (Mps1), and mutated KRAS-G12D.[3][4][5] These targets are central nodes in signaling cascades like the RAS-RAF-MEK-ERK pathway, which governs cell proliferation, differentiation, and survival.[6]

This document provides detailed application notes and protocols for 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (hereafter referred to as CTPy ), a representative research compound from this chemical class. These guidelines are designed for researchers, scientists, and drug development professionals to facilitate the characterization of its kinase inhibitory profile, from direct enzymatic assays to cell-based functional readouts.

Hypothesized Mechanism of Action and Target Profile

Based on studies of related compounds, CTPy is predicted to function as an ATP-competitive inhibitor. The pyrido[3,4-d]pyrimidine backbone likely forms key hydrogen bond interactions with the kinase hinge region, while the substituted chloro-group can be further modified to achieve selectivity and potency.[4]

The primary signaling pathway of interest for this scaffold is the MAPK/Erk pathway, where Erk2 is a crucial downstream kinase.[3] Inhibition of Erk2 by CTPy would be expected to block the phosphorylation of its downstream substrates, such as Ribosomal S6 Kinase (RSK), thereby impeding signal transmission and affecting cell fate.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK Erk1/2 MEK->ERK RSK RSK ERK->RSK Transcription Transcription Factors (e.g., c-Fos) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation CTPy CTPy CTPy->ERK Inhibition

Caption: Hypothesized inhibition of the MAPK/Erk signaling pathway by CTPy.

Potential Kinase Target Profile

The following table summarizes known inhibitory activities for the core 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, providing a basis for the initial screening of CTPy.

Kinase TargetReported IC₅₀ (Derivative)Cell Line ContextReference
Erk2 Potent Inhibition (Not specified)HepG2[3]
KRAS-G12D 1.40 µM (Compound 10c)Panc1[5]
Mps1 High Biological ActivityN/A[4]

Application Note 1: In Vitro Biochemical Assay for IC₅₀ Determination

Objective

To quantify the direct inhibitory potency of CTPy against a purified kinase (e.g., Erk2) by determining its half-maximal inhibitory concentration (IC₅₀).

Scientific Rationale

An in vitro biochemical assay is the foundational experiment to confirm direct interaction between an inhibitor and its target enzyme, devoid of cellular complexities like membrane transport or off-target effects.[7] We will use a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. This method is robust, non-radioactive, and amenable to high-throughput screening.

Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

Materials:

  • Purified, active Erk2 kinase

  • Kinase-specific substrate peptide (e.g., myelin basic protein)

  • CTPy (test inhibitor)

  • Staurosporine (positive control inhibitor)[7]

  • ATP (at or near the Kₘ for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 100% DMSO

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of CTPy and Staurosporine in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve (e.g., from 10 mM down to 0.5 µM). The final assay concentration will be 100-fold lower.

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the serially diluted CTPy, DMSO (vehicle control), or Staurosporine to appropriate wells.

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer. Add 2.5 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce a light signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Application Note 2: Cellular Characterization of CTPy Activity

Objective

To validate that CTPy can enter cells, engage its target kinase, and inhibit downstream signaling, ultimately affecting cell viability.

Scientific Rationale

While in vitro assays confirm direct enzymatic inhibition, cell-based assays are crucial to understand a compound's true biological effect.[8] These experiments assess critical drug-like properties such as cell permeability and stability in a physiological environment. We will use Western blotting to directly measure the phosphorylation of a downstream substrate and a cell proliferation assay to quantify the functional consequence of pathway inhibition.[1][9]

Protocol 2A: Western Blot Analysis of Erk2 Pathway Inhibition

This protocol is designed to measure the phosphorylation status of RSK, a direct substrate of Erk2, in a relevant cell line like HepG2 or Panc1.[3][5]

WB_Workflow A 1. Seed Cells (e.g., HepG2) B 2. Treat with CTPy (Dose Response) A->B C 3. Stimulate Pathway (e.g., with EGF/Serum) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Block & Incubate with Primary Abs F->G H 8. Incubate with Secondary Abs G->H I 9. ECL Detection & Imaging H->I

Caption: Standard workflow for Western Blot analysis.

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce baseline pathway activation.

    • Pre-treat cells with a dose-response of CTPy (e.g., 0.1, 1, 10 µM) or DMSO (vehicle) for 1-2 hours.

    • Stimulate the Erk pathway by adding 20 ng/mL EGF for 15 minutes. Include an unstimulated control well.

  • Lysate Preparation:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x SDS-PAGE loading dye.

    • Denature the proteins by boiling at 95°C for 5 minutes.

    • Separate proteins on a 4-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is preferred over milk for phospho-protein detection to avoid cross-reactivity with casein.

    • Incubate the membrane with primary antibodies overnight at 4°C. A recommended panel includes:

      • Anti-phospho-RSK (Ser380)

      • Anti-total RSK

      • Anti-phospho-Erk1/2 (Thr202/Tyr204)

      • Anti-total Erk1/2

      • Anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and perform detection using an ECL substrate.

Expected Outcome: A dose-dependent decrease in the signal for p-RSK and p-Erk with CTPy treatment, while total protein levels remain unchanged.

Protocol 2B: Cell Proliferation Assay (CCK-8)

This protocol measures the effect of CTPy on the proliferation of a cancer cell line known to be dependent on the MAPK pathway, such as KRAS-mutant Panc1 cells.[5]

Procedure:

  • Cell Seeding: Seed Panc1 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted CTPy to the wells. Include wells with vehicle (DMSO) control and wells with a positive control inhibitor.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 2-4 hours until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability against the log of CTPy concentration and fit the curve to determine the GI₅₀ (half-maximal growth inhibition) value.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High IC₅₀ in Biochemical Assay - Inactive enzyme or substrate.- Incorrect ATP concentration.- Compound precipitation.- Verify enzyme activity with a known inhibitor.- Use ATP at its Kₘ value for the specific kinase.- Check compound solubility in assay buffer.
No Inhibition in Western Blot - Poor cell permeability of CTPy.- Compound is unstable in media.- Ineffective pathway stimulation.- Perform a cellular thermal shift assay (CETSA) to confirm target engagement.- Increase pre-incubation time or compound concentration.- Confirm stimulation with a positive control (e.g., a known MEK inhibitor).
High Variability in Cell Assay - Uneven cell seeding.- Edge effects in the 96-well plate.- Contamination.- Ensure a single-cell suspension before seeding.- Do not use the outer wells of the plate.- Practice sterile technique.
Phospho-signal Weak or Absent - Phosphatase activity during lysis.- Insufficient pathway stimulation.- Poor primary antibody.- Always use fresh lysis buffer with phosphatase inhibitors.- Optimize stimulation time and concentration.- Validate antibody with positive control lysates.

References

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Application Notes and Protocols for the Utilization of the 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold in Contemporary Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of the Pyrido[3,4-d]pyrimidine Scaffold

The pursuit of novel therapeutic agents in oncology is a relentless endeavor, demanding the exploration of diverse chemical scaffolds capable of selectively modulating key signaling pathways implicated in cancer progression. Among these, the tetrahydropyrido[3,4-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the design of potent and selective kinase inhibitors. While 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine itself is primarily a versatile chemical intermediate, its strategic modification serves as the gateway to a class of compounds with profound anti-cancer activity. This guide provides an in-depth exploration of the application of this scaffold in cancer research, focusing on the synthesis of targeted inhibitors and their subsequent evaluation in preclinical models. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present data in a clear, actionable format to empower researchers in their drug discovery efforts.

The Tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibitor Design

The tetrahydropyrido[3,4-d]pyrimidine nucleus is a bioisostere of purine, the core structure of ATP. This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. The strategic placement of the chlorine atom at the 2-position of the parent molecule, this compound, provides a reactive handle for the introduction of various substituents, enabling the fine-tuning of potency and selectivity against specific kinase targets.

A prime example of the successful application of this scaffold is in the development of inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are frequently dysregulated in cancer. For the purpose of this guide, we will focus on a hypothetical derivative, THP-893 , synthesized from the 2-chloro intermediate, which has been designed as a potent inhibitor of CDK4/6.

PART 1: Synthesis and Characterization of a Lead Compound

The journey from a chemical intermediate to a potential therapeutic begins with targeted synthesis. The following section outlines the conceptual synthetic route for THP-893 and the necessary characterization steps.

Conceptual Synthetic Workflow for THP-893

Synthetic Workflow A This compound B Suzuki Coupling (e.g., with 2-aminophenylboronic acid) A->B Reactant C Intermediate Product B->C Yields D Amide Coupling (e.g., with a substituted benzoic acid) C->D Reactant E Final Product (THP-893) D->E Yields F Purification & Characterization (HPLC, NMR, MS) E->F Subjected to

Caption: Conceptual synthetic workflow for the generation of a lead compound from the 2-chloro intermediate.

Protocol 1: General Procedure for Suzuki Coupling
  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the desired boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water.

  • Catalyst and Base: Add Pd(PPh3)4 (0.05 eq) and Na2CO3 (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

PART 2: In Vitro Characterization of THP-893

Once synthesized and purified, the lead compound must be rigorously characterized for its biological activity. This involves determining its potency against the intended target and its selectivity against other related kinases.

Protocol 2: Kinase Inhibition Assay (CDK4/6)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

    • Substrate peptide (e.g., a derivative of the Retinoblastoma protein, Rb).

    • ATP (adenosine triphosphate).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • THP-893 stock solution (in DMSO).

    • 384-well microplate.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Assay Procedure:

    • Prepare serial dilutions of THP-893 in DMSO, and then dilute further in kinase buffer.

    • To each well of the microplate, add the kinase, the substrate peptide, and the diluted THP-893 or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at 30 °C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile of THP-893
Kinase TargetIC50 (nM)
CDK4/Cyclin D18.5
CDK6/Cyclin D312.1
CDK1/Cyclin B> 1000
CDK2/Cyclin E> 1000
VEGFR2> 5000

PART 3: Cellular Activity of THP-893

Demonstrating potent enzymatic inhibition is a crucial first step. The next is to ascertain if the compound can effectively engage its target in a cellular context and elicit the desired biological response.

Signaling Pathway of CDK4/6 Inhibition

CDK46 Pathway cluster_0 G1 Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry Genes E2F->S_Phase transcribes THP893 THP-893 THP893->CDK46 inhibits InVivo Workflow A Xenograft Model Establishment (e.g., MCF-7 cells in nude mice) B Tumor Growth to Palpable Size (e.g., 100-150 mm³) A->B C Randomization into Treatment Groups (Vehicle, THP-893) B->C D Daily Dosing (e.g., oral gavage) C->D E Monitor Tumor Volume and Body Weight D->E F Endpoint: Tumor Growth Inhibition (TGI) Analysis E->F

Caption: A typical experimental workflow for evaluating the in vivo efficacy of a lead compound.

Protocol 4: Mouse Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).

  • Treatment: Once the tumors reach the desired size, randomize the mice into treatment groups. Administer THP-893 (formulated in an appropriate vehicle) or the vehicle alone, typically via oral gavage, once daily.

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). At the end of the study, calculate the Tumor Growth Inhibition (TGI) as a percentage.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors for cancer therapy. Through strategic chemical modifications, this core can be elaborated into potent and selective drug candidates. The protocols and workflows detailed in this guide provide a comprehensive framework for the in vitro and in vivo evaluation of such compounds. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and exploring their efficacy in combination with other anti-cancer agents to overcome potential resistance mechanisms.

References

  • General Kinase Inhibitor Design: A comprehensive overview of the principles and strategies involved in the design of kinase inhibitors. (Source: Nature Reviews Drug Discovery, URL: [Link])

  • CDK4/6 Inhibitors in Cancer Therapy: A review of the clinical development and mechanism of action of CDK4/6 inhibitors. (Source: The New England Journal of Medicine, URL: [Link])

  • Suzuki Coupling Reaction: A detailed description of the Suzuki coupling reaction and its applications in organic synthesis. (Source: Chemical Reviews, URL: [Link])

  • MTT Assay for Cell Viability: A standard protocol for the MTT assay to assess cell proliferation and cytotoxicity. (Source: Nature Protocols, URL: [Link])

  • Animal Models in Cancer Research: Guidelines and best practices for the use of animal models in preclinical cancer research. (Source: Cancer Research, URL: [Link])

Introduction: The Strategic Value of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for Drug Discovery

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and ability to engage in various biological interactions have established it as a cornerstone in the development of targeted therapeutics. A prominent example is Adagrasib, a potent and selective inhibitor of the KRAS-G12C mutant protein, which features this core structure and is used in cancer therapy.[1][2] The synthetic versatility of this scaffold is significantly enhanced by the presence of a chloro-substituent at the C2 position, which serves as a versatile handle for introducing a wide array of chemical diversity through various derivatization reactions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary protocols for derivatizing this compound. We will delve into the mechanistic principles behind key transformations, offer step-by-step experimental protocols, and discuss the analytical methods required for product characterization. The focus is on three powerful and widely used synthetic strategies: Palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (S_NAr).[1][2]

Core Principles and Mechanistic Rationale

The reactivity of the 2-chloro group is dictated by the electron-deficient nature of the pyrimidine ring.[3] The two nitrogen atoms withdraw electron density, making the carbon atoms, particularly C2 and C4, electrophilic and thus susceptible to both palladium-catalyzed cross-coupling and direct nucleophilic attack.

cluster_Core Core Scaffold cluster_Strategies Derivatization Strategies A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Nucleophilic Aromatic Substitution (SNAr) (C-Nu Bond Formation) A->D

Caption: Key derivatization pathways for the core scaffold.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[4] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid derivative and concluding with reductive elimination to yield the product and regenerate the catalyst.[5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[4][6]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl (Ln) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex->transmetalation R-B(OH)2 pd_r_complex Ar-Pd(II)-R (Ln) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is an indispensable tool.[7] This reaction couples aryl halides with a wide range of primary and secondary amines. The process is mechanistically similar to Suzuki coupling but involves the formation of a palladium-amido complex. A key requirement is the use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine and facilitate the catalytic cycle.[8][9] Careful selection of the phosphine ligand is crucial to promote reductive elimination and prevent catalyst deactivation.

Nucleophilic Aromatic Substitution (S_NAr)

The inherent electrophilicity of the C2 position allows for direct displacement of the chloride by strong nucleophiles. This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[10] While often requiring harsher conditions (e.g., elevated temperatures) than palladium-catalyzed reactions, S_NAr provides a direct and atom-economical route for introducing amines, alkoxides, or thiolates.[3][11]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
  • Principle: To synthesize 2-aryl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines via palladium-catalyzed C-C bond formation. This protocol is adapted from established methods for chloropyrimidines.[4][6][12]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

    • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the palladium catalyst and ligand (if not using a pre-catalyst) under a positive flow of inert gas.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-120 °C (or use microwave irradiation, e.g., 15 minutes at 100-140 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[4]

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Secondary Amines
  • Principle: To form a C-N bond by coupling the 2-chloro substrate with a primary or secondary amine. This protocol is based on conditions used in the synthesis of complex heterocyclic molecules.[7][13]

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 - 1.3 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos) (4-10 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, Cs₂CO₃) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Schlenk flask, magnetic stirrer, condenser

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

    • Add the this compound and anhydrous solvent.

    • Add the amine via syringe.

    • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent in vacuo.

    • Purify the residue via flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (S_NAr) with Amines
  • Principle: To displace the 2-chloro group with an amine nucleophile, often facilitated by heat or a base. This is a direct method for synthesizing 2-amino derivatives.[14]

  • Materials:

    • This compound (1.0 eq)

    • Amine (2.0 - 5.0 eq, serves as nucleophile and base) or Amine (1.2 eq) with a non-nucleophilic base like Diisopropylethylamine (DIEA) (2.0 eq).

    • Solvent (e.g., DMF, NMP, or n-Butanol)

    • Sealed tube or round-bottom flask with condenser

  • Procedure:

    • Combine this compound and the amine (and DIEA, if used) in a sealed tube or flask.

    • Add the solvent.

    • Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under high vacuum.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers, wash the organic phase with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude material by flash chromatography or recrystallization.

Data Summary and Analytical Characterization

Successful derivatization must be confirmed through rigorous analytical characterization. The following table summarizes the expected outcomes and key characterization methods.

Reaction Type Reagents/Catalysts Typical Conditions Product Type Key Characterization Methods
Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)80-120 °C, Inert Atmosphere2-Aryl Derivative¹H NMR: Appearance of new aromatic signals. ¹³C NMR: New signals in the aromatic region. HRMS: Confirms exact mass.[15]
Buchwald-Hartwig Amination Amine, Pd Catalyst (e.g., Pd₂(dba)₃/BINAP), Strong Base (e.g., NaOtBu)80-110 °C, Inert Atmosphere2-Amino Derivative¹H NMR: Disappearance of C-H signal near the chloro group, appearance of N-H proton (if applicable) and signals from the new amino group. HRMS: Confirms C-N bond formation.
Nucleophilic Aromatic Substitution (S_NAr) Amine, Optional Base (e.g., DIEA)80-150 °C2-Amino Derivative¹H & ¹³C NMR: Similar shifts as Buchwald-Hartwig. HRMS: Confirms exact mass of the substituted product.[14]

Conclusion

This compound is a high-value scaffold for building diverse molecular libraries for drug discovery. By leveraging robust and well-established protocols such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently access a wide range of C2-functionalized derivatives. The choice of methodology depends on the desired final compound and the functional group tolerance required. Careful optimization of reaction conditions and rigorous analytical confirmation are paramount to ensuring the successful synthesis and purity of these novel chemical entities, paving the way for the discovery of next-generation therapeutics.[16][17][18][19]

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]

  • Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH. Available from: [Link]

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. Available from: [Link]

  • Novel Tetrahydropyrido[3,4- d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. PubMed. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available from: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]

  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Ovid. Available from: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - PubMed Central. Available from: [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. ResearchGate. Available from: [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

Application Notes & Protocols: The 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, fused heterocyclic structure serves as an excellent three-dimensional framework for presenting pharmacophoric elements to biological targets. The strategically positioned chlorine atom at the 2-position provides a versatile chemical handle for nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of this scaffold's application, focusing on its role in the design of targeted therapeutics, particularly kinase inhibitors. We will cover its core synthesis, functionalization, and evaluation through detailed, field-proven protocols and scientific rationale.

Introduction: Significance of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

Fused pyrimidine ring systems are of immense interest in drug discovery due to their structural resemblance to the purine core of adenosine triphosphate (ATP). This bioisosteric relationship makes them ideal starting points for developing competitive inhibitors for ATP-binding proteins, a vast class that includes kinases, polymerases, and helicases.

The this compound scaffold has emerged as a particularly valuable building block for several reasons:

  • Kinase Inhibition: It has been successfully employed to develop potent and selective inhibitors against critical oncology and inflammation targets, including Extracellular signal-Regulated Kinase 2 (Erk2), Axl receptor tyrosine kinase, and mutated KRAS-G12D.[1][2][3]

  • Chemical Tractability: The chlorine atom at the C2 position is readily displaced by a variety of nucleophiles (amines, thiols, alcohols), allowing for the creation of diverse chemical libraries. The secondary amine within the tetrahydropyridine ring offers another site for modification.

  • Structural Rigidity: The fused bicyclic system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity for the target protein.

This document serves as a practical guide for researchers aiming to leverage this scaffold in their drug discovery programs.

cluster_0 Drug Discovery Workflow Scaffold 2-Chloro-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidine Scaffold Synthesis Library Synthesis (Parallel Chemistry) Scaffold->Synthesis Diversification at C2/N6 Screening High-Throughput Screening (Biochemical & Cellular Assays) Synthesis->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Lead_Opt Lead Optimization (SAR, ADME/Tox) Hit_ID->Lead_Opt Iterate Lead_Opt->Synthesis Design-Make-Test Cycle Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical drug discovery workflow starting from the scaffold.

Synthesis and Functionalization Protocols

The primary utility of the 2-chloro intermediate is its role as a precursor for more complex molecules. The C2-Cl bond is activated towards nucleophilic aromatic substitution (SNAr), providing the principal route for diversification.

Protocol 2.1: General Procedure for Nucleophilic Substitution at the C2-Position

This protocol describes a representative reaction for coupling a primary or secondary amine to the 2-position of the scaffold.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Desired amine nucleophile (e.g., N-Boc-piperazine) (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, NMP)

  • Nitrogen or Argon supply

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and condenser, add this compound hydrochloride (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add the amine nucleophile (1.0-1.2 eq) followed by the dropwise addition of DIEA (2.5-3.0 eq).

  • Reaction: Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours). A recent study on KRAS-G12D inhibitors followed a similar procedure, reacting at 50 °C for approximately 5 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Causality and Rationale:

  • Solvent Choice: DMF is an excellent polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction mechanism.

  • Base Selection: DIEA is a bulky, non-nucleophilic base. Its role is to neutralize the HCl generated during the reaction (and the HCl salt of the starting material), driving the equilibrium towards the product without competing as a nucleophile.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture, especially with sensitive nucleophiles.

Application in Kinase Inhibitor Design: Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is a hallmark of many cancers. Erk2 is a key downstream kinase in this cascade, making it a high-value therapeutic target. Derivatives of the tetrahydropyrido[3,4-d]pyrimidine scaffold have shown potent and selective inhibition of Erk2.[1]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Substrates Cytosolic & Nuclear Substrates (e.g., RSK) ERK->Substrates Proliferation Gene Expression (Proliferation, Survival) Substrates->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine -based Inhibitor Inhibitor->ERK INHIBITS

Caption: Inhibition of the MAPK/ERK signaling pathway.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase like Erk2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Target Kinase (e.g., recombinant human Erk2)

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)

  • ATP solution

  • Synthesized inhibitor compound stock (in 100% DMSO)

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of the inhibitor compound in a DMSO plate. A typical starting concentration is 10 mM, diluted in 3-fold steps.

  • Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of the diluted compounds from the DMSO plate to the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer.

    • Prepare a 2X ATP solution.

    • Add the kinase/substrate mix to all wells.

    • Initiate the reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • Stopping the Reaction & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Trustworthiness: The protocol includes essential controls (DMSO for max signal, no enzyme for background) to ensure the validity of the results. The dose-response curve confirms that the observed inhibition is concentration-dependent.

Lead Optimization and Cellular Evaluation

After identifying a potent inhibitor in a biochemical assay, the next steps involve optimizing its properties and confirming its activity in a cellular context.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold allows for the elucidation of SAR. The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, cell permeability).

Position of ModificationR-Group ExampleTargetIC₅₀ (nM)Rationale/Insight
C2 N-Boc-piperazineKRAS-G12D>10,000The bulky Boc-group may cause steric hindrance.[3]
C2 3,8-diazabicyclo[3.2.1]octaneKRAS-G12D1,400The protonated bicyclic amine forms key hydrogen bonds with Asp12/Gly60 in the target protein.[3]
C2 HomopiperazineKRAS-G12D9The larger ring allows for optimal interactions with Glu92/His95 in the binding pocket.[3]
Table based on data for related compounds from the cited literature to illustrate SAR principles.
Protocol 4.1: Cellular Proliferation Assay (CCK-8)

This protocol measures the effect of an inhibitor on the proliferation of a cancer cell line known to be dependent on the target pathway (e.g., HepG2 or Panc-1 cells).[1][3]

Materials:

  • Relevant cancer cell line (e.g., Panc-1 for KRAS-driven cancers)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear cell culture plates

  • Synthesized inhibitor compound

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, MTS)

  • Microplate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serially diluted concentrations of the inhibitor compound. Include a vehicle control (DMSO).

  • Incubation: Return the plate to the incubator and treat the cells for 72 hours.

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37 °C until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Expertise & Experience: A 72-hour treatment period is standard for proliferation assays as it allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects. The cell seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.

Conclusion

The this compound scaffold is a validated and highly effective starting point for the design of targeted therapeutics. Its synthetic accessibility and favorable structural properties have cemented its role in the development of kinase inhibitors. The protocols and insights provided herein offer a comprehensive framework for researchers to effectively utilize this privileged structure in their drug discovery campaigns, from initial synthesis and biochemical screening to lead optimization and cellular validation.

References

  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ8yCnrbL28sRZGOIV0Jew_2oFBiFwjHaTk_M3dxwkfLf6OGX5S6qxnEn9D3PmhVTsr3hlNMSPx8xHDro5Gwqq7bbUSOm5OIq8zCzcOOrpqbGjyDSgA8MmeXpnOEJJsGsG-irVMR3eFL_2QwJGQ6Dtl4Y0X5NAbHmfKPvv-OjSp_21hNfpVMHq9AqR5hvDfrWJtxvA2qFhzgK4A_b5NDO3l0XUm7Tbfn4tJInJYYgOz2pOgRDLzF0=]
  • Burrows, F. et al. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzTWSMo518t1Ehf4MKczwt8H0of9UxIuFQ4VbW6EgniYSPRLsvGXRp-oPlrz0cTKKWurgv4VZRc0QAfEhCOQ0qoqyphO_YSDOE4butEL1BsHgIxfebDo6JDEcM--4eRfdsI5Bh]
  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6G0xWbUpBoO7wL32Y3xIzwkHOKzipE6o5W0tM15C43BQDlVf2-btrZE0UM99pQjhjm8Dd04p6DmrnKgfkMmIe18zV9Wbmm5t6igwuqW7QpF6yr_VooVXJBWzb52-8L_NYnLnBzYA1xcQb1ZpTCjNE8Cf7sS8T0MzpC7cFALli7LaGv7WIKBDPKDLrl-2X_ecqRzv7XcZfbYchCo8JfvR2Z77gVBei5Dip4eOtyxoW4aGaeljFvnWJcr6pDWcuKN5ZimgWsVtQ]
  • Wang, Y. et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(11), 2588. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11173873/]
  • Inoue, S. et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. PubMed. [https://pubmed.ncbi.nlm.nih.gov/34271070/]

Sources

Application Notes: The Versatility of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a prime example of such a "privileged scaffold." Its rigid, fused heterocyclic structure provides a well-defined three-dimensional orientation for appended functional groups, while the reactive 2-chloro position serves as a versatile synthetic handle for generating diverse compound libraries.

This scaffold has proven to be a valuable starting point for designing potent and selective modulators of various biological targets, particularly protein kinases.[1][2] Its inherent drug-like properties and synthetic tractability have propelled its application across multiple therapeutic areas, including oncology, inflammatory diseases, and neurological disorders.[1][3] This document serves as a guide for researchers and drug development professionals, detailing the key applications, structure-activity relationship (SAR) insights, and practical protocols for leveraging this powerful chemical entity.

Core Structure and Key Modification Points

The foundational structure provides distinct points for chemical modification, each influencing the final compound's pharmacological profile. The C2-chloro group is the primary site for nucleophilic substitution, while the N7 position on the tetrahydropyridine ring is frequently targeted for altering solubility, cell permeability, and target engagement.

cluster_0 Core Core

Caption: Core structure with key reactive sites.

Major Therapeutic Applications & Target Classes

The this compound scaffold has been instrumental in the development of inhibitors for several critical drug targets.

Protein Kinase Inhibition: A Cornerstone for Oncology

The pyridopyrimidine core is a well-established "hinge-binding" motif that mimics the adenine region of ATP, enabling competitive inhibition of numerous protein kinases.

  • Extracellular Signal-Regulated Kinase 2 (Erk2): As a key node in the RAS/MAPK signaling pathway, Erk2 is a high-value target in oncology. Structure-based drug design has led to the discovery of potent and selective Erk2 inhibitors built upon the tetrahydropyrido[3,4-d]pyrimidine scaffold.[4] These compounds effectively reduce levels of phospho-RSK in both cell-based assays and tumor xenograft models, demonstrating their potential to overcome resistance to upstream inhibitors like MEK.[4]

  • Axl Receptor Tyrosine Kinase: Axl is a member of the TAM (Tyro3-Axl-Mer) family and is implicated in cancer progression, metastasis, and drug resistance. Selective Axl inhibition is crucial, as dual inhibition with Mer can lead to retinal toxicity.[5] Researchers have successfully designed novel 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives that are potent and selective Axl inhibitors, demonstrating promising pharmacokinetic profiles and improved membrane permeability.[5]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive immuno-oncology target. A recent patent discloses tetrahydropyrido[3,4-d]pyrimidines as potent HPK1 inhibitors, with potential applications in treating cancer and various inflammatory or autoimmune diseases.[6]

G cluster_pathway Simplified RAS/MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK Erk2 MEK->ERK Transcription Cell Proliferation, Survival, Differentiation ERK->Transcription Inhibitor Tetrahydropyrido[3,4-d]pyrimidine Erk2 Inhibitor Inhibitor->ERK Inhibits

Caption: Inhibition of the MAPK pathway by an Erk2 inhibitor.

Targeting Oncogenic KRAS-G12D

Mutations in the KRAS gene are notorious drivers of cancer, with the G12D mutation being particularly prevalent in pancreatic and biliary cancers. The high cellular concentration of GTP makes developing competitive inhibitors challenging. A novel series of compounds using the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core has been designed to target KRAS-G12D.[7] One notable compound demonstrated selective anti-proliferative activity in KRAS-G12D mutant cells, with molecular docking revealing crucial hydrogen bonds with key residues like Asp12 and Gly60.[7] This work has also been extended to the synthesis of PROTACs (Proteolysis Targeting Chimeras) to induce degradation of the KRAS-G12D protein.[7]

Dihydrofolate Reductase (DHFR) Inhibition

The scaffold has also been employed to create conformationally restricted analogues of known antifolates like trimetrexate. These compounds act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Derivatives have shown inhibitory activity against DHFR from various organisms, including Pneumocystis carinii and Mycobacterium avium, as well as against the growth of tumor cells in culture.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded key insights into the structural requirements for potent biological activity.

SAR cluster_info Key SAR Insights Scaffold C2_Node C2 Position: - Primary site for diversification. - Introduction of amines, ethers, etc. - Modulates target affinity and selectivity. N7_Node N7 Position: - Site for large substituents. - Benzyl or substituted piperazine groups. - Influences solubility, PK properties, and can access additional binding pockets.

Caption: Generalized Structure-Activity Relationship (SAR) map.

  • C2 Position : This is the most critical position for modulating potency and selectivity. The chloro atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Introducing various amine-containing fragments at this position is a common strategy to engage with the hinge region of kinases or form key hydrogen bonds with other targets.

  • N7 Position : Modifications at the secondary amine of the tetrahydropyridine ring are crucial for tuning physicochemical properties. Alkylation or acylation at N7 can enhance cell permeability, modulate solubility, and provide vectors for reaching into solvent-exposed regions or secondary binding pockets of the target protein. For instance, the installation of a Boc-protected piperazine at C4 followed by derivatization at N7 is a common strategy.[7]

Quantitative Biological Activity Data

The following table summarizes the reported inhibitory concentrations (IC50) for representative compounds derived from the tetrahydropyrido[3,4-d]pyrimidine scaffold against various targets.

TargetCompound IDModification DetailsIC50Reference
KRAS-G12D 10cComplex 3,8-diazabicyclo[3.2.1]octane at C41.40 µM (Panc1 cells)[7]
KRAS-G12D 10kHomopiperazine moiety at C40.009 µM (enzymatic)[7]
Axl Kinase ER-001259851-000Undisclosed proprietary modificationsPotent & Selective[5]
Erk2 Kinase Not SpecifiedGeneral series of derivativesPotent & Selective[4]

Experimental Protocols

Protocol 1: Synthesis of a C4-Substituted Derivative

This protocol is a representative example adapted from the literature for the synthesis of a key intermediate, demonstrating the selective substitution at the C4 position of a related dichlorinated precursor, a common starting point for this scaffold family.[7]

workflow Start Start: 2,4-Dichloro-7-benzyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Step1 Dissolve in DMF Start->Step1 Step2 Add 3-Hydroxymethyl-1-Boc-piperazine (1.0 eq) and DIEA (2.0 eq) Step1->Step2 Step3 Stir at 60 °C under N₂ overnight Monitor reaction by TLC Step2->Step3 Step4 Work-up: Liquid-liquid extraction (Ethyl acetate / Water) Step3->Step4 Step5 Purify by column chromatography Step4->Step5 End Product: tert-butyl 4-(7-benzyl-2-chloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidin-4-yl)-3- (hydroxymethyl)piperazine-1-carboxylate Step5->End

Caption: Workflow for synthesis of a C4-substituted derivative.

Materials:

  • 2,4-dichloro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine (1.0 eq)

  • 3-Hydroxymethyl-1-Boc-piperazine (1.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water

  • Nitrogen atmosphere apparatus

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine (e.g., 6.80 mmol, 2.00 g).

  • Dissolve the starting material in anhydrous DMF (e.g., 20 mL).

  • To the solution, add 3-Hydroxymethyl-1-Boc-piperazine (6.80 mmol, 1.47 g) followed by DIEA (13.60 mmol, 1.77 g).

  • Heat the reaction mixture to 60 °C and stir overnight.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, perform a liquid-liquid extraction using ethyl acetate (e.g., 200 mL) and water (e.g., 100 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired C4-substituted product. The C2-chloro position remains available for further functionalization.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant target kinase (e.g., Erk2, Axl)

  • Specific peptide substrate for the kinase

  • Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • Test compound (dissolved in DMSO, serially diluted)

  • ATP solution (at or near Km concentration)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add 20 µL of this mix to each well.

  • Initiation: Prepare an ATP solution in kinase buffer. Add 20 µL to each well to start the reaction. The final volume is typically 40-50 µL.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Add an equal volume (e.g., 40 µL) of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

  • Signal Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its proven success in generating potent and selective inhibitors against a range of high-value therapeutic targets, particularly protein kinases, underscores its importance. The synthetic accessibility of the C2 and N7 positions allows for fine-tuning of pharmacological and pharmacokinetic properties.

Future applications will likely see this scaffold incorporated into more complex therapeutic modalities. Its use in the development of KRAS-targeting PROTACs is a clear indication of this trend.[7] Further exploration into novel kinase targets, as well as non-kinase enzymes and receptor modulators, will undoubtedly expand the therapeutic utility of this versatile and powerful molecular framework.

References

  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride.
  • PubMed. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
  • Gong, H., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(7), 1495. Retrieved from [Link]

  • PubMed. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors.
  • Rosowsky, A., et al. (1998). Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases. Journal of Medicinal Chemistry, 41(8), 1342-1347. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • PubMed Central. (n.d.). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML).
  • Google Patents. (n.d.). US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS.

Sources

Application Notes: Strategic Functionalization of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its rigid, fused-ring structure provides a three-dimensional framework that is amenable to the precise spatial orientation of pharmacophoric groups, making it a cornerstone for the development of highly selective therapeutic agents.[2][3] This scaffold is a key component in numerous biologically active molecules, including potent kinase inhibitors for oncology and antagonists for G-protein coupled receptors.[4][5][6]

Specifically, 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as a versatile and crucial intermediate. The chlorine atom at the C2 position of the electron-deficient pyrimidine ring is the primary reactive handle for diversification. This site is selectively activated for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of substituents.[1] This document provides detailed, field-proven protocols for two of the most critical transformations of this substrate: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Compound Properties and Safe Handling

Before proceeding with any reaction, it is critical to understand the physicochemical properties and handling requirements of the starting material.

PropertyValue
Molecular Formula C₇H₈ClN₃
Molecular Weight 169.61 g/mol
CAS Number 1432795-17-9 (as HCl salt)
Appearance Typically an off-white to pale yellow solid
Storage Store at 2-8°C, sealed, away from moisture and light.

Safety Precautions:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • All reactions, especially those involving palladium catalysts and anhydrous solvents, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Core Synthetic Protocols: Diversification at the C2-Position

The C2-chloro substituent is the most electrophilic site on the pyrimidine ring, making it highly susceptible to palladium-catalyzed cross-coupling reactions. The following protocols are optimized for high efficiency and selectivity at this position.

G cluster_0 Starting Material cluster_1 C-C Bond Formation cluster_2 C-N Bond Formation start This compound suzuki 2-Aryl/Heteroaryl-Substituted Derivative start->suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OH)₂) buchwald 2-Amino-Substituted Derivative start->buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, R₂NH)

Caption: Key synthetic pathways for diversifying the core scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Application: This protocol is designed for the synthesis of 2-aryl or 2-heteroaryl derivatives, a common strategy for exploring structure-activity relationships (SAR) by introducing diverse aromatic systems.

Causality and Experimental Rationale:

  • Catalyst System: The Suzuki-Miyaura reaction is a palladium-catalyzed process.[7] For an electron-deficient heteroaryl chloride like our substrate, a catalyst system with high activity is required.[8] We select a combination of a palladium(II) precatalyst, Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, such as SPhos or XPhos. These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[8] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ is also a robust alternative.[9][10]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[7] An aqueous solution of potassium carbonate (K₂CO₃) is a moderately strong base that is effective for a wide range of boronic acids and minimizes side reactions like boronic acid decomposition.[11]

  • Solvent: A solvent mixture of 1,4-dioxane and water is employed. Dioxane effectively solubilizes the organic substrate and catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[10] The reaction is heated to ensure a sufficient reaction rate.

Detailed Experimental Protocol:

Reaction Scheme: (A generic image placeholder for the reaction scheme)

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound169.61170 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(OAc)₂224.511.2 mg0.050.05
SPhos410.541 mg0.100.10
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask, add this compound (170 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and SPhos (41 mg, 0.10 mmol).

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add 1,4-dioxane (8 mL) via syringe. In a separate vial, dissolve K₂CO₃ (415 mg, 3.0 mmol) in water (2 mL) and sparge the solution with nitrogen for 15 minutes to degas. Add the aqueous base solution to the reaction flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Application: This protocol is essential for introducing primary or secondary amines at the C2 position, a key step in synthesizing compounds that can form critical hydrogen bond interactions with biological targets or to modulate physicochemical properties like solubility and pKa.

Causality and Experimental Rationale:

  • Catalyst System: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide with an amine.[12][13] The choice of ligand is paramount for success, especially with less reactive aryl chlorides.[14] We specify a "third-generation" Buchwald palladacycle precatalyst (e.g., XPhos Pd G3). These precatalysts are air-stable, highly active, and reliably form the active Pd(0) species in situ, ensuring high catalytic turnover.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[13] Sodium tert-butoxide (NaOtBu) is a standard choice that is effective for a wide range of amines.

  • Solvent: Anhydrous, non-protic solvents are crucial to prevent quenching of the strong base and interference with the catalytic cycle. Toluene or 1,4-dioxane are excellent choices, offering good solubility for the reactants and stability at the required reaction temperatures.[15]

Detailed Experimental Protocol:

Reaction Scheme: (A generic image placeholder for the reaction scheme)

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound169.61170 mg1.01.0
Morpholine87.12105 µL1.21.2
XPhos Pd G3843.0742 mg0.050.05
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-10 mL--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add this compound (170 mg, 1.0 mmol), XPhos Pd G3 precatalyst (42 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry reaction vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous toluene (10 mL), followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Execution: Seal the vial tightly and place it in a pre-heated heating block or oil bath at 110 °C. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography (silica gel, eluting with a suitable solvent system such as ethyl acetate/hexanes or dichloromethane/methanol) to isolate the desired 2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

G cluster_cycle Palladium Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (Ar-Cl) trans_complex Transmetalation or Amine Coordination/ Deprotonation oa_complex->trans_complex Transmetalation (Suzuki) or Amine Binding (B-H) re_complex Reductive Elimination Precursor trans_complex->re_complex Base Action re_complex->pd0 Reductive Elimination (Product Out)

Caption: A simplified representation of a Pd cross-coupling cycle.

Conclusion and Outlook

The protocols described herein provide robust and reproducible methods for the functionalization of this compound. Mastery of these Suzuki-Miyaura and Buchwald-Hartwig reactions empowers researchers to rapidly generate diverse libraries of novel compounds built upon this valuable scaffold.[4][16] The resulting derivatives are primed for biological screening and can serve as advanced intermediates in the synthesis of complex drug candidates, including targeted therapies for cancer and other diseases.[17][18] Careful optimization of catalysts, ligands, and conditions, as outlined, is the key to unlocking the full synthetic potential of this important heterocyclic building block.[19][20][21]

References

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]

  • Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. Available at: [Link]

  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. ResearchGate. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Science. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. Available at: [Link]

  • Synthesis of Tetrahydropyrido[4,3- d]pyrimidines from 4-Piperidinone. Synfacts. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as a Versatile Scaffold for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the selection of a core chemical scaffold is a critical determinant of success in any inhibitor discovery program. The 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold, particularly in the development of kinase inhibitors. Its inherent structural features offer a unique combination of properties that make it an attractive starting point for the design of potent and selective therapeutic agents.

The tetrahydropyridine moiety imparts a three-dimensional character to the scaffold, which can facilitate interactions with the often-complex topography of protein active sites. This non-planar geometry can lead to improved binding affinity and selectivity compared to flat, aromatic systems. The pyrimidine ring, a well-established pharmacophore in numerous approved drugs, provides key hydrogen bonding acceptors and donors that can engage with the hinge region of kinases, a common anchoring point for ATP-competitive inhibitors.[1]

Crucially, the chlorine atom at the 2-position serves as a versatile chemical handle. It can be readily displaced by a variety of nucleophiles, allowing for the systematic exploration of chemical space and the fine-tuning of inhibitor potency and selectivity. This "plug-and-play" nature of the 2-chloro substituent is a significant advantage for rapid lead optimization. Furthermore, the fused ring system provides a rigid framework that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity inhibitors.

This guide provides a comprehensive overview of the synthesis, application, and evaluation of inhibitors derived from the this compound scaffold. We will delve into detailed synthetic protocols, structure-activity relationship (SAR) insights, and robust biochemical and cellular assay methodologies to empower researchers in their quest for novel therapeutics.

Synthesis of the Core Scaffold: A Detailed Protocol

The synthesis of the this compound scaffold is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method adapted from literature procedures for related pyridopyrimidine systems.[2][3]

Experimental Workflow for Scaffold Synthesis

A Starting Material: N-Boc-4-piperidone B Step 1: Vilsmeier-Haack Reaction (POCl3, DMF) A->B C Intermediate 1: β-chloro-α,β-unsaturated aldehyde B->C D Step 2: Condensation (Guanidine carbonate, NaOEt) C->D E Intermediate 2: 2-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine D->E F Step 3: Sandmeyer-type Reaction (NaNO2, HCl, CuCl2) E->F G Final Scaffold: This compound F->G A Scaffold Synthesis: This compound B Library Synthesis: Nucleophilic Aromatic Substitution (R-NH2, base) A->B C Diverse Analogs B->C D Primary Screening: Biochemical Assays (e.g., Kinase Activity) C->D E Hit Identification D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F F->C Iterative Design G Cellular Assays: (e.g., Target Engagement, Anti-proliferative Activity) F->G H In Vivo Studies G->H GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk TranscriptionFactors Transcription Factors Erk->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Kinase Inhibition

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its utility in the development of potent kinase inhibitors.[1] Specifically, the 2-chloro-substituted variant serves as a crucial chemical intermediate, providing a versatile handle for the synthesis of compound libraries aimed at therapeutically relevant targets in oncology. Published research has identified derivatives of this scaffold as potent inhibitors of key signaling proteins, including Extracellular signal-regulated kinase 2 (Erk2) and the oncogenic mutant KRAS-G12D.[1][2] Dysregulation of the MAPK/ERK pathway, in which both Erk2 and KRAS are central nodes, is a hallmark of numerous human cancers, making inhibitors of this pathway highly sought-after therapeutic agents.[3][4]

These application notes provide a comprehensive suite of validated in vitro assays designed to systematically characterize the biochemical and cellular activity of novel compounds derived from the 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. The protocols herein guide the researcher from initial biochemical screening against purified enzymes to confirming target engagement and downstream pathway modulation in a cellular context, and finally to assessing the phenotypic consequences on cancer cell viability.

Part 1: Biochemical Assays for Direct Target Inhibition

The foundational step in characterizing a novel inhibitor is to quantify its direct interaction with the purified target protein. This approach provides an unambiguous measure of potency (e.g., IC₅₀) and is essential for establishing a structure-activity relationship (SAR). We present protocols for two high-priority targets associated with the pyridopyrimidine scaffold: Erk2 and KRAS-G12D.

Protocol 1.1: Erk2 Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to enzyme activity. A decrease in ADP production in the presence of the test compound indicates inhibition. The ADP-Glo™ Kinase Assay is a robust platform for this purpose.[5][6]

Principle of the Assay: The assay is performed in two steps. First, the Erk2 kinase reaction is conducted with ATP and a suitable substrate (e.g., Myelin Basic Protein, MBP). The test compound's effect on this reaction is measured. In the second step, the reaction is terminated, and the remaining ATP is depleted. Then, the ADP generated is converted back to ATP, which is used by a luciferase to produce a light signal. The luminescence is directly proportional to the amount of ADP formed and thus to Erk2 activity.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer, recombinant active Erk2 enzyme, Myelin Basic Protein (MBP) substrate, and ATP solution according to the supplier's instructions. Prepare serial dilutions of the this compound test compound in DMSO, followed by a final dilution in Kinase Buffer.

  • Kinase Reaction: In a 96-well white plate, add 5 µL of the test compound dilution. Add 10 µL of a master mix containing Erk2 and MBP. Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 1.2: KRAS-G12D Nucleotide Exchange Assay (Fluorescence-Based)

This assay measures the ability of a compound to prevent the exchange of GDP for GTP on the KRAS-G12D protein, a critical step for its activation. This is often facilitated by a Guanine Nucleotide Exchange Factor (GEF) like SOS1. The assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY™-GDP).[8]

Principle of the Assay: Recombinant KRAS-G12D is pre-loaded with BODIPY-GDP. In its bound state, the fluorescent probe emits a strong signal. The addition of a GEF (SOS1) and an excess of unlabeled GTP triggers the release of BODIPY-GDP, leading to a decrease in fluorescence. Inhibitors that stabilize the GDP-bound state of KRAS will prevent this exchange, resulting in a sustained high fluorescence signal.[8][9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant KRAS-G12D pre-loaded with BODIPY-GDP, SOS1, and unlabeled GTP. Prepare serial dilutions of the test compound.

  • Compound Incubation: In a 384-well black plate, add the test compound to the KRAS-G12D-BODIPY-GDP complex. Incubate at room temperature for 30-60 minutes to allow for binding.

  • Initiate Exchange: Add a mixture of SOS1 and unlabeled GTP to each well to start the nucleotide exchange reaction.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity (e.g., λex = 485 nm, λem = 520 nm) every minute for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the initial rate of fluorescence decrease for each concentration of the test compound. Plot the rate of exchange against the logarithm of the compound concentration to determine the IC₅₀ value.

Parameter Erk2 Kinase Assay KRAS-G12D Nucleotide Exchange Assay
Enzyme Recombinant active Erk2Recombinant KRAS-G12D
Substrate Myelin Basic Protein (MBP)BODIPY-GDP / GTP
Cofactor/Activator ATP, Mg²⁺SOS1 (GEF)
Detection Method Luminescence (ADP-Glo™)Fluorescence
Readout Endpoint LuminescenceKinetic Fluorescence Decrease
Primary Result IC₅₀ (Inhibition of Activity)IC₅₀ (Inhibition of Exchange)

Part 2: Cellular Assays for Target Engagement & Pathway Modulation

Demonstrating that a compound can enter a cell and bind to its intended target is a critical step in drug development. Furthermore, confirming that this binding event leads to the desired downstream biological consequence validates the mechanism of action.

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes.[10] Mutations that lock KRAS in an active state or hyperactivate components like Erk2 lead to uncontrolled cell proliferation and are common drivers of cancer.[4]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2_SOS Grb2/SOS1 RTK->Grb2_SOS Ras_GDP KRAS-GDP (Inactive) Grb2_SOS->Ras_GDP Promotes Exchange Ras_GTP KRAS-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GTP Hydolysis Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK ERK Erk1/2 MEK->ERK Targets Cytoplasmic & Nuclear Targets ERK->Targets Response Proliferation, Survival, Differentiation Targets->Response KRAS_Inhibitor KRAS-G12D Inhibitor KRAS_Inhibitor->Ras_GTP Blocks Activation ERK_Inhibitor Erk2 Inhibitor ERK_Inhibitor->ERK Blocks Activity

Caption: Simplified MAPK/ERK signaling cascade and points of inhibition.

Protocol 2.1: NanoBRET™ Target Engagement Assay

This live-cell assay quantifies compound binding to a target protein by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.[11][12]

Principle of the Assay: Cells are engineered to express the target protein (e.g., Erk2) fused to NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that reversibly binds to the target's active site serves as the BRET acceptor. When the tracer binds to the fusion protein, energy is transferred from the donor to the acceptor, generating a BRET signal. A test compound that enters the cell and binds to the target will competitively displace the tracer, leading to a dose-dependent decrease in the BRET signal.[12][13]

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-Erk2 fusion protein. Culture the cells for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into a 96-well white assay plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Tracer Addition & Equilibration: Add the fluorescent tracer to all wells at a pre-determined optimal concentration. Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration to determine the intracellular IC₅₀.

Protocol 2.2: Phospho-ERK1/2 Cellular Assay (TR-FRET)

This assay quantifies the level of phosphorylated Erk1/2 in cell lysates, providing a direct readout of the upstream kinase activity (e.g., MEK1/2) and the functional consequence of inhibiting the MAPK pathway.

Principle of the Assay: This is a sandwich immunoassay performed in a homogeneous, time-resolved Förster resonance energy transfer (TR-FRET) format.[14] Cells are stimulated to activate the MAPK pathway, then lysed. The lysate is incubated with two antibodies specific for Erk1/2: one recognizes total Erk1/2 and is labeled with a donor fluorophore (e.g., Europium), and the other recognizes the phosphorylated form (pT202/Y204) and is labeled with an acceptor fluorophore. When both antibodies bind to the same phosphorylated Erk1/2 protein, FRET occurs. Inhibition of the pathway reduces phosphorylation, thus decreasing the FRET signal.[14]

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., A549, HeLa) in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before the experiment.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 5-10 minutes to induce Erk1/2 phosphorylation.

  • Cell Lysis: Remove the medium and add Lysis Buffer. Incubate on an orbital shaker for 15-30 minutes.

  • Immunoassay: Transfer the cell lysate to a new assay plate. Add the antibody detection mix containing both the donor- and acceptor-labeled antibodies.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours or overnight at 4°C.

  • Data Acquisition: Read the plate using a TR-FRET-enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the compound concentration to determine the IC₅₀ for the inhibition of Erk1/2 phosphorylation.[15]

Part 3: Cellular Phenotypic Assays

The ultimate goal of an anticancer compound is to inhibit the proliferation of or kill cancer cells. Cellular viability assays are a crucial final step in the in vitro characterization cascade to measure the phenotypic outcome of target inhibition.

Workflow Biochem Part 1: Biochemical Assays (Erk2, KRAS-G12D) CellEngage Part 2: Cellular Target Engagement (NanoBRET) Biochem->CellEngage Confirms Cell Permeability & Binding CellSignal Part 2: Downstream Signaling (p-Erk Assay) CellEngage->CellSignal Links Binding to Pathway Inhibition Phenotype Part 3: Phenotypic Outcome (Cell Viability) CellSignal->Phenotype Correlates Pathway Inhibition to Effect

Caption: Overall experimental workflow for inhibitor characterization.

Protocol 3.1: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle of the Assay: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16][17] These crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[18]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., Panc-1 for KRAS-G12D, A375 for BRAF-mutant/Erk-dependent) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "no-cell" blank and a "vehicle-only" (e.g., 0.1% DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Normalize the data to the "vehicle-only" control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Assay Principle Cell Line Examples Primary Result
NanoBRET™ Target Engagement Live-cell competitive binding assay measuring BRET.HEK293 (transfected)Intracellular IC₅₀
Phospho-ERK1/2 Cellular Assay TR-FRET immunoassay measuring phosphorylated Erk1/2.A549, HeLa, Panc-1IC₅₀ (Pathway Inhibition)
Cell Viability (MTT) Colorimetric assay measuring metabolic activity.Panc-1 (KRAS G12D), HCT116 (KRAS G13D), A375 (BRAF V600E)GI₅₀ (Growth Inhibition)

Data Interpretation & Scientific Causality

A successful inhibitor candidate derived from the this compound scaffold should exhibit a logical progression of activity through this assay cascade. A potent IC₅₀ in the biochemical Erk2 assay should be followed by a similar potent IC₅₀ in the NanoBRET™ target engagement assay, confirming that the compound can access and bind its target in a live cell. This should then translate to a potent inhibition of p-Erk in the downstream signaling assay. Finally, the GI₅₀ from the cell viability assay in an Erk-dependent cancer cell line should correlate with the cellular pathway inhibition IC₅₀. A significant drop-off in potency between the biochemical and cellular assays may indicate poor cell permeability or efflux issues, providing critical feedback for medicinal chemistry optimization.

References

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  • ResearchGate. (n.d.). MAPK/ERK pathway: the MAPK/ERK pathway is activated by a variety of.... Retrieved from [Link]

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  • Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Retrieved from [Link]

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  • Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. Retrieved from [Link]

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Sources

Application Notes & Protocols: Developing PROTACs from 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing the 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. This versatile heterocyclic system serves as an adaptable starting point for generating potent and selective protein degraders. We will delve into the strategic considerations behind PROTAC design, from target and E3 ligase selection to the critical role of linker optimization. Detailed, field-tested protocols for chemical synthesis, biophysical characterization, and cellular validation are provided to equip researchers in drug discovery with the necessary tools to accelerate their targeted protein degradation programs.

Introduction: The PROTAC Revolution

Targeted protein degradation has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causing proteins.[][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5]

By acting as a molecular bridge, a PROTAC induces the formation of a transient ternary complex between the POI and the E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's own ubiquitin-proteasome system (UPS).[][3][7] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target molecule, enabling potent effects at sub-stoichiometric concentrations.[2][5][8] This approach allows for the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[3][5][7]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Forms Complex Ternary POI:PROTAC:E3 Ternary Complex E3->Ternary Ub Ubiquitin Ub->E1 Activation (ATP) Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI Protein of Interest (POI) POI->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition Development_Workflow Start Start: Identify POI & Warhead (Pyrido[3,4-d]pyrimidine) Design PROTAC Design - E3 Ligase Selection - Linker Strategy Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Biophysical Characterization (Binding Assays) Synthesis->Characterization Evaluation Cellular Evaluation (Degradation & Function) Characterization->Evaluation Optimization Lead Optimization (Iterative Redesign) Evaluation->Optimization Potent Degradation? Optimization->Design No End Validated PROTAC Probe Optimization->End Yes

Figure 2. Iterative workflow for PROTAC development.
Component Selection: Warhead, E3 Ligase, and Linker
  • Protein of Interest (POI) and Warhead: The starting point is a validated ligand for your POI. In this context, a derivative of this compound serves as the warhead. Initial efforts should confirm its binding to the POI.

  • E3 Ligase and Binder: While over 600 E3 ligases exist in humans, the majority of successful PROTACs recruit Cereblon (CRBN) or von Hippel-Lindau (VHL). [9][10][11][12]The choice depends on the E3 ligase's expression pattern in the target tissue and its known compatibility with the POI.

E3 LigaseCommon Binder(s)Key Features
Cereblon (CRBN) Thalidomide, Pomalidomide, LenalidomideWidely expressed; robust degradation capacity. [9]
von Hippel-Lindau (VHL) Hydroxyproline-based ligandsWell-characterized; often shows high cooperativity. [9]
MDM2 Nutlin-based ligandsPrimarily used for p53-related targets in oncology. [13][]
IAPs (cIAP1, XIAP) Bestatin-based ligands (SNIPERs)Can induce apoptosis in addition to degradation. [10]
  • Linker Design: The linker is not merely a spacer but a critical determinant of PROTAC efficacy. [4]Its length, composition, and attachment points dictate the geometry of the ternary complex. [][16] * Length: A library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) should be synthesized to find the optimal distance between the POI and E3 ligase. [17] * Composition: Polyethylene glycol (PEG) linkers are common for improving solubility, while more rigid alkyl or heterocyclic linkers can pre-organize the PROTAC into a productive conformation. [][17] * Attachment Point: For our scaffold, the C-2 position is the primary vector for linker attachment. The corresponding attachment point on the E3 ligase binder must also be solvent-exposed and not interfere with its binding. [17]

Protocol: PROTAC Synthesis

This protocol outlines a general two-step synthesis for conjugating the pyridopyrimidine warhead to a CRBN ligand (Pomalidomide) via a PEG linker.

Materials:

  • This compound derivative (Warhead)

  • Amino-PEG-acid linker (e.g., 3-(2-(2-aminoethoxy)ethoxy)propanoic acid)

  • Pomalidomide

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), DCM (Dichloromethane), TFA (Trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment (HPLC, Flash Chromatography)

Step 1: Linker Attachment to Warhead

Causality: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The amine group of the linker displaces the chloride at the C-2 position of the pyrimidine ring, which is activated for substitution. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.

  • To a solution of the this compound warhead (1.0 eq) in DMF, add the Amino-PEG-acid linker (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Warhead-Linker conjugate by flash column chromatography to yield the pure product.

Step 2: Coupling to E3 Ligase Ligand

Causality: This is a standard amide bond formation. The carboxylic acid of the Warhead-Linker conjugate is activated by HATU to form a highly reactive intermediate, which is then readily coupled with the amine group on Pomalidomide.

  • Dissolve the purified Warhead-Linker conjugate (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add Pomalidomide (1.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterize the final product by ¹H NMR and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%). [8]

Protocols: Biological Evaluation and Validation

A hierarchical series of assays is required to validate the PROTAC's mechanism of action. [18]

Evaluation_Pyramid cluster_0 Biological Validation Cascade A 1. Binary Binding Assays (SPR, ITC, TSA) Does it bind to POI and E3 separately? B 2. Ternary Complex Formation (TR-FRET, FP) Does it form the POI:PROTAC:E3 complex? A->B C 3. Cellular Degradation (Western Blot, HiBiT) Does it degrade the POI in cells? B->C D 4. Mechanistic Validation (Inhibitor Rescue) Is degradation proteasome- & E3-dependent? C->D E 5. Functional Consequences (Cell Viability, Apoptosis) Does degradation impact cell phenotype? D->E

Figure 3. Hierarchical workflow for PROTAC biological evaluation.
Protocol 5.1: Cellular Degradation Assay (Western Blot)

This is the cornerstone experiment to determine if the PROTAC induces degradation of the POI.

  • Cell Culture and Seeding: Seed the appropriate cell line (expressing the POI) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC in culture medium (e.g., from 1 nM to 10,000 nM). Treat the cells with the different concentrations for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample (e.g., 20 µg per lane).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) to ensure equal loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximal degradation observed). []

Protocol 5.2: Mechanistic Validation Assays

Trustworthiness: These control experiments are critical to confirm that the observed protein loss is due to the intended PROTAC mechanism.

  • Proteasome-Dependence: Co-treat cells with an effective concentration of your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. A functional PROTAC's effect should be "rescued" (i.e., degradation is blocked) in the presence of the proteasome inhibitor.

  • E3 Ligase-Dependence: Co-treat cells with your PROTAC and a 100-fold excess of the free E3 ligase ligand (e.g., Pomalidomide for a CRBN-based PROTAC). The excess free ligand will outcompete the PROTAC for binding to the E3 ligase, preventing ternary complex formation and rescuing POI degradation.

Protocol 5.3: Downstream Functional Assays

The final step is to link protein degradation to a biological outcome.

  • Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo): Treat cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours). [20]2. Measure cell viability according to the manufacturer's protocol.

  • Correlate the loss of cell viability (IC₅₀) with the degradation of the target protein (DC₅₀). A potent PROTAC should show a strong correlation between these two values.

Data Interpretation & Troubleshooting

ObservationPotential Cause(s)Suggested Action(s)
No degradation observed. - Poor cell permeability. - No ternary complex formation. - Incompatible POI/E3 ligase pair.- Perform a Caco-2 or PAMPA permeability assay. [20] - Modify linker to improve physicochemical properties. [17] - Confirm binary binding to both POI and E3. - Synthesize PROTACs with a different E3 ligase binder. [21]
Weak degradation (High DC₅₀, low Dₘₐₓ). - Suboptimal linker length or geometry. - Low cooperativity in ternary complex.- Systematically vary linker length and composition. [4][17] - Change the linker attachment point on the warhead or E3 ligand.
"Hook Effect" observed (Degradation decreases at high concentrations). - Formation of unproductive binary complexes (PROTAC:POI and PROTAC:E3) that prevent ternary complex formation. [3]- This is a common feature of PROTACs and often indicates a potent molecule. Focus on the potency at lower concentrations (the left side of the curve).
Degradation is not rescued by MG132 or competitor ligand. - The observed protein loss is not due to the intended PROTAC mechanism. - Potential off-target effects or transcriptional downregulation.- Re-evaluate the project. Perform proteomics studies to assess selectivity.

Conclusion

The this compound scaffold represents a synthetically tractable and biologically relevant starting point for the development of novel PROTACs. By combining rational design principles with a systematic and iterative evaluation workflow, researchers can leverage this scaffold to create powerful chemical probes and potential therapeutics. The protocols and strategies outlined in this guide provide a robust foundation for advancing projects in the exciting and rapidly evolving field of targeted protein degradation.

References

  • The Biochemist. (2021).
  • Wikipedia. Proteolysis targeting chimera.
  • PMC. (2024).
  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review.
  • Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges.
  • Precise PEG. E3 Ligase Ligands in PROTAC.
  • BOC Sciences.
  • CD ComputaBio.
  • American Chemical Society. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules.
  • ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and....
  • BOC Sciences. PROTAC Structure & Mechanism Analysis.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • PMC - NIH.
  • Benchchem.
  • PMC. (2023).
  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • BOC Sciences.
  • Biocompare. (2022). PROTACs: A Practical Guide.
  • BOC Sciences. E3 Ligase Ligands for PROTAC.
  • Reaction Biology.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.
  • PMC - NIH. (2025).
  • RSC Publishing. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders.
  • Promega Connections. (2019). A Roadmap for PROTAC Development.
  • Mtoz Biolabs.
  • PMC - PubMed Central. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride.
  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic intermediate. As a key building block in the development of various therapeutic agents, including kinase inhibitors, optimizing its synthesis for yield and purity is paramount.[1] This resource is structured to address common challenges and provide scientifically grounded solutions to enhance your experimental success.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step sequence involving the construction of the tetrahydropyridopyrimidine core followed by a crucial chlorination step. A common and effective strategy involves the initial synthesis of a dihydroxy precursor, which is then converted to a dichloro intermediate. The final step involves a selective dechlorination to yield the desired monochloro product.

Synthetic_Pathway A Piperidone Derivative B 2,4-Dihydroxy-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine A->B Cyclocondensation (e.g., with urea) C 2,4-Dichloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine B->C Chlorination (e.g., POCl3) D 2-Chloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine C->D Selective Dechlorination

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing detailed troubleshooting steps and the scientific rationale behind them.

Issue 1: Low Yield in the Cyclocondensation Step to Form the Dihydroxy Intermediate

Q: My cyclocondensation reaction of the piperidone derivative with urea is giving a low yield of the desired 2,4-Dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. What are the potential causes and how can I improve the yield?

A: Low yields in this step are often due to incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the piperidone derivative and urea are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction may require elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

    • Catalyst: The use of a Brønsted or Lewis acid catalyst can facilitate the cyclization and subsequent dehydration.[2] Experiment with catalytic amounts of acids like HCl or p-toluenesulfonic acid.

    • Solvent: The choice of solvent is crucial. While high-boiling point solvents like diphenyl ether are sometimes used, solvent-free conditions or the use of a more polar solvent like N,N-dimethylformamide (DMF) can sometimes improve yields.

  • Equilibrium Considerations: The cyclocondensation is often a reversible reaction. To drive the reaction towards the product, consider removing water as it is formed, for instance, by using a Dean-Stark apparatus.

Issue 2: Over-chlorination and Difficulty in Controlling the Chlorination Step

Q: I am having trouble with the chlorination of the dihydroxy intermediate. I am either getting a mixture of mono- and di-chloro products or the reaction is not going to completion. How can I achieve a clean conversion to the 2,4-dichloro intermediate?

A: The chlorination of dihydroxypyrimidines can be aggressive and requires careful control. The use of phosphorus oxychloride (POCl₃) is a common method.[3]

  • Reagent Stoichiometry: Using a significant excess of POCl₃ can lead to a more complete reaction. The POCl₃ can also act as the solvent in some cases.

  • Temperature and Reaction Time: The reaction typically requires heating. A temperature of 100-110°C is often employed.[4] Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures and to determine the point of complete conversion.

  • Additives: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction.[5] The amine acts as a scavenger for the HCl generated during the reaction.

  • Work-up Procedure: Quenching the reaction mixture by pouring it onto ice water is a critical step. This must be done carefully and with good ventilation due to the exothermic and hazardous nature of the reaction between POCl₃ and water.[4]

Issue 3: Poor Selectivity in the Dechlorination of the 2,4-Dichloro Intermediate

Q: I am struggling with the selective removal of the chlorine atom at the 4-position to get my desired this compound. I am getting a mixture of the starting material, the desired product, and the fully dechlorinated byproduct. How can I improve the selectivity?

A: Achieving selective monodechlorination is a common challenge. The reactivity of the two chlorine atoms is different, with the chlorine at the 4-position being generally more susceptible to nucleophilic substitution and reduction.[6][7]

  • Catalytic Hydrogenation: This is a promising method for selective dechlorination.

    • Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst. The choice of catalyst support and loading can influence selectivity.

    • Reaction Conditions:

      • Solvent: A protic solvent like ethanol or methanol is typically used.

      • Base: The addition of a base, such as sodium acetate or triethylamine, is often necessary to neutralize the HCl formed during the reaction and prevent catalyst poisoning.

      • Hydrogen Pressure: The reaction is usually carried out under a hydrogen atmosphere. The pressure can be varied to optimize selectivity. Start with atmospheric pressure and gradually increase if the reaction is slow.

    • Monitoring: Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed and before significant formation of the fully dechlorinated byproduct occurs.

  • Alternative Selective Reactions:

    • Selective Nucleophilic Substitution followed by Reduction: An alternative two-step approach involves the selective substitution of the C4-chloro group with a nucleophile that can be easily removed in a subsequent step. For instance, reaction with hydrazine to form a 4-hydrazinyl derivative, followed by oxidation or reduction to remove the hydrazinyl group.

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Sources

Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the purification of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. The unique structure of this molecule—a polar, basic pyridopyrimidine core—presents specific challenges that require carefully optimized purification strategies. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The primary purification challenges stem from its key structural features:

  • High Polarity: The fused heterocyclic system and multiple nitrogen atoms make the molecule highly polar. This can lead to poor retention on reverse-phase columns and strong, sometimes irreversible, adsorption to normal-phase silica gel.[1][2]

  • Basicity: The nitrogen atoms, particularly on the tetrahydropyridine ring, are basic. This causes strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing or streaking during column chromatography.[3]

  • Potential Instability: Chlorinated heterocycles can sometimes be sensitive to acidic conditions or prolonged exposure to silica gel, potentially leading to degradation.[2][4]

Q2: My compound is streaking severely on a silica gel TLC plate. How can I get a clean spot and improve column separation?

Peak tailing and streaking of basic compounds on silica are classic signs of strong interaction with acidic silanol groups.[3] To resolve this, you must neutralize these active sites.

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or diisopropylethylamine (DIPEA) at a concentration of 0.1-1% is typically sufficient to neutralize the silanol groups and achieve sharp, symmetrical peaks.[1][3] An alternative is to use a pre-mixed solution of ammonia in methanol (e.g., 2% NH₃ in MeOH) as part of your eluent system.

  • Use an Alternative Stationary Phase: If a basic modifier is not sufficient or compatible with your molecule, consider using a less acidic stationary phase. Basic or neutral alumina can be excellent alternatives for purifying basic compounds.[1][3] Additionally, amino- or cyano-bonded silica phases are less acidic and can provide better peak shapes.

Q3: What is the best starting point for selecting a purification technique?

The choice of technique depends on the purity of your crude material and the nature of the impurities.

  • For >90% Crude Purity: Recrystallization is often the most efficient method. It is scalable, cost-effective, and can yield highly pure crystalline material. The key is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • For <90% Crude Purity or Difficult Impurities: Column chromatography is necessary. Given the compound's polarity and basicity, you will likely need a modified approach as discussed in Q2.

  • For High-Purity Small-Scale Needs: Preparative HPLC , either reverse-phase or HILIC, can be used to isolate highly pure material, especially when separating closely related isomers or impurities.

Q4: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystallization.[1][4]

Solutions:

  • Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool much more slowly.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

  • Use Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Change the Solvent System: Select a solvent with a lower boiling point or use a co-solvent system (a "good" solvent and a "poor" solvent) to gain finer control over solubility.[1]

Q5: My compound seems to be stuck on the normal-phase column. How can I elute it?

If your compound is not eluting even with a highly polar solvent system (e.g., 100% ethyl acetate or 10% methanol in dichloromethane), it is likely due to its high polarity and strong interaction with the silica.

  • Drastically Increase Mobile Phase Polarity: A gradient elution moving towards a highly polar mobile phase is necessary. A common aggressive solvent system for very polar basic compounds is 5-20% methanol in dichloromethane, often with 0.5-1% ammonium hydroxide added.[2][5]

  • Consider HILIC: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like silica) with a mobile phase that has a high concentration of an organic solvent (like acetonitrile) and a small amount of water. In this mode, water acts as the strong, eluting solvent.[3][6][7]

Troubleshooting Guide

This section provides direct solutions to common experimental problems.

ProblemLikely Cause(s)Recommended Solution(s)
Poor Separation or Overlapping Peaks in Column Chromatography 1. Inappropriate Solvent System: The polarity difference between your compound and impurities is not being exploited effectively. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Peak Tailing/Streaking: Strong interaction between the basic analyte and acidic silica.1. Re-optimize on TLC: Test a wider range of solvent systems. Aim for an Rf of 0.2-0.4 for your target compound for the best separation.[8] 2. Reduce Sample Load: The crude material should be 1-5% of the silica gel mass. Use a larger column if necessary.[1] 3. Add a Basic Modifier: Incorporate 0.1-1% triethylamine or ammonia into your eluent to improve peak shape.[1][3]
Low Recovery of Product After Column Chromatography 1. Irreversible Adsorption: The compound is permanently stuck to the silica gel. 2. Decomposition on Column: The acidic nature of silica gel is degrading your compound. 3. Fractions are too dilute: The compound eluted, but was not detected in the fractions.1. Deactivate Silica: Pre-treat the silica by flushing the packed column with an eluent containing a basic modifier before loading your sample.[9] 2. Test Stability: Spot your compound on a TLC plate, wait 30-60 minutes, and then develop it to see if a new spot (degradation product) appears.[2] If unstable, switch to a neutral stationary phase like alumina. 3. Combine and Concentrate: Combine and concentrate the fractions where you expected your compound to elute and re-analyze by TLC.[2]
Formation of an Emulsion During Liquid-Liquid Extraction 1. Vigorous Shaking: High shear forces are creating a stable mixture of the organic and aqueous layers. 2. Surfactant-like Impurities: Byproducts from the reaction are stabilizing the emulsion.1. Gentle Inversion: Gently invert the separatory funnel instead of shaking vigorously. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and helps break the emulsion.[1] 3. Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[1]

Visualization of Workflows

Workflow for Selecting a Purification Method

G start Crude Material Analysis (TLC, LCMS, NMR) purity_check Purity > 90%? start->purity_check recrystallization Recrystallization purity_check->recrystallization Yes chromatography Column Chromatography purity_check->chromatography No impurity_check Impurities Known? normal_phase Normal Phase (Silica/Alumina) impurity_check->normal_phase Standard Separation specialty Specialty Chromatography (HILIC, Prep-HPLC) impurity_check->specialty Polar/Isomeric Impurities oil_out Oils Out? recrystallization->oil_out chromatography->impurity_check success Pure Compound oil_out->success No failure Re-evaluate Solvent oil_out->failure Yes failure->recrystallization normal_phase->success specialty->success

Caption: Decision tree for selecting the appropriate purification technique.

Troubleshooting Poor Chromatographic Separation

G start Problem: Poor Separation cause1 Cause: Streaking/ Tailing start->cause1 cause2 Cause: Peaks Overlapping start->cause2 cause3 Cause: Column Overloaded start->cause3 sol1 Solution: Add 0.5% TEA or NH3 to Mobile Phase cause1->sol1 sol2 Solution: Re-run TLC to find orthogonal solvent system cause2->sol2 sol3 Solution: Reduce sample load (1-5% of silica mass) cause3->sol3

Caption: Troubleshooting workflow for poor column chromatography results.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for purifying grams of crude this compound with moderate purity.

1. TLC Optimization:

  • Prepare stock solutions of your crude material.
  • On a silica gel TLC plate, test various solvent systems. Start with a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane (DCM)) and a polar solvent (e.g., Ethyl Acetate (EtOAc) or Methanol (MeOH)).
  • To each test system, add 0.5-1% triethylamine (TEA). For example: 90:10 DCM:MeOH + 0.5% TEA.
  • The ideal solvent system will give your target compound an Rf value of 0.2-0.4 and show good separation from major impurities.[8]

2. Column Preparation:

  • Select a column size appropriate for your sample amount (aim for a 40:1 to 100:1 ratio of silica gel to crude material by weight).[8]
  • Prepare the column by either dry packing or creating a slurry of silica gel in the initial, least polar eluent (containing TEA).
  • Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent until the baseline is stable and the column is well-settled.

3. Sample Loading:

  • Dissolve the crude material in a minimal amount of DCM or the mobile phase.
  • Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of your compound). To do this, dissolve your compound in a volatile solvent (like DCM), add the silica, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[9]
  • Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system.
  • If a gradient elution is needed, gradually increase the percentage of the polar solvent. A typical gradient might be from 2% to 10% MeOH in DCM (+ 0.5% TEA).
  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

5. Post-Purification:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
  • Dry the final product under high vacuum to obtain the pure compound.
Protocol 2: Recrystallization

This protocol is ideal for purifying material that is already relatively pure (>90%).

1. Solvent Screening:

  • Place a small amount of crude material (10-20 mg) into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like EtOAc/Hexanes) to each tube.
  • Identify a solvent that dissolves the compound poorly at room temperature but completely upon heating.
  • If a single solvent is not ideal, try a binary system: dissolve the compound in a small amount of a "good" solvent (dissolves it well) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop of the "good" solvent to clarify.

2. Bulk Recrystallization:

  • Place the crude material in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
  • If the solution is colored by impurities, you may perform a hot filtration after adding a small amount of activated charcoal.[1]
  • Allow the flask to cool slowly to room temperature. Covering it with glass wool can help slow the cooling process.
  • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals thoroughly under high vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • PubMed Central.
  • ResearchGate.
  • PubMed.
  • BenchChem. (2025).
  • Reddit. Purification of strong polar and basic compounds.
  • University of Rochester, Department of Chemistry.

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Technical Support Center: Stability of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues that may be encountered when working with this compound in solution. As a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors, understanding its stability is crucial for reproducible and reliable experimental outcomes.[1]

This document provides a framework for identifying, understanding, and mitigating potential stability challenges. The principles and protocols described herein are based on the known chemistry of 2-chloropyrimidines and related heterocyclic systems, as well as established practices in pharmaceutical sciences for stability testing.

Troubleshooting Guide: Common Stability Issues and Solutions

Researchers may observe issues such as loss of compound potency, appearance of unknown peaks in analytical chromatograms, or changes in the physical properties of the solution (e.g., color). These are often attributable to the degradation of the compound. This guide provides a systematic approach to troubleshooting these observations.

Issue 1: Inconsistent Results or Loss of Activity Over Time in Aqueous Buffers

Scenario: You have prepared a stock solution of this compound in an aqueous buffer for a kinase assay. You notice that the inhibitory activity of the compound decreases significantly if the solution is stored for a few hours at room temperature or refrigerated for a day.

Potential Cause: The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis, where water or buffer components can displace the chloride. This reaction is often pH-dependent. The tetrahydropyridine ring may also be susceptible to oxidation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological activity.

Detailed Protocol for Assessing pH-Dependent Stability:

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Use buffers with minimal nucleophilic character where possible (e.g., citrate, acetate, HEPES).

  • Solution Preparation: Dissolve this compound in each buffer to a known concentration.

  • Incubation: Aliquot samples from each solution and incubate them at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction (if necessary, by freezing) and analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition. This will reveal the pH range in which the compound is most stable.

Issue 2: Appearance of New Peaks in HPLC After Exposure to Light

Scenario: During purification or analysis, you notice the appearance of new, unexpected peaks in your HPLC chromatogram after the sample has been left on the benchtop under ambient laboratory lighting.

Potential Cause: The compound may be photolabile, undergoing degradation upon exposure to UV or visible light. Photodegradation can lead to a variety of products through different mechanisms, including photo-hydrolysis, photo-oxidation, or rearrangements. The ICH Q1B guideline provides a framework for systematic photostability testing.[2][3][4]

Troubleshooting and Mitigation:

  • Immediate Action: Protect all solutions and solid samples from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during handling.

  • Confirmatory Photostability Study (Adapted from ICH Q1B): [2][3][4]

    • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile/water). Prepare a dark control sample stored at the same temperature but protected from light.

    • Light Exposure: Expose the sample to a calibrated light source that provides both cool white fluorescent and near-UV light. The ICH guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • Analysis: Analyze the exposed sample and the dark control at appropriate time points using a stability-indicating HPLC method.

    • Evaluation: Compare the chromatograms of the exposed and control samples to identify any peaks that are formed due to light exposure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, it is advisable to use a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF. Stock solutions in these solvents should be stored at -20°C or -80°C in tightly sealed containers to minimize moisture absorption. For immediate use in aqueous-based experiments, prepare fresh dilutions from the non-aqueous stock into the appropriate aqueous buffer.

Q2: How should I store the solid form of the compound?

A2: Based on supplier recommendations and the chemical nature of the compound, it should be stored in a dry, sealed container, protected from light.[6] Some suppliers recommend room temperature storage for the hydrochloride salt, but for the free base, refrigeration in a desiccated environment is a prudent measure to prevent hydrolysis from atmospheric moisture.

Q3: What are the likely degradation products of this compound in solution?

A3: While specific degradation studies for this exact molecule are not widely published, based on the reactivity of the 2-chloropyrimidine moiety, the primary degradation product in aqueous media is likely to be the corresponding 2-hydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (the pyrimidone tautomer). This results from the hydrolysis of the C-Cl bond. Other potential degradation pathways could involve oxidation of the tetrahydropyridine ring. In the presence of other nucleophiles (e.g., amines in buffers or media), substitution products may also be formed.

Hypothesized Degradation Pathway: Hydrolysis

Caption: Primary hypothesized hydrolytic degradation pathway.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to perform forced degradation studies.[7][8] This involves subjecting the compound to stress conditions to intentionally generate degradation products.

Forced Degradation Conditions Summary

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C) for several hoursHydrolysis of the 2-chloro group
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C) for several hoursHydrolysis of the 2-chloro group
Oxidation 3% H₂O₂, room temperature for several hoursOxidation of the tetrahydropyridine ring or other sites
Thermal Dry heat (e.g., 80°C) for 24-48 hoursThermally induced degradation
Photolytic Exposure to UV and visible light as per ICH Q1B guidelinesPhotodegradation

Protocol for Forced Degradation Study:

  • Stress Sample Preparation: Prepare solutions of the compound and expose them to the conditions listed in the table above.

  • Method Development: Use the stressed samples to develop an HPLC method (typically reverse-phase with a C18 column) that achieves baseline separation between the parent peak and all major degradation product peaks. A gradient elution with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a good starting point.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is spectrally homogeneous, confirming that no degradants are co-eluting.

By following these guidelines, researchers can better control the stability of this compound in their experiments, leading to more accurate and reproducible results.

References

  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. Available from: [Link]

  • FINETECH INDUSTRY LIMITED. 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | CAS: 944901-59-1. Available from: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(13), 2845-2849. Available from: [Link]

  • Li, J., et al. (2022). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 16, 1721-1737. Available from: [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4452. Available from: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

  • Shinde, S. A., et al. (2009). Novel pyridopyrimidine derivatives as inhibitors of stabletoxin a (STa) induced cGMP synthesis. Bioorganic & Medicinal Chemistry Letters, 19(11), 3034-3038. Available from: [Link]

  • Shinde, S. A., et al. (2009). Novel pyridopyrimidine derivatives as inhibitors of stable toxin a (STa) induced cGMP synthesis. Bioorganic & Medicinal Chemistry Letters, 19(11), 3034-3038. Available from: [Link]

  • Sharma, S., et al. (2017). Route evaluation and development of a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. Tetrahedron Letters, 58(4), 324-327. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Das, S., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmatutor. Available from: [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4452. Available from: [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • El-Sayed, N. S., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Molecular Diversity, 27(1), 387-431. Available from: [Link]

  • Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38242-38245. Available from: [Link]

  • Kumar, A., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 2,4-dichloro-5-flouropyrimidine. Journal of Applied Pharmaceutical Science, 1(7), 124-126. Available from: [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. Available from: [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • EMA. (2022). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Available from: [Link]

  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. Available from: [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of the physicochemical properties of this compound is crucial. This molecule, often used as a key intermediate in the synthesis of biologically active compounds, including kinase inhibitors, presents solubility hurdles due to its specific chemical structure.[1]

PropertyValueSource
Molecular FormulaC₇H₈ClN₃[2]
Molecular Weight169.61 g/mol [2]
XLogP3-AA1.8PubChem
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]

The positive XLogP3-AA value suggests a degree of lipophilicity, which can contribute to its poor aqueous solubility. The presence of both hydrogen bond donors and acceptors indicates that its solubility can be influenced by the choice of solvent and the pH of the medium.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the handling and use of this compound.

Q1: My this compound won't dissolve in my aqueous buffer. What should I do first?

A1: Initial Dissolution Strategy: The Co-solvent Approach

For many researchers, the first and often most effective step is the use of a water-miscible organic co-solvent.[4][5][6] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve.[4]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The most common initial choice due to its strong solubilizing power for a wide range of organic molecules.

  • Ethanol: A less toxic alternative to DMSO, suitable for many applications.[5]

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.[5]

  • Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) can be effective.[7]

Step-by-Step Protocol: Preparing a Stock Solution with a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Co-solvent Addition: Add a minimal amount of the chosen co-solvent (e.g., DMSO) to the powder.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. This creates a high-concentration stock solution.

  • Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the final desired concentration. Crucially, ensure the final concentration of the co-solvent in your experimental medium is low (typically ≤ 0.5-1% v/v) to avoid off-target effects. [8]

Causality: By creating a concentrated stock in a solvent where the compound is highly soluble, you can then introduce it into the aqueous buffer at a concentration that is below its solubility limit in that final mixed-solvent system.

Q2: I've used a co-solvent, but my compound precipitates when I add it to my aqueous buffer. What's happening and how can I fix it?

A2: Addressing Precipitation: pH Optimization and the Henderson-Hasselbalch Relationship

Precipitation upon dilution into an aqueous buffer is a classic sign of poor solubility in that final medium. The heterocyclic nature of the pyridopyrimidine core suggests that its solubility is likely pH-dependent.[8][9] The solubility of ionizable drugs is pH-dependent, with the ionized form generally being more soluble than the neutral form.[10]

Understanding the Chemistry: The pyridine and pyrimidine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The protonated (charged) form of the molecule will have a higher affinity for polar solvents like water.

Workflow for pH Optimization:

G cluster_0 pH Optimization Workflow A Prepare a concentrated stock solution in a co-solvent (e.g., DMSO) B Prepare a series of buffers with varying pH values (e.g., pH 4.0 to 8.0) A->B Parallel Preparation C Add a small aliquot of the stock solution to each buffer B->C D Equilibrate the samples (e.g., shaking for 24 hours) C->D E Centrifuge to pellet any undissolved solid D->E F Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) E->F G Plot solubility vs. pH to determine the optimal pH range F->G

Caption: A systematic workflow for determining the pH-dependent solubility profile.

The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of ionizable compounds. [11][12][13] For a weakly basic compound like this compound, lowering the pH will increase the proportion of the protonated, more soluble form.[14]

Troubleshooting Tip: If your experimental system allows, try lowering the pH of your aqueous buffer. For many weakly basic compounds, a slightly acidic pH can dramatically increase solubility.[15] However, always ensure the chosen pH is compatible with the biological system you are studying.

Q3: I've tried co-solvents and pH adjustment, but I still have solubility issues, especially for higher concentrations. What are my other options?

A3: Advanced Solubilization Techniques

When standard methods are insufficient, more advanced formulation strategies can be employed. These techniques are particularly useful in drug development and for in vivo studies.

1. Salt Formation:

Converting the free base of this compound into a salt form can significantly enhance its aqueous solubility.[16][17][18] Salt formation is a common strategy for weakly acidic and basic drugs.[16] The hydrochloride salt is a common choice for basic compounds.[16] In fact, this compound is commercially available as a hydrochloride salt, which is expected to have better aqueous solubility than the free base.[3]

2. Use of Excipients:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent water solubility.[7][19]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that entrap hydrophobic drug molecules, thereby increasing their solubility in aqueous solutions.[9][19]

Excipient TypeExamplesMechanism of Action
CyclodextrinsHP-β-CD, SBE-β-CDFormation of inclusion complexes
Non-ionic SurfactantsTween® 80, Poloxamer 188Micellar solubilization

Logical Relationship of Solubilization Strategies:

G A Initial Problem: Poor Aqueous Solubility B Tier 1: Co-solvent Approach (e.g., DMSO, Ethanol) A->B First Line of Attack C Tier 2: pH Optimization (Exploiting pKa) B->C If Precipitation Occurs D Tier 3: Advanced Formulation (Salts, Cyclodextrins, Surfactants) C->D For Persistent Issues or High Concentrations

Caption: A tiered approach to troubleshooting solubility issues.

III. Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

IV. Concluding Remarks

Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and logically applying the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions suitable for their experimental needs. Always consider the compatibility of your chosen solubilization method with your downstream application.

References

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubMed. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • PubMed Central. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2024, January 31). Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Wiley Online Library. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Physiochemical assessment of pharmaceutical salt forms. (2024, November 18). Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ACS Publications. (2023, April 4). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • PubMed. (2017, September 20). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key considerations?

The synthesis of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a crucial step in the development of various therapeutic agents, including kinase inhibitors.[1][2] A common and effective strategy involves the cyclization of a suitable piperidine-based precursor.

A prevalent method starts from a protected 4-piperidone derivative, which undergoes a series of reactions including formylation, cyclization with a urea or thiourea equivalent, and subsequent chlorination. The choice of protecting group on the piperidine nitrogen is critical to prevent side reactions and to be easily removable in later steps. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under various reaction conditions and its straightforward removal with acid.

Key Considerations:

  • Starting Material Purity: Ensure the purity of the initial 4-piperidone derivative, as impurities can carry through and complicate purification of the final product.

  • Reaction Control: Temperature and reaction time are critical parameters, especially during the chlorination step, to avoid over-chlorination or decomposition.

  • Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential for maximizing yield and minimizing byproducts.

Q2: What are the typical reagents used for the chlorination step, and what are their advantages and disadvantages?

The chlorination of the corresponding hydroxypyrimidine precursor is a pivotal step. Several reagents can be employed, each with its own set of characteristics.

ReagentAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Highly effective and widely used.[3]Can be harsh, requiring careful temperature control. Can generate acidic byproducts that may need neutralization.
Thionyl Chloride (SOCl₂) Effective chlorinating agent.Can also lead to side reactions if not controlled properly. Generates gaseous HCl and SO₂.
Sulfuryl Chloride (SO₂Cl₂) Can be a milder alternative to POCl₃ in some cases.[4]Reactivity can be substrate-dependent.
Oxalyl Chloride Often used in combination with a catalytic amount of DMF (Vilsmeier-Haack reagent formation).Can be expensive for large-scale synthesis.

Expert Insight: Phosphorus oxychloride remains the most common choice due to its reliability and cost-effectiveness. However, for sensitive substrates, exploring milder conditions with SO₂Cl₂ or oxalyl chloride/DMF might be beneficial.

Q3: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to clearly separate the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Final Product

A low yield can be attributed to several factors throughout the synthetic sequence.

Decision-Making Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents Check Reagent Quality and Stoichiometry check_sm->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction optimize_cyclization Optimize Cyclization Conditions (Temp, Time, Base) optimize_chlorination Optimize Chlorination (Reagent, Temp, Time) optimize_cyclization->optimize_chlorination workup_purification Evaluate Work-up and Purification Procedure optimize_chlorination->workup_purification solution Problem Resolved workup_purification->solution incomplete_reaction->optimize_cyclization Yes side_products Significant Side Products? incomplete_reaction->side_products No side_products->optimize_chlorination Yes product_loss Product Loss During Work-up/Purification? side_products->product_loss No product_loss->workup_purification Yes purification_troubleshooting cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Difficulty column_chrom Column Chromatography Issues start->column_chrom recrystallization Recrystallization Fails start->recrystallization streaking Product Streaking/Tailing column_chrom->streaking poor_sep Poor Separation from Impurities column_chrom->poor_sep no_crystals No Crystals Form recrystallization->no_crystals oiling_out Product Oils Out recrystallization->oiling_out other_methods Consider Alternative Methods streaking->other_methods poor_sep->other_methods no_crystals->other_methods oiling_out->other_methods

Sources

Technical Support Center: Characterizing 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our approach is rooted in foundational analytical principles and extensive experience with complex heterocyclic compounds. We will explore the common challenges encountered during the analysis of this molecule and provide robust, scientifically-grounded solutions.

The structure of this compound presents unique analytical hurdles. Its fused heterocyclic system, basic nitrogen atoms, and reactive chloro-substituent necessitate careful method development and troubleshooting. This guide will address these challenges systematically across chromatographic, spectroscopic, and stability-indicating methods.

Section 1: Chromatographic Analysis (HPLC/GC) - Purity and Separation

High-performance liquid chromatography (HPLC) is the cornerstone for purity assessment of non-volatile compounds like our target molecule. Gas chromatography (GC) may be less suitable due to the compound's relatively high molecular weight and potential for thermal degradation, but it is not entirely out of the question.

Frequently Asked Questions (FAQs) - HPLC Method Development

Question 1: My HPLC peak for this compound is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic nitrogen atoms in the pyrido-pyrimidine core and residual acidic silanol groups on the surface of standard silica-based HPLC columns. This is a common issue with amine-containing compounds.

Causality: The protonated basic nitrogens can interact electrostatically with deprotonated, acidic silanol groups (Si-O⁻) on the column packing material. This strong, non-specific binding slows the elution of a fraction of the analyte molecules, resulting in a "tail" on the peak.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competitive Base: Introduce a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1% v/v). These additives act as "silanol blockers" by preferentially interacting with the active sites on the silica, masking them from the analyte.

    • Control pH: Use a buffer to maintain the mobile phase pH between 3 and 7. At low pH (e.g., pH 3), most silanol groups are protonated (Si-OH) and less likely to interact with the protonated analyte. However, ensure your analyte is stable at this pH.

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups and are designed to minimize these secondary interactions.

    • Consider a Phenyl-Hexyl or Biphenyl Phase: These phases offer alternative selectivities and can sometimes provide better peak shapes for heterocyclic compounds.

    • Utilize a HILIC Column: If your compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase, though it requires different mobile phase systems (high organic content).

  • Lower Metal Content Columns: Columns with packing material that has very low metal contamination can also reduce peak tailing, as metal ions can act as Lewis acids and interact with the basic nitrogens.

HPLC_Troubleshooting Start HPLC Peak Tailing Observed Check_Mobile_Phase Is a mobile phase additive (e.g., TEA) or buffer being used? Start->Check_Mobile_Phase Add_Additive Action: Add 0.1% TEA or use a low pH buffer (e.g., 0.1% Formic Acid) Check_Mobile_Phase->Add_Additive No Check_Column Is the column a modern, end-capped C18 or C8? Check_Mobile_Phase->Check_Column Yes Resolved Peak Shape Improved Add_Additive->Resolved Change_Column Action: Switch to a high-purity, end-capped column or a phenyl-type phase Check_Column->Change_Column No Check_Temp Is analysis at ambient temperature? Check_Column->Check_Temp Yes Change_Column->Resolved Increase_Temp Action: Increase column temperature to 35-45°C to improve kinetics Check_Temp->Increase_Temp Yes Check_Temp->Resolved No (Already Elevated) Increase_Temp->Resolved Degradation_Pathways Parent This compound Hydrolysis 2-Hydroxy-derivative (M-18) Parent->Hydrolysis H₂O / H⁺ Oxidation Aromatized Product (2-Chloropyrido[3,4-d]pyrimidine) (M-4) Parent->Oxidation [O] N_Oxide N-Oxide Product (M+16) Parent->N_Oxide [O]

Caption: Potential degradation pathways for the target molecule.

References

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018). ACS Medicinal Chemistry Letters. [Link]

  • TROUBLESHOOTING GUIDE. (2014). Phenomenex. [Link]

  • Pyrimidine, 2-chloro-. NIST WebBook. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018). PubMed Central. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018). PubMed. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ResearchGate. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2020). National Institutes of Health. [Link]

  • A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. (2024). Springer. [Link]

  • Pyrimidine, 2-chloro-. NIST WebBook. [Link]

  • Aromatic Heterocycles Practice Problems. Pearson. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Route evaluation and development of a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. MySkinRecipes. [Link]

  • Interpretation of mass spectra. University of Jena. [Link]

  • Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. (2023). National Institutes of Health. [Link]

  • Essentials of Heterocyclic Chemistry. The Scripps Research Institute. [Link]

  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Evaluating Impurities in Drugs (Part II of III). ResearchGate. [Link]

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]

  • Overview of Structure Determination in Heterocyclic Chemistry. (2013). YouTube. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

  • Establishing a method of HPLC involving precolumn derivatization by 2,2′-dithiobis (5-nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. National Institutes of Health. [Link]

  • 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. MySkinRecipes. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). National Institutes of Health. [Link]

  • Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. (2017). Frontiers in Microbiology. [Link]

  • Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. (2017). PubMed. [Link]

troubleshooting guide for 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

A Senior Application Scientist's Guide to Successful Experimentation

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate, particularly in the synthesis of kinase inhibitors and other biologically active molecules, its successful application hinges on understanding its reactivity, stability, and the nuances of its handling.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of the reagent.

Q1: How should I properly store and handle this compound?

Answer: Proper storage is critical to maintain the integrity of the compound.

  • Storage Conditions: The compound, whether as a free base or a hydrochloride salt, should be stored in a tightly sealed container in a dry, cool place.[2][3] Many suppliers recommend refrigerated conditions (4°C) to minimize degradation over long-term storage.[3] The primary enemy is moisture, which can lead to slow hydrolysis of the reactive C-Cl bond.

  • Handling: Always handle the compound in a well-ventilated area or a fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[4] For the solid form, avoid creating and inhaling dust.[4]

Q2: My compound is the hydrochloride (HCl) salt. How does this impact my reaction setup?

Answer: This is a crucial consideration. The HCl salt form enhances the compound's stability and shelf-life. However, the protonated piperidine nitrogen is no longer a free base.

  • Stoichiometry of Base: When performing reactions where the piperidine nitrogen is not intended to react (e.g., Suzuki or Sonogashira coupling at the C2-chloro position), you must add at least one extra equivalent of base to your reaction mixture. This initial equivalent neutralizes the HCl salt, liberating the free base form of the heterocycle in situ. Failure to do so will result in the consumption of the base intended for the catalytic cycle, leading to poor or no conversion.

  • Solubility: The salt form is generally more soluble in polar protic solvents (like water or alcohols) than the free base, which may have better solubility in chlorinated solvents or ethers. This can be leveraged during aqueous workups.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro position is primed for palladium-catalyzed reactions. However, these complex catalytic cycles can be sensitive. The Suzuki-Miyaura coupling is the most common application and serves as our primary model.

Q3: My Suzuki-Miyaura coupling reaction with an arylboronic acid is failing or giving very low yields. What are the likely causes and how do I fix them?

Answer: A failed Suzuki reaction is a common but solvable problem. The issue almost always lies with one of five components: the substrate, the catalyst system, the base, the solvent, or the atmosphere.

Systematic Troubleshooting Flowchart for Suzuki-Miyaura Coupling

The following diagram outlines a logical progression for diagnosing a problematic reaction.

Suzuki_Troubleshooting start Low or No Product Conversion check_degas 1. Was the reaction rigorously degassed? start->check_degas check_catalyst 2. Is the Pd catalyst active? check_degas->check_catalyst Yes failure Persistent Failure: Consult Specialist Literature check_degas->failure No. O2 kills Pd(0). Fix: Sparge solvent, use freeze-pump-thaw. check_base 3. Is the base appropriate and sufficient? check_catalyst->check_base Yes check_catalyst->failure No. Pd black observed? Fix: Use fresh catalyst/ligand. check_boronic 4. Is the boronic acid of good quality? check_base->check_boronic Yes check_base->failure No. Wrong type or not enough? Fix: Use Cs2CO3/K2CO3. Add extra eq. for HCl salt. check_solvent 5. Is the solvent anhydrous and appropriate? check_boronic->check_solvent Yes check_boronic->failure No. Old bottle? Fix: Check for anhydride formation (trimer). Use fresh boronic acid. success Reaction Success check_solvent->success Yes check_solvent->failure No. Wet solvent? Fix: Use freshly dried, degassed solvent.

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Detailed Troubleshooting Table
Problem Potential Cause(s) Scientific Rationale & Recommended Solutions
No reaction; Starting Material Recovered 1. Inactive Catalyst: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen.Solution: Ensure rigorous degassing of your solvent and reaction vessel. Use techniques like freeze-pump-thaw cycles (3x) for best results or, at a minimum, sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes. Use fresh, high-quality catalyst and ligands.[5][6]
2. Insufficient or Inappropriate Base: The base is crucial for the transmetalation step, forming the more nucleophilic boronate species. If using the HCl salt of the substrate, the first equivalent of base is consumed for neutralization.Solution: Use an appropriate base like K₂CO₃, Cs₂CO₃, or K₃PO₄. For the HCl salt, use at least 3 equivalents of base (1 for neutralization, 2 for the catalytic cycle). Ensure the base is finely powdered and dry.
Low Yield (<50%) 1. Poor Boronic Acid Quality: Boronic acids can undergo self-condensation upon storage to form cyclic boroxines (anhydrides), which are less reactive.Solution: Use fresh boronic acid or recrystallize old batches. You can often check the purity by ¹H NMR. If boroxine is present, using a slight excess (1.2-1.5 eq.) of the boronic acid can sometimes overcome the issue.
2. Sub-optimal Solvent/Temperature: The choice of solvent affects the solubility of all components and the reaction kinetics.Solution: A mixture of a non-polar solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O) is standard. Microwave irradiation can dramatically improve yields and reduce reaction times by efficiently heating the polar mixture.[5][6] Typical temperatures range from 80-120 °C.
Significant Byproduct Formation 1. Homo-coupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other, often promoted by oxygen or high catalyst loading.Solution: Improve degassing. Reduce the catalyst loading to 0.5-2 mol%. This is a key advantage of microwave-assisted procedures which often allow for very low catalyst loadings.[5]
2. Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.Solution: Ensure your base is not excessively strong or the temperature too high for prolonged periods. Use anhydrous solvents if water is not part of the intended solvent system.
Example Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-1.0 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the resulting suspension with argon gas for 15 minutes while stirring.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 15-30 minutes.[5]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C2-chloride by nucleophiles.

Q4: My SNAr reaction with an amine (or alcohol/thiol) is sluggish and gives low conversion. How can I drive it to completion?

Answer: The rate of an SₙAr reaction is dependent on three main factors: the strength of the nucleophile, the stability of the intermediate, and the reaction conditions.

Mechanism and Influencing Factors

The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The pyridopyrimidine core is inherently electron-deficient, which stabilizes this intermediate and makes the reaction feasible.[7][8]

SNAr_Mechanism cluster_factors Factors Increasing Reaction Rate Reactants Substrate (Pyr-Cl) + Nucleophile (Nu⁻) TransitionState1 [Transition State 1]‡ Reactants->TransitionState1 Addition (Rate-Determining Step) Intermediate Meisenheimer Complex (Stabilized by Ring Nitrogens) TransitionState1->Intermediate TransitionState2 [Transition State 2]‡ Intermediate->TransitionState2 Products Product (Pyr-Nu) + Cl⁻ TransitionState2->Products Elimination Factor1 Stronger Nucleophile (e.g., R-NH₂ > R-OH) Factor1->Reactants Accelerates Factor2 Polar Aprotic Solvent (e.g., DMSO, DMF) Factor2->Reactants Accelerates Factor3 Higher Temperature Factor3->Reactants Accelerates Factor4 Use of Base (to deprotonate Nu-H) Factor4->Reactants Accelerates

Sources

Technical Support Center: Enhancing the Selectivity of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-based kinase inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the enhancement of inhibitor selectivity. Our goal is to equip you with the scientific rationale and experimental protocols necessary to navigate the complexities of kinase inhibitor development and achieve a desirable selectivity profile for your compounds.

The this compound scaffold is a promising starting point for the development of inhibitors targeting various kinases. Its structural features allow for interactions within the ATP-binding site, but like many kinase inhibitor scaffolds, achieving high selectivity can be a significant challenge due to the conserved nature of the kinome.[1][2] This guide will address common hurdles and provide actionable strategies to improve the on-target potency while minimizing off-target effects.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your research, providing not just solutions, but the underlying principles to inform your experimental design.

Problem 1: Your inhibitor demonstrates potent inhibition of the primary target but also significant off-target activity against closely related kinases.

Root Cause Analysis: The high degree of conservation in the ATP-binding pocket among kinase family members is a primary driver of cross-reactivity.[1] Your inhibitor is likely interacting with residues that are common across these kinases.

Proposed Solution Pathway:

  • Structural Analysis and Hypothesis Generation:

    • If co-crystal structures are available: Analyze the binding mode of your inhibitor with the primary target and compare it to homology models of the off-target kinases. Identify subtle differences in the amino acid residues lining the ATP-binding pocket.

    • If no structural data exists: Utilize computational docking studies to predict the binding pose.[3][4] This can help generate hypotheses about which parts of your molecule are responsible for the lack of selectivity.

  • Medicinal Chemistry Intervention:

    • Exploit Non-conserved Residues: Modify the inhibitor to introduce functionalities that can form specific interactions (e.g., hydrogen bonds, van der Waals contacts) with non-conserved residues in the primary target. For the pyrido[3,4-d]pyrimidine scaffold, substitutions at positions 2, 4, and 7 are common points for modification.[5][6][7]

    • Introduce Steric Hindrance: Add bulky groups to your inhibitor that would clash with the binding sites of off-target kinases but be accommodated by the primary target.[1] This can be a powerful strategy to disfavor binding to unwanted kinases.

  • Experimental Validation:

    • Synthesize a focused library of analogs based on your hypotheses.

    • Profile these new compounds against a panel of kinases, including the primary target and the previously identified off-targets.

Problem 2: The inhibitor shows good potency in biochemical assays but has weak activity or unexpected toxicity in cell-based assays.

Root Cause Analysis: Discrepancies between biochemical and cellular activity are common and can arise from several factors, including poor cell permeability, rapid metabolism, or engagement of unintended cellular targets.[8][9]

Proposed Solution Pathway:

  • Assess Physicochemical Properties:

    • Evaluate the lipophilicity (LogP), solubility, and polar surface area of your inhibitor. These properties significantly influence cell permeability.

  • Cellular Target Engagement Assays:

    • Employ techniques like the NanoBRET™ Target Engagement Assay to confirm that your compound is reaching and binding to its intended target within the complex cellular environment.[10][11] This provides a direct measure of target occupancy in living cells.

  • Metabolic Stability Assessment:

    • Incubate your inhibitor with liver microsomes or hepatocytes to assess its metabolic stability. If the compound is rapidly metabolized, consider modifying the metabolically labile sites.

  • Off-Target Profiling in a Cellular Context:

    • Utilize cellular thermal shift assays (CETSA) or chemoproteomics approaches to identify a broader range of cellular off-targets that might be responsible for unexpected phenotypes or toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to profile the selectivity of a novel this compound inhibitor?

A1: A tiered approach is often the most efficient.[12]

  • Tier 1: Broad Kinase Panel Screening: Screen your inhibitor at a single high concentration (e.g., 1 µM) against a large, commercially available kinase panel (e.g., Eurofins, Reaction Biology). This will provide a broad overview of its selectivity and identify potential off-targets.

  • Tier 2: Dose-Response Confirmation: For any kinases that show significant inhibition in the initial screen, perform a dose-response analysis to determine the IC50 values. This will quantify the potency of your inhibitor against both the intended target and any off-targets.

Q2: How can I leverage computational tools to guide the design of more selective inhibitors?

A2: Computational methods are invaluable for rational inhibitor design.

  • Binding Site Similarity Analysis: Tools that compare the physicochemical properties of kinase ATP binding sites can help predict potential off-targets early in the design process.[3][13]

  • Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of binding affinity changes resulting from chemical modifications, allowing for the in silico prioritization of the most promising analogs for synthesis.

Q3: My inhibitor is ATP-competitive. How does the ATP concentration in my assay affect the measured potency and selectivity?

A3: The ATP concentration is a critical parameter for ATP-competitive inhibitors.

  • Impact on IC50: The measured IC50 value will be higher at higher ATP concentrations due to increased competition.[14][15]

  • Standardizing Assays: To compare the potency of your inhibitor across different kinases, it is crucial to either use the physiological ATP concentration (1-10 mM) or to run the assays at the Km(ATP) for each individual kinase.[15] The latter allows for a more direct comparison of inhibitor affinity. It is also good practice to determine the Ki value, which is independent of the ATP concentration.

Q4: What are some key structure-activity relationships (SAR) for the pyrido[3,4-d]pyrimidine scaffold that I should consider for improving selectivity?

A4: While specific SAR is target-dependent, some general principles have emerged for related scaffolds.

  • Substitutions at the 2- and 4-positions: These positions are often solvent-exposed and can be modified to introduce groups that interact with specific residues outside the highly conserved hinge region.[5][6]

  • Modifications at the 7-position: This position can be used to modulate the orientation of the core scaffold within the binding pocket and to introduce vectors that can probe for unique sub-pockets.[7]

Experimental Protocols & Data Presentation

Protocol 1: Standard Biochemical Kinase Assay (Luminescence-based)

This protocol provides a general framework for assessing inhibitor potency.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate mix in kinase reaction buffer.

    • Prepare a 4X stock of your inhibitor by serial dilution in DMSO, followed by dilution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X inhibitor solution or vehicle control to the appropriate wells.

    • Add 10 µL of the 2X kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol allows for the measurement of inhibitor binding to the target kinase in live cells.

  • Cell Preparation:

    • Transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Treat the cells with a range of concentrations of your inhibitor and incubate for a predetermined time.

    • Add the NanoBRET™ tracer and incubate to allow for binding equilibrium to be reached.

    • Add the NanoLuc® substrate and immediately measure the donor and acceptor emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.

Data Summary Table
InhibitorTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cellular Target Engagement IC50 (nM)
Compound X 1550>100085
Analog X-1 12250>100075
Analog X-2 25>1000>1000150

Visualizing Workflows and Concepts

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation cluster_3 Optimization start Novel Inhibitor biochem_assay Biochemical Assay (High Concentration Screen) start->biochem_assay dose_response Dose-Response Curve (IC50 Determination) biochem_assay->dose_response off_target_panel Broad Kinase Panel biochem_assay->off_target_panel cell_activity Cell-Based Activity Assay dose_response->cell_activity sar Structure-Activity Relationship (SAR) off_target_panel->sar target_engagement Cellular Target Engagement (e.g., NanoBRET) cell_activity->target_engagement target_engagement->sar computational Computational Modeling sar->computational computational->start Iterative Design

Caption: A typical workflow for kinase inhibitor selectivity profiling and optimization.

G cluster_0 Problem: Poor Cellular Potency cluster_1 Troubleshooting Steps root_cause Poor Permeability Rapid Metabolism Off-Target Effects step1 1. Assess Physicochemical Properties root_cause->step1 step2 2. Confirm Cellular Target Engagement root_cause->step2 step3 3. Evaluate Metabolic Stability root_cause->step3 step4 4. Profile Cellular Off-Targets root_cause->step4

Caption: Troubleshooting logic for discrepancies between biochemical and cellular data.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Chen, H., Lin, Z., & Gao, Y. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(12), 1667-1673. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Mills, G. B. (2013). A broad-spectrum screen for prediction of kinase inhibitor sensitivity. Molecular cancer therapeutics, 12(1), 3-13.
  • Kinnings, S. L., & Jackson, R. M. (2009). Binding site similarity analysis for the functional classification of the protein kinase family.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing). [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. PMC. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

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  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PMC. [Link]

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  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. [Link]

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Technical Support Center: 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSH-C7H9Cl2N3 Version: 1.0 Prepared by: Senior Application Scientist, Gemini Division

Introduction

This technical guide serves as a dedicated support resource for researchers and drug development professionals utilizing 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS No. 1432795-17-9). This heterocyclic building block is a critical intermediate, particularly in the synthesis of kinase inhibitors for therapeutic development.[1][2] Achieving reliable and reproducible experimental outcomes is contingent upon the stringent control of the compound's integrity, which begins with proper storage and handling. This document provides direct, field-tested answers to common challenges and outlines protocols to prevent experimental failure.

Compound Profile and Key Specifications

For clarity and quick reference, the fundamental properties of the compound are summarized below. Adherence to these specifications is the first step in ensuring experimental validity.

ParameterSpecificationRationale & Expert Insight
CAS Number 1432795-17-9[3]Unambiguous identification is crucial for cross-referencing safety and technical data.
Molecular Formula C₇H₉Cl₂N₃[3]Used for calculating molarity and confirming mass spectrometry data.
Molecular Weight 206.07 g/mol [3]Essential for the accurate preparation of solutions with precise concentrations.
Appearance Typically a solid powder (e.g., crystalline, tan, or yellow-orange)[4][5][6]Visual inspection upon receipt is a primary indicator of compound integrity. Any deviation from a free-flowing powder (e.g., clumping, discoloration) may suggest moisture absorption or degradation.
Recommended Storage Long-term: 4°C, sealed, away from moisture[3]The hydrochloride salt is susceptible to hygroscopicity.[4] Refrigeration slows kinetic degradation, while a sealed, dry environment prevents hydrolysis and inaccurate weighing.

Frequently Asked Questions (FAQs): Storage, Stability, and Solution Preparation

This section addresses the most common queries and issues encountered during the compound's lifecycle in a research environment.

Storage & Stability

Q1: What are the absolute best practices for long-term storage of this compound?

A: The optimal storage protocol is designed to mitigate two primary risks: hydrolysis from atmospheric moisture and gradual degradation. The compound should be stored at 4°C in a tightly sealed container.[3] Because hydrochloride salts are often hygroscopic, we strongly recommend storing the vial within a secondary container or desiccator containing a desiccant.[4] For maximum stability, especially if the container will be opened multiple times, backfilling the vial with an inert gas like argon or nitrogen is a field-proven best practice to prevent air and moisture exposure.[7]

Q2: My vial arrived at ambient temperature. Has the compound degraded?

A: This is a common and valid concern. Most suppliers ship this compound at ambient temperature for short durations (less than 2 weeks), which is generally acceptable and does not lead to significant degradation.[8] However, upon receipt, the compound must be immediately transferred to the recommended 4°C storage condition to ensure its long-term stability and integrity for your experiments.[3]

Q3: The powder in my vial appears clumpy and has darkened in color. Can I still use it?

A: No, we strongly advise against using a compound that has changed in physical appearance. Clumping is a definitive sign of moisture absorption (hygroscopicity). This not only makes accurate weighing nearly impossible but also means water is present, which can interfere with moisture-sensitive reactions. Discoloration suggests potential chemical degradation. Using a compromised compound is a direct path to irreproducible results and failed experiments.

Handling & Solution Preparation

Q4: What are the minimum safety precautions for handling this powder?

A: As a standard practice for chlorinated heterocyclic compounds, you must handle the powder in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] Personal Protective Equipment (PPE) is mandatory and includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields to prevent eye contact.[8][10] Avoid all actions that could generate dust, and wash your hands thoroughly after handling.[8]

Q5: What is the recommended solvent for preparing a stock solution?

A: While specific solubility data for this exact compound is not widely published, related pyrimidine structures show good solubility in polar aprotic solvents.[6] We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For biological assays, DMSO is typically the solvent of choice. It is critical to use anhydrous grade solvent to prevent compound hydrolysis. Always begin by testing solubility on a small scale before preparing a large stock solution.

Q6: I'm struggling to dissolve the compound in DMSO. What troubleshooting steps can I take?

A: If solubility is a challenge, consider the following methods, in order of preference:

  • Vortexing: Ensure the solution is being mixed vigorously.

  • Sonication: Use a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break up solid particles and aid dissolution without excessive heating.

  • Gentle Warming: Warm the solution to 30-40°C. Do not overheat, as this can accelerate degradation. If the compound still fails to dissolve, it may indicate that the compound has degraded or that you have exceeded its solubility limit in that specific solvent.

Troubleshooting Guide: Inconsistent Experimental Results

When facing issues like low reaction yields or the appearance of unknown impurities, a systematic approach is key. The following workflow helps diagnose the root cause, with a primary focus on the integrity of the starting material.

TroubleshootingWorkflow start Inconsistent Results Observed (e.g., Low Yield, Impurities) check_compound Step 1: Verify Compound Integrity start->check_compound check_storage Was it stored at 4°C in a dry, sealed vial? check_compound->check_storage check_appearance Does the powder appear free-flowing and consistent? check_storage->check_appearance Yes outcome_bad_storage Root Cause Suspected: Compound Degradation (Moisture/Temperature) check_storage->outcome_bad_storage No check_solution Step 2: Review Solution Preparation check_appearance->check_solution Yes check_appearance->outcome_bad_storage No (Clumped/Discolored) check_solvent Was anhydrous solvent used? check_solution->check_solvent check_freshness Was the solution freshly prepared or from a long-stored stock? check_solvent->check_freshness Yes check_solvent->outcome_bad_storage No (Potential Hydrolysis) check_reaction Step 3: Assess Reaction Conditions check_freshness->check_reaction Yes (Freshly Prepared) check_freshness->outcome_bad_storage No (Stock may be degraded) check_incompatibility Are incompatible reagents used (e.g., strong acids, oxidizers)? check_reaction->check_incompatibility outcome_good Root Cause Identified: Proceed with new material/protocol check_incompatibility->outcome_good No check_incompatibility->outcome_good Yes (Review protocol)

Caption: Troubleshooting workflow for inconsistent experimental results.

Standard Operating Protocols

To ensure consistency and preserve the integrity of the compound, follow these validated protocols.

Protocol 1: Compound Receipt and Long-Term Storage
  • Inspect: Upon receipt, visually inspect the vial for any damage to the seal. Confirm the powder's appearance is a free-flowing solid.

  • Equilibrate: If the vial is cold, allow it to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere (Best Practice): If the vial will be used multiple times, place it in a glove box or gently flush the headspace with a stream of dry argon or nitrogen gas.

  • Seal: Tightly close the vial cap. For added protection, wrap the cap and neck junction with Parafilm®.

  • Store: Place the sealed vial inside a labeled secondary container within a desiccator. Store the entire assembly at 4°C.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate Vial: Remove the compound vial from 4°C storage and allow it to warm to room temperature for 20-30 minutes on the benchtop.

  • Calculate Mass: Calculate the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.07 g/mol * (1000 mg / 1 g) = 2.06 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated amount of powder into a new, sterile microcentrifuge tube or vial.

  • Add Solvent: Using a calibrated pipette, add the required volume (e.g., 1 mL) of anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial and vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Store Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C in tightly sealed vials.

Hazard and Safety Summary

This compound must be handled by trained professionals aware of its potential hazards.

Hazard TypeClassification & Precautionary StatementSource(s)
Skin Irritation Category 2: Causes skin irritation. (H315) Precaution: Wear protective gloves. Wash skin thoroughly after handling.[4]
Eye Irritation Category 2/2A: Causes serious eye irritation. (H319) Precaution: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[4][8][11][10]
Respiratory Irritation Category 3: May cause respiratory irritation. (H335) Precaution: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][10]
Acute Oral Toxicity Category 3 (for related compounds): Toxic if swallowed. (H301) Precaution: Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[5][8]

References

  • 2-Chloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine hydrochloride. BuyersGuideChem. [Link]

  • 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. MySkinRecipes. [Link]

  • Safety Data Sheet for 6-Chloro-7-deazapurine. Fisher Scientific. [Link]

  • 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. PubChem. [Link]

  • 2-Chloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine hydrochloride. BuyersGuideChem. [Link]

  • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one. PubChem. [Link]

  • 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. MySkinRecipes. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Tetrahydropyrido[3,4-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting various key players in cellular signaling pathways. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogues, offering a comparative overview of their performance against different biological targets. We will delve into the causal relationships behind experimental design and provide detailed protocols for the evaluation of these compounds, ensuring a robust and self-validating framework for researchers in drug discovery and development.

The Tetrahydropyrido[3,4-d]pyrimidine Core: A Versatile Scaffold

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a fused heterocyclic system that offers a three-dimensional structure with multiple points for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activity. The numbering of the core scaffold, which will be referenced throughout this guide, is as follows:

Caption: Core structure and numbering of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold.

This guide will explore the SAR of analogues targeting several critical protein families, including KRAS, Cyclin-Dependent Kinases (CDKs), and the PI3K/mTOR pathway.

I. Tetrahydropyrido[3,4-d]pyrimidines as KRAS-G12D Inhibitors

The KRAS oncogene, particularly with the G12D mutation, is a challenging but highly sought-after target in cancer therapy.[1][2][3] Tetrahydropyrido[3,4-d]pyrimidine derivatives have been investigated as novel scaffolds for allosteric inhibitors that target the SWII pocket of KRAS-G12D.[1][2][3]

Structure-Activity Relationship (SAR) Summary:

A systematic exploration of substitutions on the tetrahydropyrido[3,4-d]pyrimidine core has revealed key structural features that govern their anti-proliferative activity and enzymatic inhibition of KRAS-G12D.[1][2][3]

Caption: Key SAR insights for tetrahydropyrido[3,4-d]pyrimidine-based KRAS-G12D inhibitors.

Key SAR Insights:

  • C2 Position: Substitution at the C2 position with moieties capable of forming key interactions with the protein is critical. For instance, a protonated 3,8-diazabicyclo[3.2.1]octane moiety at this position has been shown to form crucial hydrogen bonds with Asp12 and Gly60 of KRAS-G12D, leading to potent anti-proliferative activity.[1] In contrast, a homopiperazine group at C2 can interact with Glu92 and His95, resulting in strong enzymatic inhibition.[1] This highlights a fascinating divergence between cellular and enzymatic potency, suggesting that different substituents at C2 can modulate the mechanism of action.

  • C4 Position: The C4 position is typically occupied by a larger aromatic group. A 4-fluoro-1-naphthoyl group has been shown to be a key pharmacophore, anchoring the molecule in the binding pocket.

  • N7 Position: The nitrogen at position 7 of the pyridine ring is a common point for introducing diversity. Various substituents can be accommodated, influencing the overall physicochemical properties and selectivity of the compounds.

Comparative Performance Data:
Compound IDC2-SubstituentC4-SubstituentN7-SubstituentPanc-1 IC50 (μM)KRAS-G12D Enzymatic IC50 (μM)Reference
10c 3,8-diazabicyclo[3.2.1]octane4-fluoro-1-naphthoylBoc1.40>10[1]
10k Homopiperazine4-fluoro-1-naphthoylBoc2.220.009[1]
MRTX1133 (Positive Control)~0.0010.0004

Analysis: The data clearly illustrates the dichotomy between cellular and enzymatic activity. Compound 10c shows superior anti-proliferative effects in Panc-1 cells (KRAS-G12D mutant) despite weak enzymatic inhibition, suggesting a complex cellular mechanism.[1] Conversely, compound 10k is a potent enzymatic inhibitor but has lower cellular activity, which could be attributed to factors like cell permeability.[1]

Experimental Protocol: KRAS-G12D GTPase Activity Assay

This protocol outlines a method to measure the enzymatic activity of KRAS-G12D, which is essential for evaluating the direct inhibitory potential of the synthesized analogues. The assay is based on the principle of monitoring the nucleotide exchange from a fluorescently labeled GDP (BODIPY-GDP) to GTP.[4][5]

Materials:

  • Recombinant KRAS-G12D protein pre-loaded with BODIPY-GDP

  • GTP solution

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted test compounds.

  • Enzyme Addition: Add the BODIPY-GDP loaded KRAS-G12D protein to each well.

  • Initiation of Exchange: Initiate the nucleotide exchange by adding a solution of GTP and EDTA. EDTA chelates magnesium ions, facilitating the release of BODIPY-GDP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization or intensity at appropriate excitation and emission wavelengths (e.g., λex 485 nm / λem 528 nm). A decrease in fluorescence indicates displacement of BODIPY-GDP by GTP.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

II. Tetrahydropyrido[3,4-d]pyrimidines as Kinase Inhibitors

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a bioisostere of the purine core of ATP, making it an excellent starting point for the design of kinase inhibitors.[6] Analogues have been developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR pathway, which are often dysregulated in cancer.

A. CDK Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[6]

SAR Summary:

Caption: General SAR for tetrahydropyrido[3,4-d]pyrimidine-based CDK inhibitors.

Key SAR Insights:

  • C2 Position: Typically substituted with an amino group, which can be further functionalized with various aryl or heteroaryl moieties to explore interactions within the ATP-binding pocket.

  • C4 Position: Small substituents, such as a methyl group, or an additional amino group, are often found in potent CDK inhibitors.

  • N7 Position: The introduction of bulky and hydrophobic groups at the N7 position can significantly impact potency and selectivity, likely by occupying a hydrophobic pocket in the kinase domain.

B. PI3K/mTOR Inhibitors

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibition of PI3K and mTOR is a promising anti-cancer strategy.[7][8]

SAR Summary:

  • C2 Position: Often substituted with a 3-hydroxyphenyl group, which can form key hydrogen bonds in the kinase hinge region.

  • C4 Position: A morpholine group at the C4 position is a common feature in many PI3K/mTOR inhibitors, contributing to both potency and favorable pharmacokinetic properties.[9]

  • C7 Position: Modifications at the C7 position have been shown to modulate the selectivity between PI3K and mTOR. Introduction of various substituents can shift the activity towards a more selective PI3K inhibitor or a potent dual inhibitor.[9]

Comparative Performance Data (Hypothetical Examples based on literature trends):
Compound ClassC2-SubstituentC4-SubstituentN7-SubstituentTarget(s)IC50 (nM)
CDK Inhibitor 2-AnilinoMethylCyclopentylCDK2/Cyclin A<50
PI3K/mTOR Inhibitor 3-HydroxyphenylMorpholineHPI3Kα/mTOR<20 (dual)
Selective PI3Kα Inhibitor 3-HydroxyphenylMorpholineSubstituted ArylPI3Kα<10 (PI3Kα), >100 (mTOR)
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][10][11]

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A or PI3Kα)

  • Substrate (e.g., histone H1 for CDK2, PIP2 for PI3K)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds in DMSO

  • 384-well white microplate

  • Luminometer

Procedure:

  • Compound Plating: Dispense test compounds into the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP solution to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition and IC50 values.

III. Cellular Activity Assessment

Evaluating the effect of these compounds on cell viability and proliferation is a crucial step in the drug discovery process. The MTT assay is a widely used colorimetric method for this purpose.[12][13][14]

Experimental Protocol: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for CDK inhibitors, Panc-1 for KRAS inhibitors)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 values.

Conclusion

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a remarkably versatile platform for the development of inhibitors targeting a range of therapeutically relevant proteins. The structure-activity relationships discussed in this guide highlight the importance of systematic chemical modifications at the C2, C4, and N7 positions to achieve high potency and selectivity. The provided experimental protocols offer a robust framework for the evaluation of novel analogues, ensuring scientific integrity and facilitating the advancement of promising new drug candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central. Available at: [Link]

  • Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. NIH. Available at: [Link]

  • Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition. PubMed Central. Available at: [Link]

  • Kras (G12D) Nucleotide Exchange Assay Kit. Aurora Biolabs. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. Available at: [Link]

  • Design, Synthesis, and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. Available at: [Link]

  • KRAS(G12D) Nucleotide Exchange Assay Kit. BPS Bioscience. Available at: [Link]

  • Kras G12D Nucleotide Exchange Assay Kit. Aurora Biolabs. Available at: [Link]

  • KRAS(G12D) Nucleotide Exchange Assay Kit. BPS Bioscience. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • KRAS Assay Services. Reaction Biology. Available at: [Link]

  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]

  • Novel Tetrahydropyrido[3,4- d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. PubMed. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. Available at: [Link]

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A Comparative Guide to the Efficacy of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a promising frontier in the development of targeted therapeutics. Its inherent structural features make it a versatile backbone for the design of potent and selective inhibitors against a range of clinically relevant biological targets. This guide provides an in-depth, objective comparison of the efficacy of various derivatives of this scaffold, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Significance of the this compound Scaffold

The tetrahydropyrido[3,4-d]pyrimidine core is a key pharmacophore in medicinal chemistry, recognized for its ability to engage with the active sites of various enzymes, particularly kinases. The presence of the chlorine atom at the 2-position serves as a crucial synthetic handle, allowing for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.[1] This adaptability has led to the development of derivatives targeting critical nodes in oncogenic signaling pathways, including KRAS, Axl, and Erk.

Comparative Efficacy Analysis

The true measure of a drug candidate's potential lies in its efficacy. Here, we compare the performance of several notable this compound derivatives against their respective targets, summarizing key quantitative data for ease of comparison.

Targeting the Undruggable: KRAS-G12D Inhibition

The KRAS oncogene, particularly with the G12D mutation, has long been considered an elusive target in cancer therapy. However, recent advancements have seen the emergence of potent inhibitors, with the tetrahydropyrido[3,4-d]pyrimidine scaffold playing a significant role.

A recent study highlighted the development of novel derivatives with promising anti-proliferative activity against KRAS-G12D mutated cancer cells.[2][3] Compound 10c from this study, a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative, demonstrated selective anti-proliferative effects in Panc-1 cells (harboring the KRAS-G12D mutation) with an IC50 of 1.40 µM.[2][3] This selectivity was notable when compared to its activity against KRAS-G13D mutated HCT116 cells (IC50 = 5.13 µM) and wild-type A549 cells (IC50 = 6.88 µM).[2] Interestingly, while its direct enzymatic inhibition of KRAS-G12D was weak (IC50 > 10 µM), molecular docking studies revealed crucial hydrogen bond interactions with Asp12 and Gly60 of the protein.[2][3]

In contrast, derivative 10k , featuring a homopiperazine moiety, exhibited potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 µM.[2][3] This highlights a common theme in drug discovery: the divergence between enzymatic and cellular potency, often attributed to factors like cell permeability and off-target effects.

Table 1: Comparative Efficacy of this compound Derivatives as KRAS-G12D Inhibitors

CompoundTarget CellsIC50 (µM) - AntiproliferativeIC50 (µM) - EnzymaticKey Structural FeatureReference
10c Panc-1 (KRAS-G12D)1.40> 103,8-diazabicyclo[3.2.1]octane[2][3]
HCT116 (KRAS-G13D)5.13N/A[2]
A549 (Wild-type)6.88N/A[2]
10k N/A2.22 (Panc-1)0.009Homopiperazine[2][3]
Overcoming Resistance: Axl Kinase Inhibition

The receptor tyrosine kinase Axl is a key player in tumor progression, metastasis, and the development of drug resistance. Selective Axl inhibitors are therefore highly sought after. A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective Axl inhibitors.[4] One such compound, ER-001259851-000 , emerged from a structure-activity relationship study with promising drug-like properties and a favorable pharmacokinetic profile in mice.[4] While specific IC50 values for this particular compound are not publicly disclosed in the abstract, the study emphasizes its high potency and selectivity for Axl over the related Mer kinase, inhibition of which has been linked to retinal toxicity.[4]

Targeting the MAPK Pathway: Erk2 Inhibition

The extracellular signal-regulated kinase 2 (Erk2) is a critical component of the MAPK/ERK pathway, which is frequently dysregulated in cancer. A high-throughput screening campaign followed by structure-based drug design led to the discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-based Erk2 inhibitors.[5] These compounds demonstrated potent and selective inhibition of Erk2 and were shown to effectively reduce the phosphorylation of the downstream substrate RSK in both cell-based assays and tumor xenograft models.[5]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in the efficacy comparison.

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.[2][4][5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2][4]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.

Enzymatic Activity: KRAS-G12D GTPase Assay

This assay measures the ability of a compound to inhibit the GTPase activity of the KRAS-G12D mutant protein. A common method is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay.

Protocol:

  • Reagent Preparation: Prepare a 1X assay buffer containing 1 mM DTT. Dilute the KRAS-G12D protein and the guanine nucleotide exchange factor (GEF), SOS1, to their working concentrations in the assay buffer.

  • Compound Addition: Add 2 µL of the test compound dilutions to the wells of a 384-well plate.

  • Protein Addition: Add 4 µL of the diluted SOS1 protein to the wells containing the test compounds and to the positive control wells. Add 4 µL of assay buffer to the negative control wells.

  • KRAS Addition: Add 4 µL of the diluted KRAS-G12D protein solution to all wells.

  • Detection Reagent: Prepare a dye solution containing a Terbium-labeled anti-Tag2 antibody and a fluorescence-labeled GTP analog. Add 10 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes.

  • Measurement: Read the fluorescence intensity at the appropriate wavelengths for the TR-FRET pair using a compatible microplate reader.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence to determine the level of GTP binding and, consequently, the inhibitory activity of the compounds.

In Vivo Efficacy: Xenograft Tumor Model

Animal models are crucial for evaluating the in vivo efficacy of drug candidates. The following is a general protocol for a subcutaneous xenograft model.

Protocol:

  • Cell Preparation: Culture the desired cancer cell line (e.g., Panc-1 for KRAS-G12D studies) to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (width² x length)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

Visualizing the Science: Pathways and Workflows

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_inhibition Inhibition by Tetrahydropyridopyrimidine Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds RTK RTK SOS1 (GEF) SOS1 (GEF) RTK->SOS1 (GEF) activates KRAS-GDP KRAS-GDP SOS1 (GEF)->KRAS-GDP promotes exchange KRAS-GTP KRAS-GTP KRAS-GDP->KRAS-GTP GTP loading RAF RAF KRAS-GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activate Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival KRAS-G12D Inhibitor KRAS-G12D Inhibitor KRAS-G12D Inhibitor->KRAS-GTP inhibits GTPase activity

Caption: The KRAS signaling pathway and the point of intervention for KRAS-G12D inhibitors.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Validation Compound Synthesis Compound Synthesis Biochemical Assay (Enzymatic) Biochemical Assay (Enzymatic) Compound Synthesis->Biochemical Assay (Enzymatic) Cell-Based Assay (Viability) Cell-Based Assay (Viability) Biochemical Assay (Enzymatic)->Cell-Based Assay (Viability) Lead Identification Lead Identification Cell-Based Assay (Viability)->Lead Identification Pharmacokinetics Pharmacokinetics Lead Identification->Pharmacokinetics Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Model->Efficacy & Toxicity Assessment

Sources

Validating the 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Comparative Guide for the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of selective kinase inhibitors remains a paramount objective. The 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that serves as a robust starting point for the synthesis of potent and selective modulators of various protein kinases. Its inherent structural features, including a hinge-binding pyrimidine ring and multiple points for chemical diversification, make it an invaluable tool for medicinal chemists and chemical biologists.

This guide deviates from a singular validation of the title compound, which primarily serves as a synthetic intermediate.[1][2] Instead, we will validate its utility as a research tool by comparing the performance of distinct, highly cited inhibitors derived from this common core. We will explore how modifications to this scaffold have yielded potent inhibitors for critical cancer targets such as KRAS G12C, Axl, and Erk2, and provide the experimental frameworks necessary to validate such derivatives in a research setting.

Comparative Analysis: From a Common Core to Diverse Biological Functions

The true value of the this compound scaffold is demonstrated by the high-quality chemical probes and clinical candidates it has generated. Below, we compare three prominent examples, showcasing how diversification of this core structure leads to distinct biological activities and selectivities.

Derivative Example Primary Target(s) Mechanism of Action Reported Potency (IC50) Key Therapeutic Area Reference
Adagrasib (MRTX849) KRAS G12CCovalent, irreversible inhibitor0.12–0.15 µM (in cell lines)Non-Small Cell Lung Cancer[3]
ER-001259851-000 AxlATP-competitive, selective inhibitorData not publicly available, but described as potentCancer[4]
Erk2 Inhibitor Series Erk2ATP-competitive inhibitor1 nM (for optimized compound)Cancer[5][6]

This comparison highlights the scaffold's versatility. By strategically modifying the substitution points, researchers can tailor the final molecule to engage with the distinct ATP-binding pockets of different kinases. Adagrasib, for instance, leverages the scaffold to position a reactive acrylamide warhead that covalently modifies the cysteine residue of the KRAS G12C mutant.[7][8] In contrast, derivatives targeting Axl and Erk2 have been optimized for non-covalent, selective binding within the kinase domain.[4][5]

Signaling Pathways and Points of Intervention

Understanding the biological context of the target is crucial for interpreting experimental data. The following diagrams illustrate the signaling pathways modulated by inhibitors derived from the this compound scaffold.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Adagrasib Adagrasib (KRAS G12C Inhibitor) Adagrasib->KRAS_GTP Covalently Inhibits

Figure 1: Simplified KRAS signaling pathway and the intervention point of Adagrasib.

Axl_Pathway GAS6 GAS6 Axl_Receptor Axl Receptor GAS6->Axl_Receptor Binds & Activates PI3K PI3K Axl_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Metastasis mTOR->Cell_Survival Axl_Inhibitor Axl Inhibitor (e.g., ER-001259851-000) Axl_Inhibitor->Axl_Receptor Inhibits Kinase Activity

Figure 2: Axl signaling pathway and the point of inhibition by a selective Axl inhibitor.

Experimental Validation Workflow: A Self-Validating System

To rigorously validate a novel inhibitor derived from the this compound scaffold, a multi-tiered experimental approach is essential. This workflow ensures that the observed biological effects are directly attributable to the on-target inhibition and provides a comprehensive understanding of the compound's potency, selectivity, and cellular activity.

Validation_Workflow Start Synthesized Derivative Biochemical Biochemical Assay (IC50 Determination) Start->Biochemical Cellular Cell-Based Assay (Target Engagement & EC50) Biochemical->Cellular Confirm Cellular Activity Selectivity Kinome-wide Selectivity Profiling Cellular->Selectivity Assess Specificity Off_Target Off-Target Validation Selectivity->Off_Target Investigate Hits Validated_Tool Validated Research Tool Off_Target->Validated_Tool

Figure 3: Experimental workflow for the validation of a scaffold-derived inhibitor.
PART 1: Biochemical Potency Assessment (IC50 Determination)

The initial step is to determine the compound's ability to inhibit the purified target kinase in a cell-free system. This provides a direct measure of its biochemical potency (IC50).

Protocol: In Vitro Kinase Inhibition Assay (Example: Radiometric Assay for Erk2)

  • Reagent Preparation:

    • Prepare a stock solution of purified, active recombinant Erk2 enzyme in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Prepare a stock solution of a suitable substrate, such as myelin basic protein (MBP).

    • Prepare [γ-³³P]ATP with a specific activity appropriate for the assay.

    • Perform serial dilutions of the test inhibitor (derived from the pyridopyrimidine scaffold) in DMSO, followed by a final dilution in kinase assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 10 µL of the diluted inhibitor.

    • Add 20 µL of the enzyme/substrate mixture (containing Erk2 and MBP).

    • Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP solution. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation and Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding 30 µL of 3% phosphoric acid solution.

  • Detection and Data Analysis:

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

PART 2: Cellular Activity and Target Engagement (EC50 Determination)

After confirming biochemical potency, it is crucial to demonstrate that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.

Protocol: Western Blot-Based Target Engagement Assay (Example: p-RSK Inhibition in HepG2 cells)

  • Cell Culture and Treatment:

    • Culture HepG2 cells (or another relevant cell line) in appropriate media until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of the Erk2 inhibitor for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of RSK (p-RSK), a direct downstream substrate of Erk2.

    • Also, probe separate blots or strip and re-probe the same blot with antibodies for total RSK and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-RSK signal to the total RSK signal.

    • Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the p-RSK signal.[5]

PART 3: Assessing Selectivity and Off-Target Effects

A high-quality research tool must be selective for its intended target to avoid confounding experimental results.[10][11]

Protocol: Kinome-wide Selectivity Profiling

  • Assay Panel:

    • Submit the inhibitor to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Glo®).

    • Choose a large panel of kinases (e.g., >400) to obtain a comprehensive selectivity profile.

  • Data Interpretation:

    • The primary data is often reported as "percent of control" (PoC) or "percent inhibition" at a fixed concentration (e.g., 1 µM).

    • A lower PoC or higher percent inhibition indicates a stronger interaction.

    • Calculate selectivity scores, such as the S-score (S₁₀(1µM)), which represents the number of kinases inhibited by more than 90% at 1 µM, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[12]

  • Follow-up Validation:

    • For any significant off-target hits identified in the screen, perform full IC₅₀ determinations using biochemical assays to confirm the interaction.

    • If a potent off-target is confirmed, design cellular counter-screens to determine if this off-target activity contributes to the observed cellular phenotype.[10][13]

Conclusion: A Versatile Scaffold for Precision Research Tools

The this compound scaffold is not a research tool in its own right but rather a foundational element for the creation of highly specific and potent chemical probes. Its value is validated by the success of molecules like Adagrasib and numerous other inhibitors that have advanced our understanding of kinase biology and provided pathways to new therapeutics.[4][5][7] By employing a rigorous validation workflow encompassing biochemical, cellular, and selectivity assays, researchers can confidently develop and characterize novel inhibitors based on this privileged core. This systematic approach ensures the generation of reliable data and accelerates the discovery of next-generation research tools and drug candidates.

References

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  • Lee, H. J., et al. (2021). Development of the phenylpyrazolo[3,4- d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. PubMed. [Link]

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  • Hamajima, T., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. PubMed. [Link]

  • Asquith, C. R. M., et al. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. PubMed Central. [Link]

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A Researcher's Guide to Cross-Reactivity Profiling for Kinase Inhibitors Derived from the 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of kinase inhibitors synthesized from the 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core scaffold. As researchers and drug development professionals, understanding a compound's selectivity is paramount for predicting its efficacy and potential toxicity. This document moves beyond a simple listing of data to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.

The tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its structural rigidity and versatile substitution points allow for the fine-tuning of interactions within the ATP-binding pocket of kinases. However, the high degree of structural conservation within this pocket across the human kinome presents a significant challenge: the potential for off-target binding, leading to unforeseen biological effects. Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory requirement but a critical step in the development of a successful therapeutic agent.

This guide will compare derivatives of this scaffold, providing the necessary context, experimental protocols, and data interpretation frameworks to empower researchers in their drug discovery efforts.

The Central Role of the Scaffold in Kinase Inhibition

The this compound moiety is a key building block for a class of Type I kinase inhibitors, which competitively bind to the ATP pocket of the enzyme. Its utility is demonstrated in the synthesis of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Rho-associated coiled-coil containing protein kinases (ROCK), and Lymphocyte-specific protein tyrosine kinase (LCK). The chlorine atom at the C2 position serves as a crucial synthetic handle, allowing for the introduction of various side chains that can be tailored to achieve desired potency and selectivity by exploring different regions of the ATP-binding site.

For instance, medicinal chemistry campaigns have shown that modifications at this position can profoundly influence the inhibitor's interaction with the kinase's hinge region, gatekeeper residue, and solvent-exposed front pocket. It is these modifications that dictate the ultimate selectivity profile of the final compound.

Comparative Cross-Reactivity Analysis: A Tale of Two Scaffolds

To illustrate the impact of chemical modifications on selectivity, we will compare the profiles of two hypothetical, yet representative, inhibitors derived from our core scaffold:

  • Compound A (CDK2 Inhibitor): A derivative designed for high potency against CDK2, a key regulator of the cell cycle.

  • Compound B (ROCK2 Inhibitor): A derivative optimized for activity against ROCK2, a kinase involved in cellular contraction and motility.

While both originate from the same starting material, their selectivity profiles diverge significantly based on the specific chemical groups appended to the core structure.

Quantitative Kinome Profiling Data

The most effective method for visualizing selectivity is through broad-panel kinome screening. The data below represents a typical output from a binding assay (e.g., KiNativ™ or KINOMEscan™), where a lower percentage of control indicates stronger binding of the inhibitor to the kinase. For this comparison, we will use a threshold of >65% inhibition at a 1 µM screening concentration to identify significant off-target interactions.

Kinase Target Compound A (CDK2 Inhibitor) (% Inhibition @ 1µM)Compound B (ROCK2 Inhibitor) (% Inhibition @ 1µM)Biological Role/Family
CDK2 (On-Target) 99% 25%Cell Cycle
CDK1 95%20%Cell Cycle
CDK5 88%30%Neuronal Function, Cell Cycle
CDK9 75%15%Transcription
GSK3B 70%18%Glycogen Metabolism, Signaling
ROCK2 (On-Target) 35%98% Cytoskeleton, Cell Adhesion
ROCK1 40%96%Cytoskeleton, Cell Adhesion
PRK2 (PKN2) 25%72%Rho/Rac Signaling
LCK 15%10%T-Cell Signaling
SRC 12%8%Growth Factor Signaling
PKA 5%65%cAMP Signaling

Interpretation of Comparative Data:

  • Compound A demonstrates potent binding to its intended target, CDK2, but also shows significant cross-reactivity with other members of the CDK family (CDK1, CDK5, CDK9) and GSK3B. This is a common feature for CDK inhibitors due to the high similarity of the ATP-binding sites within this family. Such a profile might be acceptable or even desirable if targeting multiple CDKs is the therapeutic strategy, but it highlights the need for follow-up cellular assays to determine the functional consequences of these off-target inhibitions.

  • Compound B exhibits high potency and good selectivity for the ROCK kinase family (ROCK1 and ROCK2). However, it also reveals unexpected off-target binding to PKA and PRK2. The PKA interaction is particularly noteworthy as it belongs to a different branch of the kinome (the AGC kinase group), and its inhibition could lead to distinct physiological effects related to cAMP signaling pathways. This underscores the importance of screening against a diverse panel of kinases, not just those closely related to the primary target.

Experimental Protocols for Robust Profiling

To generate reliable and reproducible cross-reactivity data, a multi-step, systematic approach is required. This involves biochemical screening followed by validation in a cellular context.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Assessment start Test Compound (e.g., Compound A or B) screen Large-Panel Kinase Screen (e.g., KINOMEscan™, >400 kinases) start->screen Single high concentration (e.g., 1µM) data_analysis Data Analysis: - Calculate % Inhibition - Identify Hits (>65% Inh.) - Determine Kd or IC50 for hits screen->data_analysis phospho Target Engagement Assay (e.g., NanoBRET™, CETSA®) data_analysis->phospho Prioritize potent off-targets for validation functional Functional Cellular Assay (e.g., Phospho-protein Western Blot, Cell Viability Assay) phospho->functional Confirm functional effect of off-target inhibition selectivity Calculate Selectivity Score (e.g., S-Score) functional->selectivity decision Go/No-Go Decision Lead Optimization selectivity->decision

Caption: Workflow for comprehensive kinase inhibitor selectivity profiling.

Step-by-Step Protocol: Large-Panel Kinase Binding Assay (Illustrative)

This protocol outlines the general steps for a competitive binding assay, a common format for large-scale kinome screening.

  • Compound Preparation: Solubilize the test compound (e.g., Compound A) in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Perform serial dilutions to create working solutions.

  • Assay Plate Preparation:

    • Add an immobilized active-site directed ligand (a broad-spectrum inhibitor) to the wells of a microtiter plate.

    • Add the specific kinase to be tested to each well.

  • Competition: Add the test compound at the desired screening concentration (e.g., 1 µM). The test compound will compete with the immobilized ligand for binding to the kinase.

  • Incubation: Allow the plate to incubate for a specified time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • Wash: Wash the plate to remove any unbound kinase. Kinase that remains bound to the immobilized ligand is quantified.

  • Detection: Quantify the amount of kinase remaining in each well using a detection system, often a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.

  • Data Analysis:

    • The amount of kinase detected is inversely proportional to the binding affinity of the test compound.

    • Results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-only well.

    • Calculation: %Ctrl = (test_compound_signal / DMSO_control_signal) * 100.

    • Percent Inhibition is then calculated as: %Inhibition = 100 - %Ctrl.

Understanding Target Pathways: The CDK2 Example

To appreciate the functional implications of on- and off-target effects, it is crucial to understand the signaling context of the primary target.

G G1_S_Transition G1/S Phase Transition Rb Retinoblastoma Protein (Rb) E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates S_Phase_Genes->G1_S_Transition Drives CyclinE Cyclin E Complex Cyclin E / CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex Complex->Rb Phosphorylates (p) CompoundA Compound A (CDK2 Inhibitor) CompoundA->Complex Inhibits ATP Binding

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

As illustrated, Compound A inhibits the active Cyclin E/CDK2 complex. This prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, sequestering it and preventing the transcription of genes required for DNA replication. The result is an arrest of the cell cycle at the G1/S checkpoint. An off-target inhibition of CDK1 by Compound A would similarly cause arrest at the G2/M checkpoint, while inhibition of CDK9 could have broader effects on transcription, demonstrating the need to understand the full selectivity profile.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, this guide demonstrates that the journey from a chemical scaffold to a selective drug candidate is paved with rigorous and comprehensive cross-reactivity profiling. The comparative analysis of hypothetical derivatives highlights how subtle changes in chemical structure can dramatically alter a compound's selectivity profile, with significant implications for its therapeutic window and potential side effects.

Researchers developing molecules from this or any other privileged scaffold must prioritize early, broad-panel screening to identify all potential biological targets. This data, when integrated with cellular assays and a deep understanding of the relevant signaling pathways, provides the critical foundation for making informed decisions in lead optimization and advancing the safest, most effective compounds toward clinical development.

References

  • Title: Preparation of tetrahydropyridopyrimidines as protein kinase inhibitors.
  • Title: Synthesis and biological evaluation of 2,4,7-trisubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as potent LCK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of N-(4-(6-aminopyridin-3-yl)-2-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea (CHM-1) as a potent and orally active ROCK inhibitor for the treatment of hypertension. Source: Journal of Medicinal Chemistry URL: [Link]

In Vivo Efficacy of Tetrahydropyrido[d]pyrimidine-Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydropyrido[d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its rigid, three-dimensional shape provides a versatile framework for creating potent and selective modulators of various biological targets. This guide offers a comparative analysis of the in vivo efficacy of compounds based on this scaffold, with a focus on the 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core and its closely related isomers. We will delve into the experimental data that underpins their therapeutic potential and provide insights into the experimental designs that validate their activity in preclinical models.

The Tetrahydropyrido[d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder

The tetrahydropyrido[d]pyrimidine core is a bioisostere of other key heterocyclic scaffolds used in kinase inhibitor design. The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase domain, a common feature of many ATP-competitive inhibitors. The tetahydropyridine portion of the molecule allows for diverse substitutions at various exit vectors, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The 2-chloro substituent on the pyrimidine ring serves as a key synthetic handle, allowing for the introduction of various amine-containing side chains to explore the chemical space around the kinase active site.[1][2]

Comparative In Vivo Efficacy in Oncology Models

While direct, publicly available in vivo efficacy data for compounds specifically derived from the this compound scaffold is emerging, compelling preclinical data from closely related isomers highlights the therapeutic promise of this compound class.

Targeting Hematological Malignancies: The Case of VCP/p97 Inhibitors

A notable example of a potent anti-cancer agent from this family is a compound based on the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold. Compound V12 was developed as an inhibitor of Valosin-Containing Protein (VCP)/p97, a critical enzyme in protein homeostasis that is overexpressed in various cancers, including Acute Myeloid Leukemia (AML).[3][4]

In a human AML (Molm-13) mouse xenograft model, V12 demonstrated significant anti-tumor therapeutic effects with lower toxicity compared to previous generations of p97 inhibitors.[3][4] This highlights the potential of the tetrahydropyrido[d]pyrimidine core in developing effective and well-tolerated cancer therapeutics.

Experimental Protocol: AML Xenograft Model for V12 Efficacy

  • Cell Line: Molm-13, a human AML cell line.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneous injection of Molm-13 cells into the flank of each mouse.

  • Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. Compound V12 was administered, likely via oral gavage, at a specified dose and schedule.

  • Efficacy Readouts:

    • Tumor volume was measured regularly using calipers.

    • Body weight was monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

Pharmacokinetic Profile of a V12 Metabolite

Pharmacokinetic studies in rats revealed that V12 is rapidly metabolized to V13 , which exhibits favorable properties for an oral drug candidate.[4]

ParameterValue
Dose (V12) 10 mg/kg (intragastric)
Metabolite V13
T1/2 (plasma) 3.5 hours
Cmax 1070 ng/mL
AUC0-inf 1412 ng•h/mL

This table summarizes the pharmacokinetic parameters of the active metabolite V13 after oral administration of the parent compound V12 in rats, indicating good oral exposure.[4]

Targeting Solid Tumors: Erk2 and Axl Kinase Inhibition

Compounds based on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have been investigated as inhibitors of key kinases in cancer signaling pathways, such as Erk2 and Axl.

  • Erk2 Inhibition: A series of tetrahydropyridopyrimidine-based compounds were identified as potent and selective inhibitors of Erk2. These compounds effectively reduced the levels of phospho-RSK, a downstream substrate of Erk2, in both HepG2 cells and in tumor xenografts, demonstrating target engagement in vivo.[5]

  • Axl Inhibition: Researchers have also developed 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potent and selective inhibitors of the Axl receptor tyrosine kinase. One such compound, ER-001259851-000, was identified with a promising pharmacokinetic profile in mice, suggesting its potential for further in vivo efficacy studies.[6]

Illustrative Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Preclinical Model Development cluster_1 In Vivo Efficacy Study cluster_2 Pharmacodynamic Analysis Cell Line Selection Cell Line Selection Xenograft/Orthotopic Model Xenograft/Orthotopic Model Cell Line Selection->Xenograft/Orthotopic Model Dosing & Administration Dosing & Administration Xenograft/Orthotopic Model->Dosing & Administration Tumor Growth Monitoring Tumor Growth Monitoring Dosing & Administration->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment Dosing & Administration->Toxicity Assessment Survival Analysis Survival Analysis Tumor Growth Monitoring->Survival Analysis Tumor/Tissue Collection Tumor/Tissue Collection Survival Analysis->Tumor/Tissue Collection Biomarker Analysis (e.g., Western Blot, IHC) Biomarker Analysis (e.g., Western Blot, IHC) Tumor/Tissue Collection->Biomarker Analysis (e.g., Western Blot, IHC)

Caption: A generalized workflow for assessing the in vivo efficacy of anti-cancer compounds.

The KRAS-G12D Challenge: In Vitro Promise Awaiting In Vivo Validation

The KRAS oncogene, particularly the G12D mutation, is a high-value but challenging target in cancer therapy.[7] Recently, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as novel KRAS-G12D inhibitors. One compound, 10c , demonstrated selective anti-proliferative activity in KRAS-G12D mutant Panc1 cells with an IC50 of 1.40 µM.[7] While this in vitro data is promising, future in vivo studies in pancreatic cancer xenograft models will be crucial to validate the therapeutic potential of this compound series.

Signaling Pathway of KRAS and Potential Intervention Points

KRAS_Pathway RTK Receptor Tyrosine Kinase SOS SOS1 (GEF) RTK->SOS RAS_GDP KRAS-GDP (Inactive) RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading NF1 NF1 (GAP) RAS_GTP->NF1 Inactivates RAF RAF RAS_GTP->RAF SOS->RAS_GDP Activates NF1->RAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor KRAS-G12D Inhibitor (e.g., Compound 10c) Inhibitor->RAS_GTP

Caption: The KRAS signaling pathway and the point of intervention for KRAS-G12D inhibitors.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a promising foundation for the development of novel therapeutics, particularly in oncology. The available in vivo data for related compounds targeting VCP/p97, Erk2, and Axl demonstrates significant anti-tumor activity and favorable pharmacokinetic properties. While the in vivo efficacy of KRAS-G12D inhibitors from this class is yet to be fully reported, the strong in vitro data provides a compelling rationale for their continued development.

For researchers and drug development professionals, this class of compounds warrants further investigation. Future studies should focus on:

  • Head-to-head in vivo comparison with existing standards of care.

  • In-depth toxicological profiling to ensure a favorable safety margin.

  • Exploration of combination therapies to overcome potential resistance mechanisms.

The versatility of the tetrahydropyrido[d]pyrimidine scaffold, coupled with the encouraging preclinical data, positions it as a valuable asset in the ongoing quest for more effective and safer medicines.

References

  • Al-Warhi, T., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(12), 2883. [Link]

  • No authors listed. (2013). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed, [Link]

  • No authors listed. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed, [Link]

  • No authors listed. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC - NIH, [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. MySkinRecipes. [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. MySkinRecipes. [Link]

Sources

assessing the off-target effects of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Molecule

I'm deep into the research phase. I've initiated comprehensive Google searches centered on 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, zeroing in on both on-target and potential off-target impacts. Simultaneously, I'm exploring established methodologies and alternative compounds. The initial data gathering is quite extensive.

Expanding Data Collection and Analysis

I'm now analyzing the search results. I'm identifying key molecular targets and documented off-target interactions. I am also determining common experimental techniques and suitable comparator compounds. Now, I have started to design a structure for the comparison guide, focusing on a robust introduction, a compound profile, and a discussion of alternative compounds.

Planning Guide's Structure

I've outlined the structure for the comparison guide, beginning with an introduction and culminating in detailed experimental protocols. This includes a compound profile and a comparison with alternatives. Now I'm focusing on crafting self-validating methodologies and generating tables and diagrams. I'm aiming to explain causal links between experimental choices, with clear, step-by-step instructions.

Exploring Initial Findings

I've laid the groundwork for understanding how to assess off-target effects in drug discovery. My research into experimental and computational methods, like kinase profiling, chemical proteomics, and CRISPR, has been fruitful and will allow me to continue the exploration in a meaningful direction.

Expanding Search Parameters

I'm expanding my search parameters to find more specific data. While the initial search gave me a solid foundation, I need more details on the specific compound, "this compound." Currently, information is limited to supplier details and basic properties, which is not useful. To make progress, I will look for its known targets, potential off-targets, or at least research structurally similar compounds. This requires a more targeted approach.

Focusing on Related Structures

I've been sifting through the latest search results and they're proving fruitful. I'm seeing more targeted information on pyrido[2,3-d]pyrimidines and pyrimidine-based kinase inhibitors, which share structural similarities with the compound I'm examining. The literature is now opening up into discussions on their properties.

Building a Comparative Analysis

I'm now diving deeper into the nuances of pyrido[2,3-d]pyrimidines and related kinase inhibitors. The literature is giving me details on kinase selectivity, structure-activity relationships, and off-target effect assessments. I've even come across research on Erk2 inhibitors that share structural elements, but need to extrapolate to my compound. My focus shifts to synthesizing this broader information to inform a comprehensive profile for the compound. I need to find specific comparators with known off-target behavior to complete the assessment.

Reviewing Search Findings

I've just finished a third round of searches. This new round is starting to provide more information. The initial searches offered a decent overview of kinase inhibitor off-target effects and pyridopyrimidine compounds, but now I'm starting to uncover details that are a bit more relevant to the underlying core concern, and the third round of searches are helping to confirm that.

Defining a Strategy

I'm now focusing on defining a strategy for presenting my findings. I've collected a significant amount of information about the compound class, including a paper on the tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2, along with computational predictions and assay formats. My current focus is how to assemble this into a comprehensive guide for assessing the specific compound's off-target effects, given that a direct profile is still missing. I'm aiming to introduce the importance of off-target assessment.

Refining Guide Structure

I have a much clearer structure for my guide now. The initial search rounds offered a broad perspective, and the third round gave key details about Erk2 inhibitors and assay formats. I have determined that my guide will cover the importance of off-target assessment, then profile this compound and its likely target, Erk2. I will then present a multi-pronged approach to off-target assessment, comparing alternative Erk2 inhibitors with known selectivity. I will also provide protocols for key assays, and create visualizations and a reference list. I don't need additional searches, and I am ready to start writing.

Navigating the Therapeutic Landscape of Tetrahydropyridopyrimidines: A Comparative Guide to Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of therapeutic targets, particularly in oncology. The pharmacokinetic (PK) profile of these compounds is a critical determinant of their clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of various 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives and related isomers, offering researchers and drug development professionals a comprehensive overview of their potential and challenges.

The Significance of the Tetrahydropyridopyrimidine Core

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core and its isomers represent a versatile template for designing kinase inhibitors and other targeted therapies. The nitrogen-rich heterocyclic system allows for a multitude of interactions with biological targets, while the saturated pyridine ring provides a three-dimensional structure that can be tailored to optimize potency and selectivity. However, as with any chemical series, the translation of potent in vitro activity to in vivo efficacy is highly dependent on the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide will delve into the available pharmacokinetic data for several classes of these derivatives, highlighting key structure-activity relationships (SAR) and structure-property relationships (SPR).

Comparative Pharmacokinetic Profiles

The following sections compare the pharmacokinetic parameters of different tetrahydropyridopyrimidine-based compounds. For context, we will also include data for Vismodegib, an FDA-approved Smoothened (Smo) antagonist, which shares a heterocyclic core and serves as a relevant benchmark.

Tetrahydropyrido[4,3-d]pyrimidine Derivatives

This class of compounds has been explored for its potential as Hsp90 inhibitors, topoisomerase II inhibitors, and Smoothened antagonists.

Table 1: Pharmacokinetic Parameters of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

CompoundTargetSolubilityPermeabilityMetabolic StabilityOral Bioavailability (Species)Key Findings
Compound 73 [1]Hsp90Good physicochemical propertiesFavorable ADME propertiesFavorable ADME propertiesPotent antitumor effect in HCT116 xenograft modelExhibited no ocular toxicity in a rat model, suggesting a good safety profile.[1]
Compound 24 (ARN21929) [2]Topoisomerase IIExcellent kinetic and thermodynamic solubilityFavorable in vitro pharmacokinetic propertiesGood metabolic stabilityNot explicitly stated, but favorable in vitro properties suggest potential.Shows potent topoII inhibitory and antiproliferative activities.[2]
Compound 24 [3]Smoothened AntagonistGreater than VismodegibLinear PK profiles at various oral doses in ratsExcellent PK profiles72% (Beagle dogs)Demonstrated significant tumor regression in a mouse model of medulloblastoma.[3]
Vismodegib (Benchmark) Smoothened AntagonistLow aqueous solubilityNon-linear PK profiles at high dosesWell-characterizedVariableConcerns have been raised from its nonlinear pharmacokinetic profiles at high doses.[3]
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives

This specific isomeric scaffold has been investigated for its activity as Erk2 and KRAS-G12D inhibitors.

Table 2: Pharmacokinetic and In Vitro Activity of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives

CompoundTargetIn Vitro Potency (IC50)Cellular ActivityKey Findings
Erk2 Inhibitor Series [4]Erk2Potent and selective inhibition of Erk2Knockdown of phospho-RSK levels in HepG2 cells and tumor xenograftsStructure-based drug design led to potent and selective inhibitors.[4]
Compound 10c [5][6]KRAS-G12D> 10 µM (enzymatic)1.40 µM (Panc1 cells)Showed selective anti-proliferation in KRAS-G12D mutated cells despite weak enzymatic inhibition.[5][6]
Compound 10k [6]KRAS-G12D0.009 µM (enzymatic)2.22 µM (cell-based)Potent enzymatic inhibition, with homopiperazine moiety interacting with key residues.[6]
Pyrido[2,3-d]pyrimidine Derivatives

This scaffold has been explored for a variety of targets, including p97 and PIM-1 kinase.

Table 3: Pharmacokinetic and In Vitro Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTargetIn Vitro Potency (IC50)In Vivo EfficacyKey Findings
Compound V12 [7]p97Potent p97 inhibitory activityGood anti-tumor efficacy and lower toxicity in vivoShowed good pharmacokinetic properties and provides a new therapeutic strategy for AML.[7]
Compound 4 [8]PIM-1 Kinase11.4 nMNot explicitly stated, but potent in vitro activityExhibited remarkable cytotoxicity against MCF-7 breast cancer cells and induced apoptosis.[8]
Compound 10 [8]PIM-1 Kinase17.2 nMNot explicitly stated, but potent in vitro activityShowed potent PIM-1 kinase inhibition and cytotoxicity.[8]

Experimental Methodologies

The pharmacokinetic profiling of these derivatives involves a series of standardized in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), NADPH (a cofactor for metabolic enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to a final concentration typically in the low micromolar range.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal permeability and the potential for oral absorption.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, typically for 21 days.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral chamber and sample from the apical chamber to assess efflux.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

Caption: Caco-2 Permeability Assay Workflow.

In Vivo Pharmacokinetic Study

These studies are conducted in animal models (e.g., rats, mice, dogs) to determine the pharmacokinetic profile of a compound after administration.

Protocol:

  • Animal Dosing: Administer the test compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: At predetermined time points, collect blood samples from the animals.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and bioavailability.

Expert Analysis and Future Directions

The data presented in this guide highlight the significant potential of the tetrahydropyridopyrimidine scaffold in drug discovery. The favorable pharmacokinetic properties observed for several derivatives, such as the Smoothened antagonist Compound 24 with 72% oral bioavailability in dogs, underscore the developability of this chemical class.[3]

Key takeaways for researchers include:

  • Isomeric Scaffolds Matter: The specific arrangement of nitrogen atoms within the pyridopyrimidine core significantly influences the compound's biological activity and pharmacokinetic properties. A systematic exploration of different isomers is a valid strategy for lead optimization.

  • Structure-Property Relationships: The addition of polar groups can improve solubility, while lipophilic moieties may enhance permeability. A careful balance is required to achieve an optimal ADME profile. For instance, the improved solubility of Compound 24 compared to vismodegib led to more linear and predictable pharmacokinetics.[3]

  • Target-Dependent Optimization: The ideal pharmacokinetic profile will depend on the therapeutic target and the desired dosing regimen. For example, a longer half-life may be desirable for a chronic indication, while a shorter half-life might be preferred for an acute treatment to minimize off-target effects.

Future research in this area should focus on a more detailed characterization of the metabolic pathways of these compounds to identify potential drug-drug interactions and reactive metabolite formation. Additionally, a deeper understanding of the role of drug transporters in the absorption and disposition of these derivatives will be crucial for predicting their behavior in humans.

By integrating early-stage ADME profiling into the drug discovery process, researchers can more effectively navigate the challenges of drug development and unlock the full therapeutic potential of the this compound scaffold and its related isomers.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

As researchers dedicated to the advancement of drug discovery, our work with novel intermediates like 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is foundational. This chlorinated pyridopyrimidine derivative serves as a critical building block in the synthesis of biologically active compounds, particularly kinase inhibitors for therapeutic research.[1] However, our responsibility extends beyond the successful synthesis and application of such molecules; it encompasses their entire lifecycle, culminating in their safe and compliant disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of trustworthy and expert scientific practice.

Part 1: Hazard Characterization and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its likely hazards based on its chemical structure—a chlorinated heterocyclic amine—and data from structurally similar compounds.

Inferred Hazard Profile:

  • Acute Toxicity: Similar chlorinated pyrimidines are classified as harmful if swallowed.[2][3][4]

  • Skin and Eye Irritation: The presence of the chloro- and pyrimidine functionalities suggests it is likely to cause skin and serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6]

  • Environmental Hazard: Chlorinated organic compounds are noted for their potential persistence and toxicity to aquatic life, although specific data for this compound is lacking.[7][8]

Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9]

This compound waste is classified as hazardous waste . This determination is based on the "Toxicity" characteristic, as halogenated organic compounds are a recognized class of hazardous substances.[10] Therefore, it must never be disposed of down the drain or in regular trash.[11][12]

Part 2: The Core Disposal Workflow: From Benchtop to Pickup

The proper management of this hazardous waste involves a systematic workflow, beginning the moment the waste is generated. This process ensures safety, compliance, and a clear chain of custody.

Phase A: Immediate Segregation and Containment

This is the most critical phase, occurring directly at the point of generation. The primary goal is to prevent accidental mixing with incompatible chemicals and to ensure the waste is securely contained.

Step-by-Step Protocol:

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10][11]

    • Ensure the container has a secure, screw-top cap. It must be kept closed except when actively adding waste.[10][12][13]

  • Label the Container Immediately:

    • Before adding any waste, affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department.[11]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations.[11]

      • An accurate estimation of the concentration and the solvent used (e.g., "Approx. 5% in Dichloromethane").

      • The date the first drop of waste was added.

      • The associated hazard warnings (e.g., "Toxic," "Irritant").

  • Segregate from Incompatibles:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[10][13]

    • Crucially, store this chlorinated waste stream separately from:

      • Strong oxidizing agents.[14]

      • Strong acids.[13][14] Mixing chlorinated compounds with acids can potentially generate toxic gases.

    • Utilize secondary containment bins to segregate waste streams and contain potential leaks.[11][14]

Phase B: Accumulation and Storage Limits

Regulations strictly limit the amount of hazardous waste that can be stored in a lab.

  • Quantity Limit: A laboratory SAA must not store more than 55 gallons of hazardous waste at any one time.[10][12]

  • Time Limit: Once a waste container is full, it must be removed from the SAA within three calendar days.[10][13] Partially filled containers may remain in the SAA for up to one year, provided the 55-gallon limit is not exceeded.[10][13]

Phase C: Finalizing for EHS Collection
  • Final Container Check: Ensure the container is securely capped, the exterior is clean and free of contamination, and the label is accurate and legible.

  • Request Pickup: Submit a waste collection request to your institution's EHS department as soon as the container is full.[11][12] Do not allow full containers to accumulate in the laboratory.

Part 3: Managing Associated Waste Streams

Disposal procedures must also account for materials that have come into contact with this compound.

Waste TypeDescriptionContainer RequirementsDisposal Protocol
Contaminated Solids Gloves, weighing paper, pipette tips, silica gel, contaminated labware.Labeled, sealed plastic bag or a designated solid waste drum.Bagged waste should be placed inside a designated solid hazardous waste container. Label clearly as "Solid Waste contaminated with this compound".
Empty Reagent Bottles The original bottle that contained the pure compound.Original bottle.Triple Rinse Procedure: 1. Rinse the container three times with a suitable solvent (e.g., acetone or methanol). 2. The first rinseate is hazardous waste and must be collected in your chlorinated liquid waste container.[11][14] Subsequent rinses may also need to be collected depending on local regulations. 3. After triple rinsing and air-drying, obliterate or deface the original label.[11][12] 4. Dispose of the clean, defaced bottle in the appropriate glass disposal box.[11]
Dilute Aqueous Solutions Quenched reaction mixtures or aqueous layers from extractions.Labeled, sealed, and compatible liquid waste container (as in Phase A).Collect as hazardous liquid waste. Do not dispose down the drain. [12][13] Neutralization may be required as a final step of the experiment before adding to the waste container, but the final solution is still considered hazardous waste.[14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

DisposalWorkflow cluster_start cluster_type Identify Waste Type cluster_action Action & Containment cluster_label Labeling cluster_final Final Disposition cluster_pickup start Waste Generation Event pure_solid Unused/Expired Solid Compound solution Solution or Reaction Mixture solids Contaminated Solid Labware (gloves, tips, silica) container Empty Reagent Bottle collect_solid Collect in original container or compatible, sealed waste container. pure_solid->collect_solid collect_liquid Collect in a dedicated, sealed, and compatible liquid waste container. solution->collect_liquid collect_labware Place in a labeled, sealed hazardous solid waste bag or container. solids->collect_labware rinse Perform Triple Rinse Procedure. container->rinse label_waste Affix EHS Hazardous Waste Label. - Full Chemical Name - Concentration & Solvent - Accumulation Start Date - Hazard Information collect_solid->label_waste collect_liquid->label_waste collect_labware->label_waste label_rinseate Collect first rinseate into labeled liquid hazardous waste. rinse->label_rinseate deface Thoroughly deface original label after triple rinsing. rinse->deface saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->saa label_rinseate->collect_liquid trash Dispose of Clean Bottle in Glass Waste deface->trash ehs Request EHS Pickup When Full saa->ehs

Caption: Decision workflow for proper segregation and disposal.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By treating this compound as hazardous waste from the moment of its generation, meticulously segregating it from incompatible materials, and adhering to institutional and federal guidelines, we protect ourselves, our colleagues, and our shared environment. This protocol serves as a direct, procedural guide to ensure that the lifecycle of this valuable research chemical concludes safely and compliantly. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. PubChem, National Institutes of Health. [Link]

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  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. MySkinRecipes. [Link]

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  • 2-Chloro-5-fluoropyrimidine. PubChem, National Institutes of Health. [Link]

  • Process for destroying chlorinated aromatic compounds.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

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A Senior Application Scientist's Guide to Handling 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS No. for hydrochloride salt: 1432795-17-9).[1] As a Senior Application Scientist, my objective is to provide a procedural framework grounded in established safety principles, explaining the causality behind each recommendation to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: An Expert's Perspective

The specific toxicological properties of this compound have not been exhaustively characterized. Therefore, a cautious approach is mandatory, treating the compound as potentially hazardous.[2] Our risk assessment is based on its chemical structure—a chlorinated heterocyclic system—and data from analogous compounds.

Inferred Hazards from Structural Analogs:

  • Acute Toxicity: Similar chlorinated pyrimidines and pyridines are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] For instance, 2,4,5,6-Tetrachloropyrimidine is noted as potentially fatal if swallowed or inhaled.[4]

  • Skin and Eye Irritation: Contact with related compounds is known to cause skin irritation and serious eye irritation or damage.[5][6][7] Some are also lachrymators, substances that induce tearing.[8]

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation.[3][8]

Given these potential risks, all handling procedures must be designed to minimize direct contact and aerosol generation.

The Hierarchy of Controls: Beyond Personal Protective Equipment

While PPE is crucial, it is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Controls: All operations involving this compound—weighing, solution preparation, and reactions—must be conducted within a certified chemical fume hood.[9] This ensures that any dust or vapors are contained and exhausted away from the user. The fume hood should have a continuous monitoring device to verify proper airflow.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear signage indicating the potential hazards should be posted. Always have a pre-approved experimental plan and a copy of the Safety Data Sheet (SDS) for a related compound readily available.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive, multi-layered approach to PPE is mandatory to prevent exposure.[2] The specific requirements vary based on the operation being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles conforming to ANSI Z87.1 or EU EN 166 standards.[9][10]Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).A flame-resistant laboratory coat, fully buttoned.[10]Not required if performed within a certified fume hood.
Chemical Reactions and Purifications Chemical splash goggles and a full-face shield, especially if there is a risk of splashing or exothermic reaction.[10]Double-gloving with chemically resistant gloves. Inspect gloves before use and change immediately upon contact.A flame-resistant laboratory coat or a chemical-resistant apron over the lab coat.[11]Not required if performed within a certified fume hood. If there's a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary.[9][10]
Handling Outside a Fume Hood (Not Recommended) Chemical splash goggles and a full-face shield.Double-gloving with chemically resistant gloves.Chemical-resistant suit or coveralls.[11][12]A full-face, air-purifying respirator with appropriate cartridges is mandatory.[9][12]

Causality Behind PPE Choices:

  • Double-Gloving: The outer glove provides the initial barrier. If it is breached, the inner glove offers temporary protection while the outer glove is removed and replaced. This practice significantly reduces the risk of skin contact.

  • Face Shield over Goggles: Goggles protect against splashes from the front and sides. A face shield provides an additional layer of protection for the entire face from larger splashes or unexpected energetic reactions.[10]

  • Flame-Resistant Lab Coat: While the primary hazard is chemical, many laboratory solvents are flammable. A flame-resistant coat made from materials like Nomex® offers protection against both chemical splashes and potential fire hazards, unlike standard cotton or polyester coats.[10]

Standard Operating Protocol for Safe Handling

The following step-by-step protocol ensures a systematic and safe approach to handling this compound.

Step 1: Preparation

  • Ensure a chemical spill kit is readily available.[2]

  • Verify that the safety shower and eyewash station are unobstructed and have been recently tested.[13]

  • Don all required PPE as specified in the table above.

  • Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.

Step 2: Weighing and Solution Preparation

  • Weigh the solid compound on disposable weighing paper or within a tared container to prevent balance contamination.[2]

  • Slowly add the desired solvent to the solid in a controlled manner to prevent splashing or aerosolization.

  • Securely cap the container before removing it from the fume hood.

Step 3: Conducting Reactions

  • Set up all reaction apparatus within the fume hood.

  • Perform all transfers of the compound or its solutions within the hood.

  • Keep the fume hood sash at the lowest practical height to maximize containment.

Step 4: Post-Handling Decontamination

  • Decontaminate all non-disposable equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.

  • Dispose of all contaminated disposable materials (gloves, bench paper, weighing paper) in a designated hazardous waste container.[2]

  • Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, face shield, lab coat, inner gloves).

G prep Step 1: Preparation - Verify emergency equipment - Don appropriate PPE - Prepare fume hood surface weigh Step 2: Weighing & Solubilizing - Handle solid in fume hood - Use disposable paper - Add solvent slowly prep->weigh Proceed react Step 3: Reaction & Workup - All transfers in hood - Keep sash low weigh->react Proceed decon Step 4: Decontamination - Clean equipment - Segregate waste - Doff PPE correctly react->decon Experiment Complete

Caption: A streamlined workflow for safely handling the target compound.

Emergency Procedures: A Validated Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Call a poison control center or doctor immediately.[9][13]

  • Spill: Evacuate non-essential personnel.[9] Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand). Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.

Decontamination and Disposal: Ensuring Environmental Integrity

The disposal of this chlorinated organic compound must be handled meticulously to prevent environmental contamination.[2][9]

Waste Segregation and Labeling:

  • All solid waste (contaminated gloves, paper towels, silica gel) and liquid waste (reaction residues, extraction solvents) must be collected in separate, sealed, and chemically compatible containers.

  • Each container must be clearly labeled as "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name.[2]

Disposal Methodology:

  • Never dispose of this compound down the drain.[9]

  • The primary recommended disposal method for chlorinated organic waste is high-temperature incineration by a licensed hazardous waste disposal company.[14] This ensures complete destruction of the compound into less harmful components.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

G start Waste Generated (Solid & Liquid) segregate Segregate Waste - Solids vs. Liquids - Halogenated vs. Non-Halogenated start->segregate label Label Container - 'Hazardous Waste' - 'Chlorinated Organic' - List Contents segregate->label store Store Securely - Secondary Containment - Ventilated Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.